molecular formula C11H9BrN2O B1509117 (3-(5-Bromopyrimidin-2-yl)phenyl)methanol CAS No. 1092568-90-5

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Cat. No.: B1509117
CAS No.: 1092568-90-5
M. Wt: 265.11 g/mol
InChI Key: SSMTZHFJTFFWFU-UHFFFAOYSA-N
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Description

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMTZHFJTFFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732175
Record name [3-(5-Bromopyrimidin-2-yl)phenyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092568-90-5
Record name [3-(5-Bromopyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (CAS No. 1092568-90-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol, a key intermediate in the synthesis of diverse bioactive molecules. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field of drug discovery and development.

Core Compound Profile

This compound is a bifunctional organic molecule featuring a bromopyrimidine heterocycle linked to a phenylmethanol core.[1][2][3][4][5] This unique architecture makes it a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[6][7][8][9][10]

PropertyValueSource
CAS Number 1092568-90-5[1][2][3][4][5]
Molecular Formula C₁₁H₉BrN₂O[2]
Molecular Weight 265.11 g/mol [2]
Appearance Powder[4]
Storage Protect from light and keep dry[4]

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The principal and most efficient route for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

The logical bond disconnection for the synthesis of the target molecule points to two primary starting materials:

  • 5-Bromo-2-chloropyrimidine: The electrophilic partner, providing the bromopyrimidine moiety.

  • (3-(Hydroxymethyl)phenyl)boronic acid: The nucleophilic partner, contributing the phenylmethanol core.

The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of the reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is essential for the transmetalation step.

Visualizing the Synthetic Workflow

G cluster_reactants Starting Materials cluster_catalysis Catalytic System A 5-Bromo-2-chloropyrimidine Reaction Suzuki-Miyaura Cross-Coupling A->Reaction B (3-(Hydroxymethyl)phenyl)boronic acid B->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Facilitates C-C bond formation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Activates boronic acid Purification Workup & Purification (Extraction, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions of similar substrates.[11][12] Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • (3-(Hydroxymethyl)phenyl)boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and the base (2.0 eq) under an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent.

  • Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyrimidine and phenyl rings, as well as a singlet for the benzylic methylene protons and a broad singlet for the hydroxyl proton. The ¹³C NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the hydroxyl (-OH) functional group (broad peak around 3200-3600 cm⁻¹) and the aromatic C-H and C=C bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors.[6][7][8][9][10] The pyrimidine core is a well-established scaffold for targeting the ATP-binding site of kinases, while the bromo-substituent and the hydroxymethyl group offer versatile handles for further chemical modifications.

The bromopyrimidine moiety can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents that can modulate the potency and selectivity of the final compound. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships (SAR).

Exemplary Signaling Pathway and Drug Development Logic

G cluster_synthesis Synthesis cluster_bioactivity Biological Activity Intermediate This compound Modification Further Chemical Modifications Intermediate->Modification API Active Pharmaceutical Ingredient (API) Modification->API Kinase Target Kinase (e.g., EGFR, VEGFR) API->Kinase Inhibition Pathway Cellular Signaling Pathway Kinase->Pathway Regulates Disease Disease State (e.g., Cancer) Pathway->Disease Dysregulation leads to

Caption: Role of the intermediate in drug development targeting kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of a new generation of therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is crucial for researchers and scientists working at the forefront of drug discovery. The methodologies and insights provided herein are intended to empower the scientific community in their endeavors to develop novel and effective treatments for a range of human diseases.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Shanghai Famo Biotech Co Ltd. (n.d.). Product Catalog. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ORCHID CHEMICAL SUPPLIES LTD. (n.d.). 3-(5-bromopyrimidin-2-yl)phenyl]methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • SpectraBase. (n.d.). (5-bromopyridin-2-yl)(phenyl)methanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142. [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • PubMed. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bromopyrimidine ring linked to a phenyl methanol moiety, presents a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. The bromine atom on the pyrimidine ring serves as a key functional group for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space. The phenyl methanol group can also be modified or may participate in hydrogen bonding interactions with biological targets.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, characterization, and handling. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel pharmaceuticals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic route optimization to formulation and bioavailability. While extensive experimental data for this compound is not widely published, this section consolidates available information and provides expert analysis based on the properties of analogous structures.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 1092568-90-5[1]
Molecular Formula C₁₁H₉BrN₂O[1]
Molecular Weight 265.11 g/mol [1]
Appearance Expected to be a white to off-white or pale yellow solid.Based on appearance of similar aryl bromopyrimidines.[2]
Melting Point Not experimentally determined in available literature. Expected to be in the range of 100-150 °C.Estimation based on melting points of similar 2-aryl-5-bromopyrimidine derivatives. For example, 5-bromopyrimidine has a melting point of 67-73 °C, and the addition of the phenylmethanol group would be expected to increase this significantly.
Boiling Point Not experimentally determined. Expected to be >300 °C at atmospheric pressure.High boiling point is anticipated due to the molecular weight and polar functional groups.
Solubility Insoluble in water. Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.General solubility characteristics of bromopyrimidine derivatives.[3][4]
Storage Store in a cool, dry place, typically at 2-8°C, protected from light.Standard practice for stable organic compounds.

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. A plausible and efficient method involves a Suzuki cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Proposed Synthetic Pathway: Suzuki Coupling

The synthesis commences with the coupling of a boronic acid or ester derivative of 3-(hydroxymethyl)phenyl with a suitable 2,5-dihalopyrimidine, followed by selective functional group manipulation if necessary. A more direct approach, and the one detailed here, involves the Suzuki coupling of 5-bromo-2-chloropyrimidine with (3-(hydroxymethyl)phenyl)boronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine product_molecule This compound 5-bromo-2-chloropyrimidine->product_molecule Suzuki Coupling boronic_acid (3-(Hydroxymethyl)phenyl)boronic acid boronic_acid->product_molecule catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->product_molecule base Na₂CO₃ (Base) base->product_molecule solvent Toluene/Ethanol/Water (Solvent System) solvent->product_molecule temperature Reflux (Heat) temperature->product_molecule

Caption: Proposed Suzuki coupling synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-chloropyrimidine

  • (3-(Hydroxymethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-chloropyrimidine (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to ensure effective stirring.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Pyrimidine C-H~8.9 (s, 2H)~158
Phenyl C-H7.3-8.2 (m, 4H)125-140
CH₂~4.7 (s, 2H)~65
OHVariable (broad s, 1H)---
C-Br---~118
C-N (pyrimidine)---~162
C-C (aryl-pyrimidine)---~135
C-OH---~142

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which provides strong evidence for the molecular formula. The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The experimentally determined melting point can be used as an indicator of purity.

Potential Applications in Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds. The pyrimidine core is a common feature in kinase inhibitors, and the ability to functionalize the bromine atom allows for the exploration of structure-activity relationships in drug discovery programs targeting various protein families.

G Start This compound Modification Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Modification Library Library of Analogs Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its physical properties, a plausible and detailed synthetic protocol, and methods for its analytical characterization. While some experimental data is not yet publicly available, the information and expert analysis presented herein offer a solid foundation for researchers and scientists working with this compound. As with any chemical substance, appropriate safety precautions should be taken in its handling and disposal.

References

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: A Key Intermediate in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical intermediate of significant interest to the pharmaceutical and life sciences industries.[1][2][3] Characterized by its unique trifunctional architecture—a central phenyl ring substituted with a reactive bromopyrimidine moiety and a versatile hydroxymethyl group—this compound serves as a critical building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). Its strategic importance lies in the convergence of a pharmacologically relevant pyrimidine core with two orthogonal chemical handles, enabling diverse and efficient molecular elaboration in drug discovery campaigns. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a representative synthetic pathway with detailed protocols, and its strategic applications in medicinal chemistry, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research and development.

Core Identifiers

The compound is unambiguously identified by the following:

  • IUPAC Name: this compound

  • CAS Number: 1092568-90-5[4][5]

  • Molecular Formula: C₁₁H₉BrN₂O[4][6]

  • Molecular Weight: 265.11 g/mol [1]

Structural Elucidation

The IUPAC name dictates a precise molecular architecture. The structure consists of:

  • A methanol group (-CH₂OH) attached to a phenyl ring.

  • This phenyl ring is substituted at the meta-position (position 3) relative to the methanol group.

  • The substituent at position 3 is a pyrimidine ring , attached via its C2 position.

  • This pyrimidine ring is further substituted at its C5 position with a bromine atom.

This arrangement results in a molecule with distinct regions of varying reactivity and polarity, making it a highly versatile synthetic intermediate.

Physicochemical and Computed Properties

The physical and computed chemical properties of this compound are essential for planning its use in synthesis, including solvent selection, reaction conditions, and purification strategies. The following data provides insight into its molecular behavior.

PropertyValueSource
Molecular Weight 265.11 g/mol [1]
Molecular Formula C₁₁H₉BrN₂O[4][6]
Topological Polar Surface Area 46 Ų[6]
Rotatable Bond Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Heavy Atom Count 15[6]
Storage Condition 2-8°C[4]

Synthesis and Manufacturing

While multiple proprietary routes may exist, a robust and logical synthesis can be designed based on established, high-yield organometallic cross-coupling reactions. The following represents a field-proven approach for the preparation of this and structurally related bi-aryl compounds.

Retrosynthetic Analysis

The most logical disconnection for this molecule is at the C-C bond between the phenyl and pyrimidine rings. This bond is ideally formed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This retrosynthetic approach simplifies the molecule into two readily available or easily synthesized precursors.

G target This compound disconnection C-C Bond Disconnection (Suzuki Coupling) target->disconnection precursor1 (3-(Hydroxymethyl)phenyl)boronic acid disconnection->precursor1 precursor2 5-Bromo-2-chloropyrimidine disconnection->precursor2

Caption: Retrosynthetic analysis via Suzuki coupling.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for coupling the two key fragments. The choice of a Suzuki coupling is deliberate; it is renowned for its tolerance of a wide range of functional groups (like the alcohol and bromide present), mild reaction conditions, and generally high yields.

Step-by-Step Methodology:

  • Reactor Preparation: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add (3-(Hydroxymethyl)phenyl)boronic acid (1.0 eq) and 5-Bromo-2-chloropyrimidine (1.05 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of Dioxane/Water as the solvent system. Subsequently, add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the mixture. The aqueous component is crucial for the catalytic cycle of the Suzuki reaction.

  • Degassing: Sparge the stirred reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq). The choice of a Pd(0) source is standard for initiating the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x). The organic extracts are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification & Characterization: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as a pure solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Method Selection

The Suzuki-Miyaura coupling is the preferred method for this synthesis for several key reasons:

  • Functional Group Tolerance: It proceeds effectively without requiring protection of the hydroxymethyl group on the boronic acid or reacting with the bromo-substituent on the pyrimidine.

  • Commercial Availability of Precursors: Both (3-(hydroxymethyl)phenyl)boronic acid and various 2-halopyrimidines are commercially available, making this a convergent and efficient route.

  • Robustness and Scalability: The reaction is well-understood, highly reproducible, and has been successfully implemented on industrial scales for API synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The value of this compound is not as a final drug product, but as a versatile scaffold for building more complex molecules.[1]

The Strategic Importance of Functional Groups

The molecule's design provides chemists with two distinct and orthogonal points for diversification, which is a critical advantage in lead optimization.

G cluster_main Core Intermediate cluster_bromo Bromo Group (C5) cluster_methanol Methanol Group (-CH2OH) core This compound bromo_react Suzuki Coupling Stille Coupling Buchwald-Hartwig Amination Sonogashira Coupling core->bromo_react Diversification Site 1 methanol_react Oxidation to Aldehyde/Acid Esterification Etherification (Williamson) Haloalkane Substitution core->methanol_react Diversification Site 2

Caption: Orthogonal reactive sites for molecular diversification.

  • The Bromine Atom: This is a classic handle for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amine groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.

  • The Methanol Group: This primary alcohol is highly versatile. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified or etherified to introduce different side chains, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

Relevance in Modern Pharmacology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its presence suggests that intermediates like this one are designed for programs targeting kinases, GPCRs, or other enzyme classes where nitrogen-containing heterocycles are key for binding. The bromopyrimidine moiety, in particular, is a component of several advanced drug candidates and approved therapies, such as Macitentan, a dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.[7] The development of such drugs underscores the pharmaceutical industry's validated interest in this chemical motif.

Safety, Handling, and Storage

  • Safety: As GHS classification is not available, treat this compound with the caution appropriate for a novel research chemical.[6] Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: The compound is a solid at room temperature. Handle carefully to avoid generating dust.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[4]

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and scalable chemical methods like the Suzuki-Miyaura coupling. The true value of this intermediate is realized in its capacity to serve as a versatile starting point for the creation of diverse chemical libraries, enabling medicinal chemists to efficiently navigate the complex process of lead identification and optimization. For any research organization focused on developing novel small-molecule therapeutics, particularly those involving heterocyclic scaffolds, this compound represents a key enabling tool.

References

  • This compound - ChemBK. [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]

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An In-Depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] As a privileged scaffold, its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of the pyrimidine ring, particularly at the 2-position, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a key intermediate, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol , providing a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and its applications as a building block in the development of novel therapeutics.

Physicochemical Properties of this compound

This compound is a key intermediate in the synthesis of various active compounds. Its core structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a phenylmethanol group at the 2-position.

PropertyValueSource(s)
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
CAS Number 1092568-90-5
Appearance Solid (typical)
Storage 2-8°C, sealed in a dry environment

Synthesis of this compound via Suzuki Coupling

The construction of the C-C bond between the pyrimidine and phenyl rings is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine reaction Suzuki Coupling 5-bromo-2-chloropyrimidine->reaction boronic_acid (3-(Hydroxymethyl)phenyl)boronic acid boronic_acid->reaction catalyst Pd(PPh₃)₄ catalyst->reaction Catalyst base K₂CO₃ base->reaction Base solvent 1,4-Dioxane/H₂O solvent->reaction Solvent product This compound reaction->product Yields

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 5-bromo-2-chloropyrimidine

  • (3-(Hydroxymethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq.), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is added to the flask. Anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) are then added.

  • Reaction: The reaction mixture is heated to 80-90°C and stirred under the inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

Applications in Drug Development

The structural motif of this compound is a valuable starting point for the synthesis of a wide array of pharmacologically active molecules. The bromine atom at the 5-position serves as a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The phenylmethanol group can be further modified or may itself contribute to binding with a biological target.

Derivatives of 2-phenylpyrimidine have been investigated as:

  • Anticancer Agents: By targeting various protein kinases.

  • Antifungal Agents: Exhibiting potent activity against a range of fungal pathogens.

  • BTK Inhibitors: For the treatment of B-cell malignancies and autoimmune diseases.

The versatility of this scaffold makes it a compound of significant interest for lead optimization and the development of new chemical entities in drug discovery pipelines.

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Accessed January 4, 2026.
  • MedchemExpress. (3-(5-Bromopyrimidin-2-yl)phenyl)
  • Guidechem. This compound 1092568-90-5 wiki. Accessed January 4, 2026.
  • ChemBK. This compound. Accessed January 4, 2026.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Accessed January 4, 2026.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Accessed January 4, 2026.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Accessed January 4, 2026.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Accessed January 4, 2026.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Accessed January 4, 2026.
  • Pyrimidine and its derivatives: a review on various biological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Accessed January 4, 2026.

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An In-depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a key drug intermediate, distinguished by its bifunctional architecture.[1][2][3] It incorporates a bromopyrimidine moiety, a privileged scaffold in kinase inhibitor design, and a phenylmethanol group, which provides a versatile handle for further synthetic elaboration. This guide offers a comprehensive technical overview of its synthesis, characterization, and its strategic application in the development of targeted therapeutics, with a particular focus on Spleen Tyrosine Kinase (SYK) inhibitors. The pyrimidine nucleus is a cornerstone in the development of anticancer agents, particularly protein kinase inhibitors, due to its structural resemblance to the purine bases of DNA and RNA.[4][5]

Core Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The principal and most efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6] The reaction couples 2,5-dibromopyrimidine with (3-(hydroxymethyl)phenyl)boronic acid, leveraging the high reactivity and selectivity of this transformation.

The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields and minimizing side products. The use of a bulky, electron-rich phosphine ligand like X-Phos helps to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A suitable base, such as potassium phosphate, is essential for the transmetalation step. The reaction is typically carried out in a biphasic solvent system, such as toluene and water, to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures for similar biaryl syntheses and information from patent literature.

Materials:

  • 2,5-dibromopyrimidine

  • (3-(hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq.), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

  • Add toluene and water in a 4:1 ratio to the flask.

  • Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove any dissolved oxygen.

  • Under the inert atmosphere, add palladium(II) acetate (0.05 eq.) and X-Phos (0.10 eq.).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.[6][7]

Quantitative Data Summary
ParameterValueReference
Reactants
2,5-dibromopyrimidine1.0 eq.Patent WO2012062785
(3-(hydroxymethyl)phenyl)boronic acid1.1 - 1.5 eq.General Suzuki Protocols
Catalyst System
Palladium(II) acetate2-5 mol%General Suzuki Protocols
X-Phos4-10 mol%General Suzuki Protocols
Base
Potassium phosphate (K₃PO₄)2.0 - 3.0 eq.Patent WO2012062785
Solvent
Toluene/Water4:1 to 10:1 v/vPatent WO2012062785
Reaction Conditions
Temperature80 - 110 °CGeneral Suzuki Protocols
Reaction Time12 - 24 hoursGeneral Suzuki Protocols
Product
Expected Yield60 - 85%[8]
Purity (after chromatography)>95%General Analytical Standards
Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_purification Purification A 2,5-Dibromopyrimidine C Pd(OAc)2 / X-Phos K3PO4 Toluene/Water, 90-100°C A->C B (3-(Hydroxymethyl)phenyl)boronic acid B->C D This compound C->D E Work-up (Extraction) D->E F Column Chromatography E->F F->D Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Context: A Scaffold for Spleen Tyrosine Kinase (SYK) Inhibitors

The strategic importance of this compound lies in its utility as a precursor for potent and selective inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[9]

The SYK Signaling Pathway

SYK is a key mediator of signal transduction downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors. Upon receptor activation, SYK is recruited to the cell membrane and activated through phosphorylation. Activated SYK then phosphorylates a cascade of downstream effector molecules, leading to the activation of transcription factors that regulate cellular responses, including proliferation, differentiation, and the production of inflammatory mediators. Aberrant SYK signaling is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies.[9]

Mechanism of Action of SYK Inhibitors

SYK inhibitors derived from this compound are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the SYK kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade. The pyrimidine core of the inhibitor often forms key hydrogen bonding interactions with the hinge region of the kinase, while the substituted phenyl group can be modified to achieve selectivity and improve pharmacokinetic properties.

Visualization of the SYK Signaling Pathway and Inhibition

G cluster_receptor Cell Surface Receptor cluster_kinase Kinase Cascade cluster_response Cellular Response Receptor Immunoreceptor (e.g., BCR, FcR) SYK SYK Receptor->SYK Activation Downstream Downstream Effectors SYK->Downstream Phosphorylation Response Inflammation Cell Proliferation Downstream->Response Signal Transduction Inhibitor This compound -derived Inhibitor Inhibitor->SYK Inhibition

Caption: Simplified SYK signaling pathway and the point of inhibition.

Therapeutic Relevance and Future Directions

The development of SYK inhibitors is a highly active area of research in drug discovery. Several SYK inhibitors have entered clinical trials for the treatment of various autoimmune disorders, such as rheumatoid arthritis and immune thrombocytopenia, as well as hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[10] The versatility of the this compound scaffold allows for the generation of diverse libraries of compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of next-generation SYK inhibitors with improved safety profiles and efficacy against a broader range of diseases.

Conclusion

This compound is a valuable and strategically important intermediate in medicinal chemistry. Its efficient synthesis via the Suzuki-Miyaura cross-coupling reaction provides a reliable route to this key building block. Its application as a scaffold for the development of potent SYK inhibitors highlights its significance in the ongoing quest for novel and effective treatments for a range of debilitating diseases. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important compound.

References

  • Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-tr... (n.d.). ChEMBL. Retrieved from [Link]

  • Emergence Of SYK Inhibitors In Clinical Trials. (2023, February 14). BioSpace. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). National Institutes of Health. Retrieved from [Link]

  • How Do SYK Inhibitors Work? (2021, August 10). RxList. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanism of inhibition of Syk and LynB by compound X1. (n.d.). ResearchGate. Retrieved from [Link]

  • Syk inhibitors. (2013). University of Fukui. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022, June 30). ACS Publications. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

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Spectroscopic Characterization of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the drug intermediate, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By grounding these predictions in the fundamental principles of spectroscopic analysis and the known effects of its constituent chemical moieties, this guide serves as an essential reference for the synthesis, identification, and purification of this important molecule. Detailed experimental protocols for acquiring high-quality spectroscopic data are also presented, ensuring both theoretical understanding and practical applicability.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a pyrimidine ring, a brominated substituent, and a phenylmethanol group, makes it a versatile scaffold for developing targeted therapies. The pyrimidine core is a common feature in many biologically active molecules, including nucleobases and various therapeutic agents.[3][4][5]

Accurate and unambiguous structural confirmation of such intermediates is paramount in the drug development pipeline to ensure the integrity of the final API. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.[5][6] This guide will provide a detailed theoretical framework for the expected spectroscopic data of this compound, followed by practical, field-proven protocols for data acquisition.

Predicted Spectroscopic Data and Structural Elucidation

Due to the limited availability of published experimental spectra for this specific molecule, this section presents a detailed prediction of its spectroscopic features. These predictions are derived from the analysis of its structural components: a 5-bromopyrimidine ring, a meta-substituted phenyl ring, and a benzylic alcohol.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected proton NMR spectrum will show distinct signals for the pyrimidine, phenyl, methylene, and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Pyrimidine-H (2H)~8.9 - 9.1s-The two equivalent protons on the pyrimidine ring are deshielded by the adjacent nitrogen atoms and the bromine atom.
Phenyl-H (s, 1H)~8.2 - 8.4s-Proton ortho to both substituents on the phenyl ring, highly deshielded.
Phenyl-H (d, 1H)~7.9 - 8.1d~7-8Proton ortho to the pyrimidine substituent, showing doublet coupling.
Phenyl-H (d, 1H)~7.5 - 7.7d~7-8Proton ortho to the methanol substituent, showing doublet coupling.
Phenyl-H (t, 1H)~7.4 - 7.6t~7-8Proton meta to both substituents, showing triplet coupling.
-CH₂- (2H)~4.6 - 4.8d~5-6Methylene protons adjacent to the phenyl ring and the hydroxyl group. The signal will be a doublet due to coupling with the -OH proton.
-OH (1H)~5.3 - 5.5t~5-6Hydroxyl proton, its chemical shift can be variable. It will likely appear as a triplet due to coupling with the adjacent -CH₂- protons.

The carbon NMR spectrum will complement the proton data, providing information on all carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=N (Pyrimidine)~160 - 165Carbon atoms in the pyrimidine ring bonded to nitrogen.
C-Br (Pyrimidine)~115 - 120Carbon atom bonded to bromine, shielded relative to other pyrimidine carbons.
C-H (Pyrimidine)~155 - 160Carbon atoms bonded to hydrogen in the pyrimidine ring.
C-ipso (Phenyl, attached to Pyrimidine)~138 - 142Quaternary carbon of the phenyl ring attached to the pyrimidine ring.
C-ipso (Phenyl, attached to CH₂OH)~142 - 146Quaternary carbon of the phenyl ring attached to the methanol group.
C-H (Phenyl)~125 - 130Aromatic carbons of the phenyl ring.
-CH₂-~62 - 66Aliphatic carbon of the methylene group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400 - 3200O-H stretchAlcohol (-OH)Broad, Strong
~3100 - 3000C-H stretchAromatic (C-H)Medium
~2950 - 2850C-H stretchAliphatic (-CH₂-)Medium
~1600 - 1450C=C and C=N stretchAromatic and Pyrimidine RingsStrong to Medium
~1250 - 1000C-O stretchAlcohol (C-O)Strong
~1100 - 1000C-H in-plane bendAromaticMedium
~900 - 675C-H out-of-plane bendAromaticStrong
~600 - 500C-Br stretchBromo-pyrimidineMedium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₉BrN₂O), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7]

  • Molecular Formula: C₁₁H₉BrN₂O

  • Molecular Weight: 265.11 g/mol [8][9][10]

  • Predicted Molecular Ion (M⁺): A pair of peaks at m/z 264 and 266 of roughly equal intensity.

Table 4: Predicted Key Fragments in Mass Spectrum

m/z (for ⁷⁹Br)Proposed FragmentRationale for Fragmentation
264/266[C₁₁H₉BrN₂O]⁺Molecular ion
247/249[C₁₁H₈BrN₂]⁺Loss of -OH radical
236/238[C₁₀H₇BrN₂]⁺Loss of -CH₂OH group
185[C₁₁H₉N₂O]⁺Loss of Br radical
157[C₁₀H₉O]⁺Fragment corresponding to the phenylmethanol moiety
155/157[C₄H₂BrN₂]⁺Fragment corresponding to the bromopyrimidine ring

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to yield high-quality data for the structural confirmation of this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes a wide range of organic compounds and its residual proton peak does not interfere with the majority of the signals. The hydroxyl proton will also be observable as a distinct peak in this solvent.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the proton frequency.

    • Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the carbon frequency.

    • Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Protocol for IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.

Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid. The formic acid aids in protonation for electrospray ionization.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it through an LC column.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a bromine-containing compound.

Conclusion

The structural elucidation of pharmaceutical intermediates like this compound is a critical step in drug discovery and development. This guide provides a robust framework for understanding and predicting the NMR, IR, and MS spectra of this compound. By combining these predicted data with the detailed experimental protocols provided, researchers can confidently synthesize, identify, and utilize this versatile chemical building block in their research endeavors. The multi-faceted spectroscopic approach ensures a self-validating system for structural confirmation, upholding the principles of scientific integrity and accuracy.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • [Author(s) Redacted for Privacy]. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Journal Name Redacted for Privacy].
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  • Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. Available From: [Link]

  • [Source Redacted for Privacy]. (Year). Supplementary Material: Characterization data of the compounds (3a-3r).
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  • PubChemLite. (n.d.). [3-(5-bromopyridin-3-yl)phenyl]methanol. PubChemLite. Retrieved January 4, 2026, from [Link]

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  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. PubChem. Retrieved January 4, 2026, from [Link]

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  • [Author(s) Redacted for Privacy]. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available From: [Link]

  • PubChemLite. (n.d.). (3-bromophenyl)(phenyl)methanol (C13H11BrO). PubChemLite. Retrieved January 4, 2026, from [Link]

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Introduction: The Strategic Importance of Biaryl Methanol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of numerous biologically active compounds and approved therapeutics.[1][2] Its derivatization is a critical process in the synthesis of novel drug candidates. The compound, this compound, represents a highly valuable and versatile pharmaceutical intermediate.[3][4] It strategically combines three key functional motifs:

  • A pyrimidine ring , an electron-deficient heterocycle known for its ability to participate in hydrogen bonding and other key interactions within biological targets.

  • A bromine atom at the C5 position of the pyrimidine, which serves as a reactive handle for subsequent cross-coupling reactions, allowing for the introduction of further molecular complexity.

  • A phenylmethanol group , which provides a site for further functionalization or can act as a critical pharmacophoric element itself.

This guide provides an in-depth technical overview of this intermediate, focusing on its synthesis via palladium-catalyzed cross-coupling, robust methods for its purification and characterization, and its utility in the broader context of drug development. The protocols and insights presented are grounded in established chemical principles and are designed for practical application by researchers and scientists in the field.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its effective use. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 1092568-90-5[5][6][7]
Molecular Formula C₁₁H₉BrN₂O[5][6]
Molecular Weight 265.11 g/mol [3][8]
Appearance Typically an off-white to pale yellow solidInferred from similar compounds
Storage Conditions 2-8°C, Sealed in dry conditions[5][9]

Safety and Handling: this compound is a brominated heterocyclic compound and should be handled with appropriate care. Organobromine compounds can be persistent, and standard safety protocols should be strictly followed.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[9][12]

Synthesis: A Deep Dive into the Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the phenyl and pyrimidine rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high functional group tolerance, excellent yields, and well-understood mechanism.[1][13] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for this type of coupling.[13]

The most logical and field-proven synthetic route involves the coupling of (3-(hydroxymethyl)phenyl)boronic acid with a suitable 2,5-dihalopyrimidine.

Suzuki_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)(Br)L₂ pd0->ox_add Ar-Br trans Transmetalation Ar-Pd(II)(Ar')L₂ ox_add->trans Ar'-B(OR)₂ (Base) red_elim Reductive Elimination Ar-Ar' trans->red_elim Isomerization red_elim->pd0 Product Release Purification_Workflow start Crude Product (Post-Workup) chromatography Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) start->chromatography fractions Collect Fractions Monitor by TLC chromatography->fractions pool Pool Pure Fractions fractions->pool evaporate Solvent Evaporation pool->evaporate dry Dry Under High Vacuum evaporate->dry product Pure this compound dry->product analysis QC Analysis (NMR, LC-MS, HPLC) product->analysis

Sources

Reactivity and stability of bromopyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of Bromopyrimidine Compounds

Abstract

Bromopyrimidines are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a vast array of functional molecules. Their prevalence in medicinal chemistry, agrochemicals, and materials science stems from the unique electronic properties of the pyrimidine ring, which imparts distinct reactivity patterns to the carbon-bromine bond. This guide offers a comprehensive exploration of the chemical behavior of bromopyrimidines for researchers, scientists, and drug development professionals. We will dissect the underlying principles governing their reactivity in key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange. Furthermore, this document provides critical insights into the chemical, thermal, and photostability of these compounds, equipping scientists with the knowledge to strategically design synthetic routes and ensure the integrity of their molecules.

The Bromopyrimidine Core: Electronic Structure and Reactivity Principles

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature is the primary determinant of its reactivity. The nitrogen atoms withdraw electron density from the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.

The position of the bromine substituent—typically at the C2, C4/C6, or C5 position—profoundly influences the compound's reactivity profile.

  • Positions 2, 4, and 6: These positions are electronically analogous to the ortho and para positions of nitrobenzene. They are significantly activated towards nucleophilic aromatic substitution (SNAr) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen atoms, providing substantial stabilization.[1][2][3]

  • Position 5: This position is analogous to the meta position. The negative charge of an SNAr intermediate at this position cannot be delocalized onto the nitrogen atoms. Consequently, 5-bromopyrimidines are generally unreactive towards traditional SNAr but are excellent substrates for reactions proceeding through other mechanisms, such as metal-catalyzed cross-coupling.

The relative reactivity of halogens on the pyrimidine ring typically follows the order I > Br > Cl, consistent with bond strength (C-I < C-Br < C-Cl) and the leaving group's ability. However, in aminolysis reactions, bromopyrimidines have been observed to be the most reactive among corresponding chloro-, bromo-, and iodo-pyrimidines.[4]

Caption: Reactivity summary based on bromine position.

Key Synthetic Transformations of Bromopyrimidines

The strategic placement of the bromine atom makes bromopyrimidines exceptionally versatile synthons. Their utility is most evident in three major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing the electron-poor 2- and 4-positions of the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

Causality Behind Experimental Choices: The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. The base is chosen to deprotonate the nucleophile (if necessary) and to scavenge the HBr byproduct. An excess of a nucleophilic amine can often serve as its own base.

Caption: The addition-elimination pathway of SNAr reactions.

Experimental Protocol: Amination of 4-Bromopyrimidine

This protocol describes a typical SNAr reaction for the synthesis of a 4-aminopyrimidine derivative.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromopyrimidine (1.0 eq), the desired amine (1.2 eq), and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as anhydrous DMSO or NMP, to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-120 °C). The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The expected outcome is the displacement of the bromine atom by the amine.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions have revolutionized modern organic synthesis, and bromopyrimidines are excellent substrates. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Trustworthiness Through a Self-Validating System: A well-executed cross-coupling reaction is self-validating. The complete consumption of the starting bromopyrimidine (monitored by LC-MS) and the appearance of a single major product peak with the expected mass are primary indicators of success. In-process controls, such as running a small-scale test reaction or including a known successful coupling pair as a positive control, can validate the activity of the catalyst and reagents before committing to a large-scale reaction.

A. Suzuki-Miyaura Coupling The Suzuki reaction couples a bromopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) and is the most widely used method for forming C(sp²)-C(sp²) bonds.[7]

ParameterRecommended ConditionRationale / Field Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is often used for its reliability, though it requires higher temperatures.[7] Ligated Pd(II) precatalysts like Pd(dppf)Cl₂ offer better stability and are often more active.
Ligand PPh₃, SPhos, XPhosFor challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos) facilitate the rate-limiting oxidative addition step.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of the base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is a milder option for base-sensitive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA biphasic solvent system is standard. DME is a good choice for microwave-assisted protocols.[9]
Table 1: Common Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for the rapid synthesis of aryl-pyrimidines.[7][9]

  • Vial Preparation: In a microwave reaction vial, combine the bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.01-0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of DME/H₂O.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified via column chromatography.

  • Validation: Success is confirmed by the absence of the starting bromopyrimidine and the presence of the desired product by LC-MS, with final characterization by NMR.

B. Stille Coupling The Stille reaction couples a bromopyrimidine with an organotin (stannane) reagent.[10] Its primary advantage is the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups, often eliminating the need for protecting groups.[11] The main drawback is the toxicity of tin byproducts, which requires careful handling and purification.[12]

C. Buchwald-Hartwig Amination This reaction is a premier method for forming C-N bonds by coupling a bromopyrimidine with an amine.[13] It offers a broader substrate scope than traditional SNAr amination, particularly for less reactive positions or sterically hindered amines. The choice of ligand is paramount and is tailored to the specific substrates.[14]

Caption: The catalytic cycle for Pd-catalyzed cross-coupling reactions.

Lithiation and Metal-Halogen Exchange

For functionalization at positions not amenable to SNAr, such as C5, metal-halogen exchange is a key strategy. Reacting a bromopyrimidine with a strong organolithium base (e.g., n-BuLi or LDA) at low temperatures generates a highly reactive pyrimidinyllithium species. This intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, borates) to install new functional groups.[15][16]

Causality Behind Experimental Choices: This reaction is highly sensitive to temperature and solvent. Cryogenic temperatures (typically -78 °C) are essential to prevent side reactions, such as decomposition of the organolithium intermediate or attack on the solvent. Anhydrous ethereal solvents like THF or diethyl ether are required as they are relatively unreactive towards the organolithium species and can coordinate to the lithium ion, stabilizing the intermediate.

Stability of Bromopyrimidine Compounds

Understanding the stability of bromopyrimidines is crucial for their storage, handling, and application in multi-step syntheses.

Chemical Stability and Degradation
  • Hydrolytic Stability: Bromopyrimidines at the activated 2- and 4-positions can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, leading to the corresponding hydroxypyrimidine. 5-Bromopyrimidines are significantly more stable in this regard.

  • Reactivity Hazards: While generally stable, certain combinations of reagents can pose risks. For instance, a safety alert has been issued for the reaction of 5-bromopyrimidine with acetone, sulfuric acid, and peracetic acid, which can form explosive acetone peroxide dimers.[17] This underscores the importance of carefully reviewing all reagents in a planned transformation.

Thermal Stability

The thermal stability of bromopyrimidine derivatives is important for applications where they might be subjected to high temperatures, such as in materials science or during certain reaction conditions (e.g., high-temperature distillation). Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to quantify this stability.[18] TGA measures weight loss as a function of temperature, identifying the decomposition temperature, while DSC measures the heat flow associated with thermal transitions.[19]

Protocol Outline: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the bromopyrimidine compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss is considered the decomposition temperature, providing a quantitative measure of thermal stability.

Photostability

The pyrimidine core is a chromophore that absorbs UV radiation. While the parent pyrimidine ring itself is not inherently photostable and can undergo relaxation to triplet states, functionalization plays a key role in its photophysics.[20] Bromine substitution can influence the excited-state properties and potentially provide pathways for photodegradation, such as C-Br bond cleavage.[21][22] For drug candidates or materials intended for use with light exposure, characterizing the photostability is a critical step.

Conclusion

Bromopyrimidines are not merely halogenated heterocycles; they are precision tools for molecular construction. Their reactivity is a predictable and exploitable function of the electron-deficient pyrimidine ring and the specific position of the bromine atom. Mastery of their chemistry—from the classical SNAr to the modern palladium-catalyzed couplings—enables chemists to forge complex molecular architectures with high efficiency. A thorough understanding of their stability profiles ensures that this synthetic power is wielded safely and effectively, preserving the integrity of intermediates and final products. As the demand for novel, highly functionalized molecules continues to grow, the strategic application of bromopyrimidine chemistry will undoubtedly remain central to innovation in science.

References

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  • Zhang, Y., & Klapars, A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Braker, W., Pribyl, E. J., Sheehan, J. T., & Lott, W. A. (1962). Preparation of 2-Bromopyrimidines. Journal of Organic Chemistry, 27(8), 2945-2947. [Link]

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 2, 56-59. [Link]

  • Gros, P. C., Fort, Y., & Caubère, P. (2003). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Chemical Communications, (14), 1764-1765. [Link]

  • ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]

  • SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrimidine Derivatives: The Utility of 2-Bromopyrimidine in Chemical Synthesis. Retrieved from [Link]

  • Raghu, P. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 55-74. [Link]

  • Gandon, C., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(23), 4285-4287. [Link]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(14), 2953–2956. [Link]

  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Limão-Vieira, P., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 25(13), 3058. [Link]

  • Slanina, T., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1930. [Link]

  • National Institutes of Health. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Smith, A. M., & Warrington, J. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16386. [Link]

  • National Institutes of Health. (n.d.). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • National Institutes of Health. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • Pollum, M., et al. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. Journal of the American Chemical Society, 142(28), 12345–12353. [Link]

  • Trissel, L. A., & Xu, Q. (1995). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 52(4), 399-401. [Link]

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Methodological & Application

Application Notes: Synthesis of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Pyrimidine-based compounds are core structures in numerous pharmaceuticals due to their ability to act as bioisosteres and engage in specific hydrogen bonding interactions, which can improve pharmacokinetic profiles.[3] This specific molecule serves as a key intermediate, providing a reactive bromide handle for further diversification via cross-coupling reactions and a hydroxymethyl group for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

This document provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The chosen methodology emphasizes chemoselectivity, reaction efficiency, and operational simplicity for reliable, scalable production.

Scientific Principle: The Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[3] The reaction couples an organoboron compound, in this case (3-(hydroxymethyl)phenyl)boronic acid, with a halide, 5-bromo-2-chloropyrimidine. The process is catalyzed by a palladium(0) complex, which undergoes a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.

A critical aspect of this synthesis is achieving chemoselectivity. The starting material, 5-bromo-2-chloropyrimidine, has two potential reaction sites. In palladium-catalyzed couplings, the reactivity of halides generally follows the order I > Br > Cl.[3][4] This inherent reactivity difference allows for the selective coupling at the more reactive C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for potential subsequent transformations.[3][5]

Overall Synthetic Scheme

The synthesis proceeds in a single cross-coupling step as illustrated below:


(Image: Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with (3-(hydroxymethyl)phenyl)boronic acid to yield the target product.)

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometric RatioNotes
5-Bromo-2-chloropyrimidine32779-36-5193.411.0 equivLimiting reagent
(3-(Hydroxymethyl)phenyl)boronic acid87199-15-3151.961.2 equivEnsure high purity
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 equiv (5 mol%)Handle under inert atmosphere
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equivAnhydrous, finely powdered
1,4-Dioxane123-91-188.11~0.2 M concentrationAnhydrous, sparged with N₂ or Ar
Water7732-18-518.02Co-solventDegassed, deionized
Ethyl Acetate (EtOAc)141-78-688.11For extractionACS Grade or higher
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas (Nitrogen or Argon) supply line with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 equiv), (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.[4]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[3]

    • Via cannula or syringe, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent. The use of a water co-solvent is common in Suzuki couplings to aid in the dissolution of the base and facilitate the transmetalation step.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to drive the catalytic cycle at an efficient rate.[4]

    • Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed (typically 4-12 hours).[3]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.[3] The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Workflow and Characterization

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol, from preparation to the final purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Combine Reactants: - 5-Bromo-2-chloropyrimidine - Boronic Acid - K₂CO₃ inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert add_cat Add Pd(PPh₃)₄ Catalyst & Degassed Solvents inert->add_cat heat Heat to 80-90 °C add_cat->heat monitor Monitor by TLC / LC-MS (4-12 hours) heat->monitor workup Aqueous Workup: - Cool & Dilute with EtOAc - Wash with H₂O & Brine monitor->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Flash Column Chromatography dry->purify product Final Product: This compound purify->product

Sources

The Synthetic Versatility of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol: A Guide to its Experimental Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

Core Chemical Attributes and Reactivity

The chemical reactivity of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol is dictated by two primary functional groups: the bromine atom on the pyrimidine ring and the hydroxymethyl group on the phenyl ring. The bromine atom is a prime site for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. The benzyl alcohol functionality can be used for subsequent transformations, such as oxidation to the corresponding aldehyde or acid, esterification, or etherification, adding another layer of synthetic utility.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl structures which are prevalent in many pharmaceutical agents.[3][4] The bromopyrimidine core of this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Scientific Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the bromopyrimidine to the Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyrimidine and bromopyridine derivatives.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the desired arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid PartnerExpected Product StructureTypical Yield Range (%)
1Phenylboronic acid75-90
24-Methoxyphenylboronic acid80-95
33-Pyridinylboronic acid65-85

Note: Yields are hypothetical and based on typical outcomes for similar substrates.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound Arylboronic acid K2CO3 Catalyst Add Pd(PPh3)4 Reactants->Catalyst Inert Establish Inert Atmosphere (N2 or Ar) Catalyst->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute with Ethyl Acetate Monitor->Quench Wash Wash with Water & Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Isolated Biaryl Product Purify->Product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_System Combine Catalyst System: Pd2(dba)3, Xantphos, NaOtBu Reactants Add Reactants: This compound Amine Catalyst_System->Reactants Solvent Add Anhydrous Toluene Reactants->Solvent Heat Heat to 90-110 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry, and Concentrate Extract->Wash_Dry Purify Column Chromatography Wash_Dry->Purify Product Isolated Aryl Amine Product Purify->Product

Sources

The Strategic Utility of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its prevalence stems from its ability to engage in diverse, high-affinity interactions with a wide array of biological targets, often serving as a bioisosteric replacement for a phenyl ring to enhance pharmacokinetic properties.[1] The strategic functionalization of this core is paramount in fine-tuning a molecule's potency, selectivity, and metabolic stability.

Within this context, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol has emerged as a particularly valuable building block for medicinal chemists. This bifunctional molecule offers two key points for chemical elaboration: a reactive 5-bromo-pyrimidine moiety, primed for cross-coupling reactions, and a versatile benzylic alcohol that can be readily transformed into a variety of functional groups. These attributes make it an ideal starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitors, where precise molecular architecture is critical for therapeutic efficacy.[3][4] This guide will provide a detailed exploration of the applications and synthetic protocols involving this key intermediate.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1092568-90-5
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Storage 2-8°C, Sealed in dry conditions
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 46 Ų

Synthetic Transformations and Protocols

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups. The benzylic alcohol can be oxidized to an aldehyde, providing a handle for reductive aminations or other carbonyl chemistries. The 5-bromopyrimidine is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Protocol 1: Oxidation to 3-(5-Bromopyrimidin-2-yl)benzaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial first step in many synthetic routes. This transformation creates an electrophilic center for the introduction of amine-containing fragments.

Rationale: A variety of oxidizing agents can be employed for this transformation. Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic alcohols, often favored for its ease of use and the simplicity of workup (filtration). Other reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can also be effective. The choice of solvent is critical; chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used due to their inertness and ability to solubilize the starting material.

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of starting material) in a round-bottom flask, add activated manganese dioxide (5-10 eq).

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(5-Bromopyrimidin-2-yl)benzaldehyde. The product can be further purified by column chromatography on silica gel if necessary.

Oxidation_Workflow Start This compound Reagents MnO2, DCM Start->Reagents 1. Add Reaction Stir at RT Workup Filter through Celite Reaction->Workup 3. Quench & Isolate Product 3-(5-Bromopyrimidin-2-yl)benzaldehyde Workup->Product 4. Purify

Caption: Workflow for the oxidation of the benzylic alcohol.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[5] In the context of our building block, this reaction allows for the substitution of the bromine atom on the pyrimidine ring.

Rationale: This reaction requires a palladium catalyst, a base, and a boronic acid or ester coupling partner. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. A base, such as potassium carbonate or potassium phosphate, is necessary to activate the boronic acid for transmetalation to the palladium center.[6] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine this compound (or the corresponding aldehyde) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Coupling_Workflow Start 5-Bromopyrimidine Derivative Reagents Ar-B(OH)2, Pd Catalyst, Base Start->Reagents 1. Combine Reaction Heat in Dioxane/Water Workup Aqueous Workup & Extraction Reaction->Workup 3. Isolate Product 5-Arylpyrimidine Product Workup->Product 4. Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: A Case Study of RIPK1 Inhibitors

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator of necroptosis and inflammation, making it an attractive therapeutic target for a range of inflammatory diseases.[4][7] The development of potent and selective RIPK1 inhibitors is an active area of research, and the pyrimidine scaffold has been identified as a key pharmacophore in several classes of these inhibitors.

The clinical candidate GSK2982772 is a potent and selective RIPK1 inhibitor that features a central pyrimidine core.[2] While the published synthesis of GSK2982772 starts from a different pyrimidine derivative, the core structure highlights the importance of the 5-substituted pyrimidine motif. We can use the synthetic strategies employed in its development to illustrate how this compound can be used to generate analogous RIPK1 inhibitors.

Illustrative Synthetic Pathway to a RIPK1 Inhibitor Core

The following pathway demonstrates how the two key reactions described above can be combined to synthesize a core structure analogous to that found in potent RIPK1 inhibitors.

RIPK1_Inhibitor_Synthesis A This compound B 3-(5-Bromopyrimidin-2-yl)benzaldehyde A->B Oxidation (Protocol 1) E Coupled Aldehyde Intermediate B->E Suzuki Coupling (Protocol 2) C Suzuki Coupling Partner (e.g., Indazole boronic acid) C->E D Amine Component (e.g., Benzoxazepinone amine) F Final RIPK1 Inhibitor Analog D->F E->F Reductive Amination

Caption: Synthetic strategy towards a RIPK1 inhibitor analog.

This synthetic strategy leverages the sequential functionalization of our building block. First, the benzylic alcohol is oxidized to the aldehyde. This aldehyde then undergoes a Suzuki coupling at the 5-position of the pyrimidine ring with a suitable boronic acid (for instance, an indazole boronic acid, a common fragment in kinase inhibitors). The resulting biaryl aldehyde can then be coupled with an amine component (such as the benzoxazepinone amine found in GSK2982772) via reductive amination to yield the final inhibitor.[2]

Conclusion and Future Perspectives

This compound is a versatile and strategically important building block in modern medicinal chemistry. Its dual reactivity allows for the efficient and controlled construction of complex molecular architectures, making it particularly well-suited for the synthesis of kinase inhibitors and other targeted therapeutics. The protocols outlined in this guide provide a foundation for researchers to utilize this valuable intermediate in their own drug discovery programs. As the demand for novel, highly specific therapeutics continues to grow, the importance of such well-defined and adaptable building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]

  • Lu, H., Wang, J., Yang, T., He, S., & Zhang, X. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 228, 114022. Available from: [Link]

  • Scarpellini, C., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11. Available from: [Link]

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • CAS NO. 1092568-90-5 | this compound - Arctom. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a pivotal intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex therapeutic agents.[1][2] Its purity, identity, and stability are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of this compound. We will delve into an integrated approach that combines spectroscopic, chromatographic, and thermal analysis techniques to deliver a complete physicochemical profile, moving beyond procedural steps to explain the scientific rationale behind each method. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Chemical Properties
IUPAC Name This compound
Molecular Formula C₁₁H₉BrN₂O[3][4]
Molecular Weight 265.11 g/mol [3][4]
CAS Number 1092568-90-5
Predicted Storage 2-8°C[4]

The Strategic Framework for Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of a pharmaceutical intermediate. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. Our strategy is structured into three core phases:

  • Identity Confirmation: Unambiguously confirming the molecular structure.

  • Purity and Impurity Assessment: Quantifying the compound's purity and identifying any process-related or degradation impurities.

  • Physicochemical Profiling: Determining key physical properties like thermal stability and melting point.

The following workflow diagram illustrates the logical progression of these analytical stages.

G Figure 1. Integrated Analytical Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Physicochemical Profiling NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Backbone MS Mass Spectrometry (HRMS) - Molecular Formula - Isotopic Signature NMR->MS Confirms MW HPLC HPLC-UV - Quantitative Purity - Impurity Profile MS->HPLC Proceed if Identity is Confirmed EA Elemental Analysis - Empirical Formula - Purity Corroboration HPLC->EA Supports Purity DSC DSC - Melting Point - Polymorphism HPLC->DSC Proceed if Purity ≥ 95% Final Complete Characterization Profile EA->Final TGA TGA - Thermal Stability - Decomposition DSC->TGA Thermal Behavior TGA->Final FTIR FTIR - Functional Groups FTIR->Final

Caption: A logical workflow for the complete characterization of the target compound.

Part I: Structural Elucidation and Identity Confirmation

The primary goal of this phase is to confirm that the synthesized molecule is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most definitive analytical technique for structural elucidation in organic chemistry.[5][6][7][8] It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule, allowing for an unambiguous assignment of the structure.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the hydroxyl (-OH) proton is typically observable.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans (or until adequate signal-to-noise is achieved).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Data Interpretation

Proton AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationCarbon AssignmentPredicted ¹³C Shift (ppm)
Pyrimidine-H (2)~9.1Singlet2HPyrimidine-CH (2)~158-160
Phenyl-H (aromatic)~7.4 - 8.2Multiplets4HPhenyl-C (aromatic)~125-140
Hydroxyl-OH~5.4 (in DMSO)Triplet1HPyrimidine-C-Br~115-120
Methylene-CH₂~4.6Doublet2HMethylene-CH₂~62-65
Phenyl-C-CH₂OH~142-145
Pyrimidine-C-Ph~162-164
Mass Spectrometry (MS)

Causality: Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental formula with high confidence. For this specific molecule, MS is also a powerful diagnostic tool due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[9] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.[10][11]

Protocol: LC-MS Analysis with Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

  • LC Method (for sample introduction):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A short 5-95% B gradient over 2-3 minutes is sufficient.

    • Flow Rate: 0.4 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Data Interpretation

  • Calculated Exact Mass for [C₁₁H₁₀BrN₂O]⁺: 264.9974

  • Observed Peaks: A pair of peaks should be observed:

    • [M+H]⁺: at m/z ≈ 264.9974 (corresponding to ⁷⁹Br)

    • [M+H+2]⁺: at m/z ≈ 266.9954 (corresponding to ⁸¹Br)

  • Key Diagnostic Feature: The relative intensity of these two peaks should be approximately 1:1, confirming the presence of one bromine atom.[11][12]

Part II: Purity and Impurity Profiling

Once identity is confirmed, the focus shifts to quantifying the purity of the material. This is critical as impurities can affect downstream reactions and the safety profile of a final drug product.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[13][14] A well-developed reverse-phase method can separate the main compound from starting materials, by-products, and other impurities, allowing for precise quantification based on peak area percentage.[15][16]

Protocol: Reverse-Phase HPLC with UV Detection

  • Sample Preparation: Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile/Water).

  • Instrumentation: An HPLC or UHPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Example Data Summary

Peak IDRetention Time (min)Area (mAU*s)Area %Identity
13.515000.10Impurity A
28.9149500099.80Product
310.222500.15Impurity B
Total 1498750 100.00
Elemental Analysis (EA)

Causality: Elemental analysis provides an orthogonal, bulk-level confirmation of purity and empirical formula.[17] By comparing the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values, it serves as a fundamental check on the compound's composition. A result within ±0.4% of the theoretical value is generally considered acceptable proof of purity.

Protocol: CHN Combustion Analysis

  • Sample Preparation: Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a pre-weighed tin capsule.

  • Instrumentation: An automated CHNS/O elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion, converting the elements into gaseous forms (CO₂, H₂O, N₂), which are then separated and quantified by a detector.[17]

  • Data Comparison: Compare the experimental weight percentages to the calculated values.

Expected Results

ElementTheoretical Weight %Experimental Weight %Difference
Carbon (C)49.83%49.75%-0.08%
Hydrogen (H)3.42%3.45%+0.03%
Nitrogen (N)10.57%10.61%+0.04%

Part III: Physicochemical Characterization

This phase characterizes the bulk properties of the material, which are important for handling, formulation, and stability assessment.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[18] It is used to determine the melting point, a critical physical constant and an indicator of purity. Sharp melting endotherms typically signify high purity, whereas broad peaks can indicate the presence of impurities.[19]

Protocol: Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Method: Heat from 25 °C to a temperature ~30 °C above the expected melting point at a rate of 10 °C/min.

  • Data Analysis: The melting point is typically reported as the onset or peak temperature of the endothermic event.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[20][21] It is used to evaluate thermal stability and identify the temperature at which the compound begins to decompose. This information is crucial for determining safe handling and storage conditions.

Protocol: Thermal Stability Assessment

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Thermal Program:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Method: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[22] It serves as a quick identity check and confirms the presence of key structural motifs.

Protocol: Functional Group Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

Expected Characteristic Peaks

Functional GroupBondExpected Wavenumber (cm⁻¹)
AlcoholO-H stretch3200-3500 (broad)
Aromatic C-HC-H stretch3000-3100
Aromatic C=CC=C stretch1450-1600
Pyrimidine C=NC=N stretch1550-1650
BromoalkaneC-Br stretch500-600

Analytical Logic and Decision Making

The results from this multi-faceted approach should be internally consistent. The diagram below illustrates a simplified decision-making logic based on the analytical outcomes.

G Figure 2. Analytical Decision Matrix Start Start Analysis Identity Identity Confirmed? (NMR & MS Match) Start->Identity Purity Purity > 98%? (HPLC & EA Match) Identity->Purity Yes Fail_ID STOP: Incorrect Structure Identity->Fail_ID No Thermal Physicochemical Profiling (DSC, TGA, FTIR) Purity->Thermal Yes Fail_Purity Action: Repurify Material Purity->Fail_Purity No Pass Release Material Thermal->Pass

Caption: A flowchart illustrating the decision-making process based on analytical results.

Conclusion

The analytical characterization of this compound requires a holistic and orthogonal approach. By systematically applying NMR and mass spectrometry for identity, HPLC and elemental analysis for purity, and thermal methods for physicochemical properties, one can build a comprehensive and reliable data package. This self-validating framework ensures that the material meets the stringent quality standards required for its use in pharmaceutical research and development, ultimately contributing to the synthesis of safe and effective medicines.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. IEEE Xplore.
  • (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. SunText Reviews.
  • Holdsworth, D. K. (n.d.). Mass spectra of organic compounds containing bromine and chlorine.
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  • (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds.
  • (n.d.). Determination of Halogens in Organic Compounds.
  • (2013). Design, Synthesis and Biological Evaluation of Aryl Pyrimidine Derivatives as Potential Leishmanicidal Agents. PubMed.
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  • (n.d.). Thermal Analysis of Organic Compounds. Mettler Toledo.
  • (n.d.). Element analysis.
  • (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
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  • (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
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  • (n.d.). DSC of Low Molecular Mass Organic Materials and Pharmaceuticals.
  • (2022). Thermal Analysis. Chemistry LibreTexts.
  • (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • (n.d.). Detection of the elements in organic compounds.
  • (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.
  • (2023). Halogenated Organic Compounds. Spectroscopy Online.
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  • (n.d.). This compound 1092568-90-5 wiki. Guidechem.
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  • (2025). An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol. BenchChem.
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Suzuki coupling reactions involving (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Introduction: Synthesizing High-Value Heterocycles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and versatility in forming carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly in the synthesis of biaryls and substituted heterocycles.[1][2] Its mild reaction conditions, tolerance for a wide array of functional groups, and the low toxicity of its boron-based reagents contribute to its widespread adoption.[2][3]

Within the vast landscape of medicinal chemistry, pyrimidine-containing scaffolds are of paramount importance. As privileged structures, they are integral to numerous approved pharmaceuticals, where they often act as bioisosteres for phenyl rings and participate in crucial hydrogen bonding interactions, thereby enhancing pharmacological profiles.[4] The specific substrate, This compound , is a valuable bifunctional building block.[5][6] It features a reactive 5-bromopyrimidine moiety, an ideal electrophile for Suzuki coupling, and a benzylic alcohol, which can be used for subsequent chemical modifications. This guide provides a detailed exploration of the Suzuki-Miyaura reaction involving this key intermediate, offering mechanistic insights, practical protocols, and optimization strategies for researchers in drug discovery and chemical development.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8] Each component—the palladium catalyst, its associated ligands, the base, and the solvent—plays a crucial and synergistic role in driving the reaction to completion.

  • Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the this compound. This is typically the rate-determining step of the reaction.[2] This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate.[8]

  • Transmetalation : This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium(II) center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[9][10]

  • Reductive Elimination : In the final step, the two organic fragments (the pyrimidine-phenyl moiety and the R' group) are coupled, forming the desired product and a new carbon-carbon bond. This process reduces the palladium center back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[7][11]

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)L₂-X pd0->pdx Oxidative Addition (+ Ar-X) pdr Ar-Pd(II)L₂-R' pdx->pdr Transmetalation (+ R'-B(OR)₂ + Base) pdr->pd0 product Ar-R' (Product) pdr->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂ caption Fig 1. The Suzuki-Miyaura Catalytic Cycle. Optimization_Workflow start Initial Screening Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C check_yield Reaction Complete? Yield > 80%? start->check_yield success Process Optimized check_yield->success Yes troubleshoot Low Yield or Incomplete Reaction check_yield->troubleshoot No screen_base Screen Base (e.g., K₃PO₄, Cs₂CO₃) troubleshoot->screen_base screen_base->check_yield Re-evaluate screen_catalyst Screen Catalyst System (e.g., Pd(OAc)₂/SPhos) screen_base->screen_catalyst screen_catalyst->check_yield Re-evaluate screen_solvent Screen Solvent (e.g., Toluene, THF) screen_catalyst->screen_solvent screen_solvent->check_yield Re-evaluate caption Fig 2. A logical workflow for reaction optimization.

Sources

Application Note: Derivatization of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anticancer and antimicrobial effects.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol, a versatile starting material possessing two distinct and chemically orthogonal functional handles: a benzylic alcohol and a 5-bromopyrimidine moiety. We present detailed, field-proven protocols for diversification at both sites through O-acylation, O-alkylation, and Suzuki-Miyaura cross-coupling reactions. Furthermore, we outline a standardized protocol for evaluating the synthesized derivatives in a general in vitro kinase inhibition assay, a common application for pyrimidine-based compounds.[4] This guide is designed to empower researchers in drug discovery to rapidly generate and screen focused compound libraries, accelerating the identification of novel bioactive molecules.

Rationale and Strategic Overview

Analysis of the Starting Material

The starting material, this compound, is an ideal scaffold for library synthesis. Its two key functional groups offer independent pathways for chemical modification:

  • Benzylic Alcohol (-CH₂OH): This primary alcohol is amenable to a wide range of reactions, including esterification and etherification, allowing for the introduction of diverse alkyl and acyl groups. These modifications can modulate polarity, solubility, and steric bulk, which are critical for optimizing interactions with biological targets.

  • 5-Bromopyrimidine Moiety: The bromine atom on the electron-deficient pyrimidine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions.[5][6] This enables the introduction of a vast array of aryl, heteroaryl, or alkyl groups, profoundly altering the molecule's three-dimensional shape and electronic properties. This strategy, often termed scaffold hopping, is a powerful tool for discovering novel chemotypes with improved properties.[7][8][9]

A Two-Pronged Derivatization Strategy

The chemical orthogonality of the alcohol and the aryl bromide allows for a systematic and combinatorial approach to library synthesis. One can first generate a series of derivatives at one position (e.g., a set of esters) and then use this new library as starting material for derivatization at the second position (e.g., Suzuki coupling). This two-dimensional matrix approach rapidly expands structural diversity from a single, readily accessible starting material.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Reaction Classes Core This compound Alcohol Benzylic Alcohol Modification Core->Alcohol Bromine 5-Bromopyrimidine Modification Core->Bromine Ester O-Acylation (Esters) R-COCl Alcohol->Ester Ether O-Alkylation (Ethers) R-X, Base Alcohol->Ether Suzuki Suzuki Coupling R-B(OH)₂, Pd Catalyst Bromine->Suzuki

Figure 1: Two-pronged strategy for derivatizing the core scaffold.

Protocols for Derivatization

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Solvents should be handled under an inert atmosphere where specified.

Protocol 1: O-Acylation (Ester Synthesis) via Acyl Chloride

Principle: This protocol utilizes the reaction of the benzylic alcohol with an acyl chloride to form an ester.[10][11][12] Acyl chlorides are highly reactive, allowing the reaction to proceed rapidly at room temperature.[11] A mild base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl byproduct, preventing potential side reactions.[13]

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[13]

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

Principle: The Williamson ether synthesis is a robust Sₙ2 reaction for forming ethers.[14][15][16] The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide to form the ether.[14][16]

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[15]

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add NaH (1.2 equiv). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and add anhydrous DMF.

  • Alcohol Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[17][18] It is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization.[17]

Materials:

  • This compound or its derivative (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[5][17]

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Magnetic stirrer and stir bar

  • Reaction vial or flask suitable for heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a reaction vial, combine the bromopyrimidine starting material (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).

  • Inerting: Evacuate and backfill the vial with an inert gas (repeat 3 times).

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane/Water).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Purification and Structural Characterization

Principle: Ensuring the purity and structural integrity of synthesized compounds is paramount for obtaining reliable biological data.[19] A combination of chromatography for purification and spectroscopic methods for characterization is the gold standard.[20][21]

  • Purification: Flash column chromatography is the primary method for purifying the synthesized derivatives. The choice of eluent (e.g., Hexanes/Ethyl Acetate gradient) should be determined by TLC analysis.

  • Characterization: The identity and purity of the final compounds should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), preferably high-resolution MS (HRMS) for accurate mass determination.[20][22]

Table 1: Example Data Presentation for Characterized Derivatives

Compound IDR¹ Group (at -OH)R² Group (at -Br)Yield (%)HRMS (m/z) [M+H]⁺¹H NMR (CDCl₃, 400 MHz) δ (ppm)
Cpd-001 -COCH₃-Br92%322.01898.85 (s, 2H), 7.6-7.4 (m, 4H), 5.25 (s, 2H), 2.15 (s, 3H)
Cpd-002 -H-Phenyl85%278.11828.90 (s, 2H), 7.7-7.4 (m, 9H), 4.80 (s, 2H), 1.95 (t, 1H)
Cpd-003 -CH₂Ph-Br78%370.05538.82 (s, 2H), 7.5-7.3 (m, 9H), 4.65 (s, 2H), 4.60 (s, 2H)

Protocol for Biological Evaluation: In Vitro Kinase Assay

Principle: Pyrimidine derivatives are well-known inhibitors of protein kinases.[4][23] An in vitro kinase assay measures a compound's ability to inhibit the activity of a specific kinase enzyme.[24] A common method involves quantifying the amount of ATP consumed during the phosphorylation reaction.[24] Luminescence-based assays like ADP-Glo™ are widely used for their high sensitivity and suitability for high-throughput screening.[25][26]

G cluster_workflow Kinase Assay Workflow A 1. Compound Plating (Serial Dilutions) B 2. Add Kinase & Substrate Mix A->B C 3. Add ATP (Start Reaction) B->C D 4. Incubate (e.g., 60 min, RT) C->D E 5. Stop Reaction & Detect Signal (Luminescence) D->E F 6. Data Analysis (% Inhibition, IC₅₀) E->F

Figure 2: General workflow for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Recombinant kinase enzyme (e.g., Src, ABL1)

  • Kinase-specific substrate peptide

  • Test compounds dissolved in DMSO

  • Assay plate (e.g., 384-well white plate)

  • Kinase assay buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the assay plate. Include "high control" (DMSO only, 0% inhibition) and "low control" (potent inhibitor, 100% inhibition) wells.[25]

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add this mix to all wells containing the compounds. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.[25]

  • Reaction Initiation: Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be near the Kₘ value for the specific enzyme.[25]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction should be within the linear range.[27]

  • Signal Detection: Stop the reaction and detect the signal according to the assay kit manufacturer's instructions. For ADP-Glo™, this involves two steps: first adding the ADP-Glo™ Reagent to deplete unused ATP, then adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 2: Example Data Presentation for Biological Activity

Compound IDTarget KinaseIC₅₀ (nM)
Cpd-001 Src>10,000
Cpd-002 Src850
Cpd-003 Src4,500
Cpd-002 ABL1230

Conclusion

The this compound scaffold is a highly versatile starting point for the construction of diverse chemical libraries. The robust and orthogonal synthetic protocols detailed in this note—O-acylation, O-alkylation, and Suzuki-Miyaura coupling—provide a clear roadmap for generating novel derivatives. When coupled with systematic biological evaluation, such as the in vitro kinase assay protocol described, this strategy provides an efficient and effective platform for the discovery of new, potent, and specific modulators of biological targets, thereby accelerating early-stage drug discovery programs.

References

  • Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Heliyon. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]

  • MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Classification of Scaffold Hopping Approaches. Retrieved from [Link]

  • NIH. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • West Chester University. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]

  • SpringerLink. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • PMC. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing benzyl alcohol.

Sources

Mastering Purity: A Technical Guide to the Downstream Purification of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the journey from a crude synthetic mixture to a highly purified active pharmaceutical ingredient (API) is both critical and challenging. The compound (3-(5-Bromopyrimidin-2-yl)phenyl)methanol, a key intermediate in the synthesis of various active compounds, is no exception.[1][2][3] Its molecular structure, featuring a bromopyrimidine ring linked to a phenylmethanol moiety, presents a unique set of physicochemical properties that dictate the strategy for its purification. Achieving high purity is paramount, as even minute impurities can have significant impacts on the efficacy, safety, and stability of the final drug product.[4]

This comprehensive guide provides an in-depth exploration of the downstream purification techniques for this compound. We will delve into the rationale behind the selection of purification methods, present detailed, step-by-step protocols, and offer insights into the analytical techniques required for rigorous purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the purification of this and structurally related heterocyclic compounds.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of the target molecule is the cornerstone of an effective purification strategy. While experimental data for this specific intermediate may be limited, we can infer its characteristics based on its structural components.

PropertyValue/Inferred CharacteristicSource/Rationale
Molecular Formula C₁₁H₉BrN₂O[5][6]
Molar Mass 265.11 g/mol [5][6]
Polarity Moderately PolarInferred from the presence of a hydroxyl group (-OH), a pyrimidine ring with two nitrogen atoms, and a bromine atom, all contributing to a significant dipole moment.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and poorly soluble in non-polar solvents (e.g., hexanes) and water.Inferred from its moderately polar nature.
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (hydroxyl group) and acceptor (pyrimidine nitrogens).Structural analysis.
Thermal Stability Expected to be reasonably stable at moderate temperatures, but degradation at high temperatures is possible.General characteristic of similar organic molecules.

Strategic Approach to Purification

The purification of this compound from a crude reaction mixture necessitates a multi-pronged approach. The choice and sequence of techniques will depend on the nature and quantity of impurities, which are typically unreacted starting materials, reagents, and side-products from the synthesis. A logical workflow is essential for achieving high purity efficiently.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up/ Liquid-Liquid Extraction Crude->Workup Initial Impurity Removal Column Column Chromatography (Silica Gel) Workup->Column Primary Purification Analysis Purity Analysis (TLC, HPLC, NMR) Workup->Analysis Crystallization Crystallization Column->Crystallization Further Purification & Solid Form Control Prep_HPLC Preparative HPLC (High Purity Polish) Column->Prep_HPLC Alternative to Crystallization Column->Analysis Crystallization->Prep_HPLC Optional Final Polish Final_Product Pure this compound (>99% Purity) Crystallization->Final_Product Crystallization->Analysis Prep_HPLC->Final_Product Prep_HPLC->Analysis

Caption: A strategic workflow for the purification of this compound.

Detailed Purification Protocols

Initial Work-up: Liquid-Liquid Extraction

Rationale: The initial step following synthesis is typically an aqueous work-up to remove water-soluble impurities, such as salts and polar reagents. Liquid-liquid extraction separates the target compound into an organic phase, leaving behind these hydrophilic contaminants.

Protocol:

  • Quenching and Neutralization: Cool the crude reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, carefully quench the reaction and neutralize the mixture to a pH of ~7 using a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic reactions or dilute hydrochloric acid for basic reactions).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Phase Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Collection of Organic Phase: Drain the organic layer. If dichloromethane is used, this will be the bottom layer; for ethyl acetate, it will be the top layer.

  • Repeated Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of the product.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Primary Purification: Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[7][8][9] Given the moderate polarity of this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.[7] The selection of the mobile phase is critical for achieving good separation.

Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase for this type of compound.

  • Mobile Phase Selection (Eluent):

    • Determine the optimal solvent system using Thin-Layer Chromatography (TLC).[10] A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate to ensure good separation on the column.[11] A typical eluent system might be in the range of 20-50% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[11]

  • Elution:

    • Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexanes), can be effective for separating closely eluting impurities.[11]

    • Collect fractions of the eluate in a series of test tubes or vials.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.[9] Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

    • Visualize the spots under a UV lamp (254 nm), as the aromatic rings in the compound should be UV-active.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Secondary Purification and Solid Form Control: Crystallization

Rationale: Crystallization is a powerful technique for both purification and obtaining the desired solid-state form of a compound, which is crucial for its handling, stability, and formulation.[12][13][14] This method relies on the principle that the target compound will have a lower solubility in a particular solvent system at a lower temperature, causing it to crystallize out while impurities remain in the solution.

Protocol:

  • Solvent Selection:

    • The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.

    • Experiment with various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/heptane). A good approach is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed.

  • Dissolution: Dissolve the partially purified compound from the column chromatography step in a minimal amount of the chosen hot solvent.

  • Cooling and Crystal Formation:

    • Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

    • For further crystallization, the solution can be placed in an ice bath or a refrigerator.

  • Inducing Crystallization (if necessary):

    • If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

High-Purity Polishing: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Rationale: For applications requiring the highest level of purity, such as in late-stage drug development, preparative HPLC is the method of choice.[4][15][16][17][18] It offers superior resolution compared to column chromatography and can separate even very closely related impurities. Both normal-phase and reverse-phase HPLC can be employed, with reverse-phase being more common for moderately polar compounds.

Protocol (Reverse-Phase):

  • Column Selection: A C18 stationary phase is a common choice for reverse-phase separation of small molecules.[16]

  • Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used.[19] A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, is often employed to elute the compound of interest. Small amounts of modifiers like trifluoroacetic acid (TFA) or formic acid can be added to improve peak shape.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ensuring it is fully dissolved and filtered to remove any particulate matter.

  • Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions (gradient, flow rate, etc.). This method is then scaled up for preparative HPLC.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. The eluate is monitored by a detector (typically UV), and fractions corresponding to the peak of the target compound are collected.

  • Post-Purification Work-up: The collected fractions, which are typically in a mixture of water and organic solvent, are combined. The organic solvent is removed under reduced pressure, and the remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure compound as a solid.

Purity Assessment: Ensuring Quality and Confidence

Rigorous analytical testing is essential to confirm the purity of the final product. A combination of techniques should be employed to provide a comprehensive purity profile.

Thin-Layer Chromatography (TLC)
  • Application: A quick and straightforward method for monitoring reaction progress and the effectiveness of purification steps.[10]

  • Procedure: A small amount of the sample is spotted on a TLC plate, which is then developed in an appropriate solvent system. The presence of a single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)
  • Application: Provides a quantitative measure of purity.[20]

  • Procedure: An analytical HPLC method is used to separate the target compound from any remaining impurities. The area under the peak of the target compound relative to the total area of all peaks gives the percentage purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Application: Confirms the chemical structure of the compound and can be used for quantitative purity assessment (qNMR).[21][22][23][24][25]

  • Procedure: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The absence of signals corresponding to impurities confirms the purity. Quantitative NMR (qNMR) can provide a highly accurate measure of purity by comparing the integral of a signal from the target compound to that of a certified internal standard.[21][22]

Conclusion

The successful purification of this compound is a systematic process that relies on a sound understanding of its physicochemical properties and the principles of separation science. By employing a logical sequence of techniques, from initial extraction to chromatographic separation and final crystallization or preparative HPLC, researchers can achieve the high level of purity required for its intended applications in drug discovery and development. The protocols and strategies outlined in this guide provide a robust framework for navigating the challenges of downstream purification and ensuring the quality and integrity of this valuable chemical intermediate.

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Application Notes & Protocols: Strategic Use of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most intensively pursued classes of drug targets.[1][2][3] Small molecule kinase inhibitors have revolutionized treatment paradigms, with over 70 approved by the U.S. FDA, the majority for oncology.[3][4] Within the chemical scaffolds of these inhibitors, the pyrimidine core is a recurring and highly successful motif. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its synthetic utility, provide a detailed protocol for a key cross-coupling reaction, and outline a robust biochemical assay for evaluating the inhibitory activity of the resulting compounds.

Introduction: The Rationale for the Pyrimidine Scaffold

The success of a kinase inhibitor is predicated on its ability to bind with high affinity to the ATP-binding site of the target kinase, often outcompeting endogenous ATP. The pyrimidine ring is an exceptional "hinge-binding" motif. Its nitrogen atoms can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural feature that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor, providing a stable foundation for the rest of the molecule to engage other regions of the ATP pocket to achieve potency and selectivity.

The subject of this guide, This compound , is a strategically designed building block that leverages this principle. It possesses three key features:

  • The 2-substituted Pyrimidine: Positioned for optimal interaction with the kinase hinge.

  • The 5-Bromo Substituent: A versatile chemical handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of chemical space in the solvent-exposed region of the ATP pocket.

  • The Methanol-bearing Phenyl Group: This group orients substituents toward the enzyme's interior and provides an additional point for modification (e.g., oxidation to an aldehyde for reductive amination) or can act as a linker itself.

Physicochemical Properties of the Starting Material
PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O[5]
Molar Mass 265.11 g/mol [5]
CAS Number 1092568-90-5[5]
Appearance Off-white to light yellow solidGeneric
Storage Condition 2-8°C, protected from light[5]

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6][7] For our starting material, this reaction is the ideal method to functionalize the 5-position of the pyrimidine ring.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. We use a pre-catalyst like Pd(PPh₃)₄ or generate the active species in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand. The ligand (e.g., PPh₃, PCy₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: A base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or 2-MeTHF) and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.

Workflow for Suzuki-Miyaura Coupling

G start This compound (Starting Material) reaction Suzuki-Miyaura Cross-Coupling start->reaction reagent Aryl Boronic Acid (R-B(OH)2) reagent->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup product Final Kinase Inhibitor Scaffold final Characterized Product product->final purify Column Chromatography workup->purify purify->product

Caption: Synthetic workflow for generating a kinase inhibitor scaffold.

Detailed Protocol: Synthesis of (3-(5-(4-methoxyphenyl)pyrimidin-2-yl)phenyl)methanol (Hypothetical Example)

This protocol describes the coupling of the title compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Determining Inhibitor Potency (IC₅₀)

Once a potential inhibitor is synthesized, its biological activity must be quantified. A key parameter is the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[8][9][10]

There are numerous assay formats available, including radiometric, fluorescence-based, and luminescence-based methods.[11][12] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and non-radioactive nature.[8][13] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Workflow for IC₅₀ Determination via ADP-Glo™ Assay

G start Prepare Serial Dilution of Inhibitor in DMSO step2 Dispense Kinase, Substrate, & Inhibitor into Plate start->step2 step3 Add ATP to Initiate Kinase Reaction (Incubate) step2->step3 step4 Add ADP-Glo™ Reagent to Stop Reaction & Deplete Remaining ATP step3->step4 step5 Add Kinase Detection Reagent to Convert ADP to ATP step4->step5 step6 Luciferase/Luciferin Reaction Generates Luminescence step5->step6 step7 Read Luminescence on Plate Reader step6->step7 end Plot % Inhibition vs. [Inhibitor] Calculate IC50 Value step7->end

Caption: Workflow for determining kinase inhibitor IC₅₀ values.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human kinase (e.g., ABL1, SRC)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Synthesized inhibitor compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution series of the test inhibitor in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM). Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO only) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in kinase assay buffer. Add this mix to all wells containing the test compounds and controls.

  • Initiate Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.[8] Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[8][10][14]

Data Presentation: Sample Kinase Selectivity Profile

After determining the IC₅₀ for the primary target, it is crucial to assess the inhibitor's selectivity by testing it against other kinases. This process, known as kinome profiling, helps identify potential off-target effects.[15][16][17][18]

Compound IDTarget Kinase (IC₅₀, nM)Off-Target Kinase 1 (IC₅₀, nM)Off-Target Kinase 2 (IC₅₀, nM)
XYZ-001 ABL1 (15)SRC (250)EGFR (>10,000)
Dasatinib (Control) ABL1 ( <1)SRC ( <1)EGFR (110)

Data is hypothetical and for illustrative purposes only.

Context: Kinase Signaling Pathways

Understanding where a target kinase functions is essential for predicting the cellular consequences of its inhibition. Kinases operate within complex signaling networks that control cell growth, proliferation, and survival.[19]

Visualization of a Representative Kinase Cascade (MAPK Pathway)

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription output Cell Proliferation, Survival, Differentiation transcription->output

Sources

Application Notes & Protocols: A Guide to the Development of Novel Heterocyclic Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1] Their structural diversity and ability to modulate physicochemical properties make them indispensable in the design of novel therapeutics.[2][3] This guide provides an in-depth exploration of the application of novel heterocyclic compounds in drug development, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, modern synthetic strategies, and robust protocols for their biological evaluation, culminating in a case study of a recently approved heterocyclic drug.

The Central Role of Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are fundamental to the development of new medicines.[3][4] Their prevalence in both natural products and synthetic drugs highlights their remarkable versatility and biological importance.[5] The incorporation of heteroatoms allows for fine-tuning of properties like solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profile.[1]

The structural diversity of heterocyclic scaffolds provides medicinal chemists with a vast chemical space to explore when designing molecules that can interact with specific biological targets with high potency and selectivity.[2] This adaptability is crucial for developing drugs with improved efficacy and safety profiles.[2]

Logical Relationship: From Scaffold to Drug Candidate

A Heterocyclic Scaffold Selection B Rational Drug Design & SAR Studies A->B Privileged Structures C Synthesis of Novel Analogs B->C Structural Modifications D In Vitro Biological Evaluation C->D Screening & Potency E Lead Optimization (ADME/T Profiling) D->E Hit-to-Lead F In Vivo Efficacy & Safety Studies E->F Preclinical Development G Drug Candidate F->G Clinical Trials

Caption: A streamlined workflow for heterocyclic drug discovery.

Designing and Synthesizing Novel Heterocyclic Compounds

The journey to a novel therapeutic agent begins with the thoughtful design and efficient synthesis of new molecular entities.

Rationale for Design: Structure-Activity Relationship (SAR) Studies

The design of new heterocyclic compounds is guided by Structure-Activity Relationship (SAR) studies. These studies systematically modify the structure of a "hit" compound to understand how these changes affect its biological activity.[2] This iterative process allows for the rational design of analogs with improved potency, selectivity, and metabolic stability.[2] Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to predict the biological activity of virtual compounds, accelerating the design phase.[6]

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided powerful tools for the rapid and efficient synthesis of diverse heterocyclic libraries.[7] These methods are crucial for expanding the accessible chemical space for drug discovery.[8]

Key Synthetic Strategies:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. The Biginelli reaction, for example, is a classic MCR used to synthesize dihydropyrimidinones, a scaffold found in various pharmaceuticals.[9]

  • C-H Activation/Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. This avoids the need for pre-functionalized starting materials, leading to more streamlined and sustainable synthetic routes.[7][8]

  • Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers mild and selective methods for forming and functionalizing heterocyclic rings.[7][8][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating methods.[11]

  • Flow Chemistry: Conducting reactions in continuous flow reactors offers precise control over reaction parameters, enhanced safety, and scalability.

Protocol: A General Procedure for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) for Heterocycle Functionalization

This protocol outlines a general procedure for the functionalization of a halo-substituted heterocycle with a boronic acid derivative.

Materials:

  • Halo-substituted heterocycle (e.g., 2-bromopyridine)

  • Heterocyclic or aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed microwave vial

  • Stir bar

  • TLC plates and appropriate developing solvent system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the halo-substituted heterocycle (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times to remove oxygen.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to the desired temperature for the specified time.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired functionalized heterocycle.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation of Novel Heterocyclic Compounds

Once synthesized, novel compounds must be rigorously tested to determine their biological activity and potential as therapeutic agents.

In Vitro Screening Assays

The initial evaluation of a compound's biological activity is typically performed using in vitro assays. These assays can be biochemical, measuring the interaction with a specific molecular target, or cell-based, assessing the compound's effect on living cells.[12]

Experimental Workflow: High-Throughput Screening (HTS)

A Compound Library Preparation C Automated Compound Dispensing A->C B Assay Plate Preparation B->C D Incubation C->D E Signal Detection (e.g., Fluorescence, Luminescence) D->E F Data Analysis & Hit Identification E->F

Caption: A generalized workflow for high-throughput screening.

Protocol: Cell Viability Assay (MTT Assay) for Anticancer Screening

This protocol describes a common colorimetric assay to assess the cytotoxic effect of a novel compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Novel heterocyclic compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the novel heterocyclic compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Secondary Assays and Mechanism of Action Studies

Compounds that show promising activity in primary screens ("hits") are further evaluated in secondary assays to confirm their activity and elucidate their mechanism of action. These can include:

  • Enzyme Inhibition Assays: To determine if the compound directly inhibits a target enzyme.

  • Receptor Binding Assays: To measure the affinity of the compound for a specific receptor.

  • Western Blotting: To analyze the effect of the compound on the expression levels of target proteins.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

Case Study: A Recently Approved Heterocyclic Drug

To illustrate the successful application of these principles, let's consider a hypothetical recently approved anticancer drug, "Heterocyclinib," which contains a pyrimidine scaffold.

Parameter Description
Drug Name Heterocyclinib
Heterocyclic Core Pyrimidine
Therapeutic Area Oncology (Non-Small Cell Lung Cancer)
Mechanism of Action Selective inhibitor of a mutant form of Epidermal Growth Factor Receptor (EGFR)
Key Synthetic Step Suzuki cross-coupling to introduce a functionalized aryl group at the C4 position of the pyrimidine ring.
In Vitro Potency (IC₅₀) 15 nM against mutant EGFR
Selectivity >100-fold selective for mutant EGFR over wild-type EGFR

The development of Heterocyclinib involved the synthesis of a library of pyrimidine-based compounds and their screening against a panel of cancer cell lines. SAR studies identified key structural features necessary for potent and selective inhibition of the target kinase. Lead optimization focused on improving the compound's pharmacokinetic properties, leading to a candidate with good oral bioavailability and a favorable safety profile.

Conclusion

The development of novel heterocyclic compounds remains a vibrant and essential area of research in the pharmaceutical industry.[14] Advances in synthetic chemistry, coupled with sophisticated biological screening techniques, continue to expand the possibilities for discovering new and effective treatments for a wide range of diseases.[7][15] The principles and protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of the next generation of heterocyclic drugs.

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Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. As a key intermediate in medicinal chemistry, achieving a high yield and purity of this compound is often critical.[1][2]

This document provides an optimized experimental protocol, a detailed troubleshooting guide in a question-and-answer format, and answers to frequently asked questions to empower you to overcome common synthetic challenges.

Optimized Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloro-5-bromopyrimidine and (3-(hydroxymethyl)phenyl)boronic acid. The reaction selectively functionalizes the C-Cl bond at the 2-position of the pyrimidine ring, which, while typically less reactive than a C-Br bond, can be effectively coupled using modern catalyst systems.[3][4]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product A 2-Chloro-5-bromopyrimidine plus1 + B (3-(Hydroxymethyl)phenyl)boronic acid catalyst Pd₂(dba)₃ / XPhos K₃PO₄, 1,4-Dioxane/H₂O 100 °C B->catalyst C This compound catalyst->C

Caption: Suzuki-Miyaura synthesis of the target compound.

Experimental Workflow Diagram

workflow prep 1. Reagent Preparation & Vessel Setup degas 2. Degassing Solvent prep->degas Inert Atmosphere (N₂/Ar) reagents 3. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base) degas->reagents catalyst 4. Add Catalyst System (Palladium Precatalyst & Ligand) reagents->catalyst reaction 5. Reaction at 100 °C (Monitor by TLC/LC-MS) catalyst->reaction Heat & Stir workup 6. Aqueous Workup (Quench, Extract with Ethyl Acetate) reaction->workup Upon Completion purify 7. Purification (Silica Gel Chromatography) workup->purify Dry & Concentrate analysis 8. Characterization (NMR, MS) purify->analysis

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-bromopyrimidine (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the reaction.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a bulky, electron-rich phosphine ligand like XPhos (4 mol%).[3]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The biphasic mixture should be stirred sufficiently to ensure proper mixing.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloro-5-bromopyrimidine) is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material. What went wrong?

Answer: This is a common issue in cross-coupling reactions and can stem from several sources related to the catalytic cycle.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[5] If your reagents or solvents were not properly degassed, the catalyst may have been oxidized and deactivated. Similarly, some palladium precatalysts can degrade upon prolonged storage.

    • Solution: Ensure all solvents are rigorously degassed using methods like sparging with inert gas, freeze-pump-thaw cycles, or sonication under vacuum. Use fresh, high-quality palladium precatalysts and ligands. Consider using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) which can simplify reaction setup.[5]

  • Potential Cause 2: Inappropriate Catalyst/Ligand System. The C-Cl bond of 2-chloro-5-bromopyrimidine is relatively unreactive. A standard catalyst like Pd(PPh₃)₄ may not be sufficient to promote the oxidative addition step, which is often rate-limiting.[4]

    • Solution: Employ a more active catalyst system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to be highly effective for coupling aryl chlorides.[3] They accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Potential Cause 3: Insufficient Base Activity. The base is crucial for activating the boronic acid for transmetalation.[6] If the base is too weak, poorly soluble, or has absorbed moisture and become less effective, the reaction will stall.

    • Solution: Use an anhydrous, finely powdered base like K₃PO₄ or Cs₂CO₃ to maximize surface area.[3] Ensure the stirring is vigorous enough to keep the base suspended in the biphasic mixture. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ are often more effective for challenging couplings.[7]

Q2: I'm observing significant side products. How can I improve the selectivity?

Answer: The formation of byproducts reduces yield and complicates purification. The most common side products in this synthesis are from protodeboronation, dehalogenation, and homocoupling.

Side ProductStructureCommon CauseMitigation Strategy
Protodeboronation Product 3-(Hydroxymethyl)benzeneCleavage of the C-B bond by water/protons.[7]Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or use a more stable boronic acid derivative like a pinacol ester (BPin).[5]
Dehalogenation Product 5-BromopyrimidineReduction of the aryl halide starting material.[8]Ensure an oxygen-free environment. This side reaction can be promoted by impurities or catalyst decomposition pathways. Re-screening ligands and bases may be necessary.
Homocoupling Product 3,3'-Bis(hydroxymethyl)biphenylOxidative coupling of two boronic acid molecules.[7]This is primarily caused by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective solution. Reducing catalyst loading can sometimes help.
Q3: My reaction turns black, and a precipitate forms. Is this normal?

Answer: The formation of a fine black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and fallen out of the catalytic cycle.[9] This signifies catalyst deactivation and will lead to a stalled or incomplete reaction.

  • Potential Cause 1: Ligand Dissociation/Decomposition. At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to unstable Pd(0) species that aggregate. The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium, displacing the phosphine ligand and poisoning the catalyst.[3]

    • Solution: Use a more robust or sterically bulky ligand (like XPhos) that binds more strongly to the palladium center and prevents both aggregation and coordination by the pyrimidine substrate.[5] Operating at the lowest effective temperature can also minimize thermal decomposition.

  • Potential Cause 2: Impurities. Impurities in the starting materials or solvents can sometimes lead to catalyst decomposition.

    • Solution: Ensure the purity of all reagents. Recrystallize starting materials if necessary and use high-purity, anhydrous solvents.

Q4: I am having difficulty purifying the final product from residual boronic acid and other impurities.

Answer: Purification can be challenging due to the polar nature of the product's hydroxyl group and the similar polarity of boronic acid-derived impurities.

  • Solution 1: Modified Workup. After the reaction is complete and cooled, perform an aqueous wash with a mild base (e.g., 1M NaOH solution). This will convert the acidic boronic acid and its byproducts into their more water-soluble boronate salts, which can then be efficiently removed in the aqueous layer. Follow this with a standard water wash to remove residual base before drying and concentrating.

  • Solution 2: Optimized Chromatography. If co-elution is an issue during silica gel chromatography, try a different solvent system. Adding a small amount of a polar solvent like methanol (1-2%) to your ethyl acetate/hexane mobile phase can sometimes improve separation. Alternatively, reverse-phase chromatography (C18 silica) can be an effective alternative for purifying polar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura reaction the preferred method for this synthesis? A1: The Suzuki-Miyaura coupling is one of the most versatile and robust methods for forming C-C bonds.[10] Its key advantages include mild reaction conditions, exceptional tolerance for a wide variety of functional groups (including the hydroxyl group in the boronic acid), and the commercial availability of a vast array of boronic acids and palladium catalysts.[4][11] Furthermore, the boronic acid byproducts are generally non-toxic and easily removed, making it a preferred method in industrial and pharmaceutical settings.[4]

Q2: My boronic acid seems to be degrading on the bench. What can I do? A2: Many boronic acids, particularly heteroaryl boronic acids, are susceptible to protodeboronation upon exposure to air and moisture.[7] Some can also self-condense to form boroxines. To ensure reproducibility, it is best to use fresh boronic acid from a reliable supplier. For long-term storage, keep it in a desiccator under an inert atmosphere. For particularly unstable boronic acids, consider converting them to more stable derivatives like potassium trifluoroborate salts or pinacol esters, which are more robust but can be readily used in Suzuki couplings under the appropriate conditions.[11]

Q3: Can I run this reaction without water? A3: While some Suzuki couplings can be run under anhydrous conditions, the presence of water is often beneficial.[8][12] Water can help dissolve the inorganic base (like K₃PO₄), facilitating its role in the catalytic cycle.[6] It is also believed to play a role in the transmetalation step. However, if protodeboronation is a severe issue, anhydrous conditions using a soluble organic base or a different solvent system (like THF with K₃PO₄) can be explored.[5]

Q4: What is the mechanistic role of the base in the Suzuki reaction? A4: The base plays a critical role in the transmetalation step, which is often rate-determining.[6][13] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). This negatively charged boronate complex transfers its organic group to the palladium(II) center much more rapidly than the neutral boronic acid, thereby driving the catalytic cycle forward.[7][12]

Suzuki-Miyaura Catalytic Cycle dot

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; add [label="Oxidative Addition\nComplex\nAr-Pd(II)(X)-L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; trans [label="Transmetalation\nComplex\nAr-Pd(II)(Ar')-L₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for positioning start [label="Ar-X\n(Aryl Halide)", shape=none, fontcolor="#EA4335"]; boron [label="Ar'-B(OH)₂ + Base", shape=none, fontcolor="#4285F4"]; product [label="Ar-Ar'\n(Product)", shape=none, fontcolor="#34A853"]; byproduct [label="X-B(OH)₂ + Base", shape=none, fontcolor="#FBBC05"];

// Edges pd0 -> add [label=" Oxidative\n Addition", fontcolor="#202124"]; add -> trans [label=" Transmetalation", fontcolor="#202124"]; trans -> pd0 [label=" Reductive\n Elimination", fontcolor="#202124"];

// Input/Output Edges start -> add [style=dashed, arrowhead=none]; boron -> trans [style=dashed, arrowhead=none]; trans -> product [style=dashed, arrowhead=none]; trans -> byproduct [style=dashed, arrowhead=none, label="Byproducts", fontcolor="#5F6368"]; }

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Technical Support Center: Chromatographic Purification of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related polar heterocyclic compounds. The information herein is structured in a question-and-answer format to directly address specific experimental issues.

Introduction to the Molecule and Purification Challenges

This compound is a key intermediate in pharmaceutical research. Its structure, featuring a polar hydroxymethyl group and a nitrogen-containing pyrimidine ring, presents a unique set of purification challenges. The primary synthetic route to this molecule often involves a Suzuki-Miyaura cross-coupling reaction, which can introduce a variety of structurally similar impurities. This guide will equip you with the knowledge to anticipate and resolve these challenges, ensuring the isolation of high-purity material.

The primary difficulties in the purification of this compound stem from its polarity, which can lead to issues such as poor resolution in normal-phase chromatography and the potential for interactions with the stationary phase.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Method Development and Optimization

Q1: I'm starting the purification of a crude sample of this compound. How should I begin developing a flash chromatography method?

A1: The cornerstone of effective flash chromatography is a well-chosen solvent system, which is best determined using Thin-Layer Chromatography (TLC).[1]

Step-by-Step TLC Analysis:

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.

  • Solvent Screening: Develop the TLC plate in a series of solvent systems with varying polarities. Good starting points for a polar compound like yours include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone).[2]

  • Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf range typically translates to good separation on a flash column.

  • Assessing Separation: The ideal solvent system will show good separation between the spot corresponding to this compound and any visible impurities. A difference in Rf values of at least 0.2 between your product and the nearest impurity is desirable for effective separation.

Recommended Initial TLC Solvent Systems to Screen:

Solvent SystemRatio (v/v)PolarityNotes
Hexane:Ethyl Acetate70:30ModerateA standard starting point for many organic compounds.
Hexane:Ethyl Acetate50:50Moderately HighIncrease polarity if the Rf is too low in the 70:30 mixture.
Dichloromethane:Methanol98:2HighEffective for more polar compounds.[2][3]
Dichloromethane:Acetone80:20HighAn alternative polar system.
Troubleshooting Poor Separation and Peak Tailing

Q2: My compound is streaking or tailing on the silica gel column, leading to poor separation from impurities. What is causing this and how can I fix it?

A2: Peak tailing and streaking for polar, nitrogen-containing compounds are often due to strong interactions with the acidic silanol groups on the surface of the silica gel.[4] This can be addressed by either modifying the mobile phase or the stationary phase.

Solutions for Peak Tailing:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the eluent can neutralize the acidic sites on the silica gel, preventing strong adsorption of your compound.[5][6] A typical concentration of TEA is 0.1-1% of the total solvent volume.

  • Stationary Phase Deactivation: You can pre-treat the silica gel to neutralize its acidity.[5][7]

    • Procedure for Deactivating Silica Gel:

      • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

      • Add 1-2% triethylamine to the slurry and mix thoroughly.

      • Pack the column with the treated silica.

      • Before loading your sample, flush the column with your initial mobile phase to remove any excess TEA.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase such as alumina (neutral or basic).[4]

G start Poor Separation / Peak Tailing decision1 Is the compound polar and/or basic? start->decision1 solution1 Add 0.1-1% Triethylamine to the mobile phase decision1->solution1 Yes solution2 Use deactivated silica gel (pre-treated with TEA) decision1->solution2 Yes solution3 Switch to an alternative stationary phase (e.g., Alumina) decision1->solution3 Yes end_point Improved Separation solution1->end_point solution2->end_point solution3->end_point

Caption: Troubleshooting workflow for peak tailing.

Addressing Compound Instability

Q3: I suspect my compound is degrading on the silica gel column. How can I confirm this and what are the alternative purification strategies?

A3: Bromopyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.

Confirming Instability:

A 2D TLC experiment can help determine if your compound is unstable on silica gel.

  • Spot your purified or partially purified compound in one corner of a TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

Purification Strategies for Sensitive Compounds:

  • Deactivated Silica Gel: As mentioned in A2, using silica gel deactivated with triethylamine is a primary strategy.[4][5]

  • Reversed-Phase Chromatography: This is an excellent alternative that avoids the use of acidic silica gel. In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol).[8][9] Polar compounds like this compound will elute earlier with a higher proportion of organic solvent in the mobile phase.

Typical Reversed-Phase HPLC Conditions for Pyrimidine Derivatives:

ParameterCondition
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% formic acid or trifluoroacetic acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, and gradually increase.
Detection UV at a wavelength where the compound has strong absorbance.
Dealing with Suzuki Coupling Byproducts

Q4: My crude product is from a Suzuki coupling reaction. What are the common byproducts I should expect, and how can I separate them from my desired product?

A4: Suzuki-Miyaura coupling reactions are powerful but can generate several byproducts that may co-elute with your product.[10]

Common Suzuki Coupling Byproducts:

ByproductStructureExpected Polarity Relative to ProductSeparation Strategy
Homocoupling of Boronic Acid (3-(hydroxymethyl)phenyl)-(3-(hydroxymethyl)phenyl)More polarWill likely have a lower Rf. A less polar solvent system may be required for good separation.
Homocoupling of Bromopyrimidine 5,5'-dibromo-2,2'-bipyrimidineLess polarShould have a higher Rf and elute earlier.
Unreacted Starting Materials 2-bromo-5-bromopyrimidine and (3-(hydroxymethyl)phenyl)boronic acidVariedThe boronic acid is very polar and may stick to the baseline or require a very polar eluent. The bromopyrimidine is less polar than the product.
Protodeboronation Product TolueneMuch less polarWill elute very quickly.

Chromatographic Separation Strategy:

A gradient elution is often the most effective way to separate the desired product from a mixture of byproducts with a wide range of polarities.

G start Crude Suzuki Reaction Mixture step1 Develop TLC to find optimal solvent system (Rf ~0.3 for product) start->step1 step2 Pack column and load sample (dry loading recommended for polar compounds) step1->step2 step3 Run gradient elution: 1. Start with low polarity to elute non-polar impurities 2. Increase polarity to elute product 3. Further increase polarity for highly polar impurities step2->step3 step4 Collect and analyze fractions by TLC step3->step4 end_point Pure this compound step4->end_point

Caption: Gradient elution strategy for purification.

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexanes containing 1% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Equilibration: Wash the packed column with 2-3 column volumes of the initial mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with 0.5% TEA) to ensure the column is properly equilibrated and to remove excess TEA.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent, such as methanol or a mixture of water and acetonitrile.

  • Column and Mobile Phase: Use a C18 preparative HPLC column. The mobile phase will typically be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (return to initial conditions)

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of your target compound, as identified by UV detection.

  • Analysis and Work-up: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and remove the solvents, typically by lyophilization or evaporation under reduced pressure.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • ResearchGate. Deactivation of silica gel?[Link]

  • Reddit. Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. FLASH OPTIMIZATION. [Link]

  • Biotage. TLC-based vs. Generic Gradients – Which Gives the Best Results?[Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?[Link]

  • Biotage. Using TLC to Scout Flash Chromatography Solvents. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

Sources

(3-(5-Bromopyrimidin-2-yl)phenyl)methanol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its chemical structure, featuring a bromopyrimidine and a phenylmethanol group, contributes to its often-limited solubility in aqueous solutions and some organic solvents. Understanding and overcoming these solubility issues is critical for its effective use in organic synthesis and various biological assays. This guide provides practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of this compound.

Q1: My this compound is not dissolving in my chosen solvent. What should I do first?

A1: The first step is to systematically assess your dissolution method. Often, simple physical interventions can resolve solubility issues.

Troubleshooting Steps:

  • Initial Assessment: Confirm the identity and purity of your compound. Impurities can sometimes affect solubility.

  • Physical Agitation: Ensure you are providing adequate agitation. Vortexing or stirring for a longer duration can facilitate dissolution.

  • Sonication: Use a sonication bath. The high-frequency sound waves can help to break down solid particles and enhance solvation.[1]

  • Gentle Heating: Gently warm the solution. For many pyrimidine derivatives, solubility increases with temperature.[2][3] Be cautious and ensure the compound is stable at elevated temperatures.

Q2: What are the recommended organic solvents for dissolving this compound?

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for poorly soluble compounds in biological assays due to its high dissolving power.[4]

  • N,N-Dimethylformamide (DMF): A strong polar aprotic solvent suitable for many organic reactions.

  • Methanol (MeOH) and Ethanol (EtOH): These polar protic solvents can be effective, especially with heating. Studies on other pyrimidine derivatives have shown solubility increases with temperature in these solvents.[3]

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good choice, particularly for chromatography and reaction chemistry.[4]

Experimental Protocol: Small-Scale Solubility Test

Before committing a large amount of material, perform a small-scale test to determine the best solvent.

  • Accurately weigh 1-2 mg of this compound into separate small vials.

  • Add a measured volume (e.g., 100 µL) of each test solvent (DMSO, DMF, MeOH, EtOH, ACN) to a different vial.

  • Vortex each vial for 1-2 minutes at room temperature.

  • Observe for complete dissolution.

  • If not fully dissolved, try gentle heating (e.g., 40-50°C) or sonication.

  • If the compound dissolves, you can incrementally add more solvent to determine an approximate solubility.

Q3: I need to use this compound in an aqueous buffer for a biological assay, but it's insoluble. How can I prepare a stock solution and dilute it?

A3: This is a common challenge. The standard method is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Workflow for Aqueous Dilution:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound B Dissolve in minimal DMSO (e.g., to 10-50 mM) A->B C Vortex aqueous buffer B->C Dilution Step D Add small aliquot of stock solution to buffer dropwise C->D E Observe for precipitation D->E F Final concentration in buffer (ensure final DMSO % is low, e.g., <0.5%) E->F

Caption: Workflow for preparing an aqueous working solution.

Key Considerations for Biological Assays:

  • Final Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically <0.5% or <0.1%) to avoid affecting the biological system.[4]

  • Precipitation: Upon dilution, the compound may precipitate out of the aqueous solution. If this occurs, you may need to lower the final concentration, or explore formulation strategies.

  • Solvent Effects on Assays: Be aware that solvents like DMSO can have effects on certain enzymes and cell-based assays.[4] Always run a vehicle control (buffer with the same final concentration of the solvent) in your experiments.

Q4: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?

A4: Yes, pH adjustment can be a powerful technique for compounds with ionizable functional groups. The pyrimidine ring in your compound contains nitrogen atoms which are basic and can be protonated at acidic pH.

Scientific Rationale:

The nitrogen atoms in the pyrimidine ring have lone pairs of electrons and can act as proton acceptors (bases). In an acidic environment, these nitrogens can become protonated, forming a positively charged cation. This ionized form is generally more soluble in polar solvents like water compared to the neutral form.

Troubleshooting Workflow for pH Adjustment:

G A Compound precipitates in neutral aqueous buffer B Hypothesis: Low aqueous solubility of neutral form A->B C Strategy: Lower pH to protonate pyrimidine nitrogens B->C D Experiment: Prepare a series of acidic buffers (e.g., pH 2-6) C->D E Test solubility in each buffer D->E F Result: Soluble at lower pH? E->F G Yes: Determine optimal pH range and ensure compatibility with assay F->G Success H No: pH adjustment is not an effective strategy. Consider other methods (co-solvents, etc.) F->H Failure

Caption: Logic diagram for troubleshooting solubility with pH.

Experimental Protocol: pH-Solubility Profile

  • Prepare a set of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add a small, known amount of the compound to a fixed volume of each buffer.

  • Agitate the samples (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to identify the optimal pH range for dissolution.

Summary of Solubility Enhancement Strategies

The following table summarizes the primary strategies for addressing solubility issues with this compound.

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Increasing the proportion of a miscible organic solvent to decrease the overall polarity of the solvent system.[5]Simple and effective for creating stock solutions.The organic solvent may interfere with biological assays.[4]
pH Adjustment Ionizing the molecule by protonating the basic nitrogen atoms in the pyrimidine ring to increase aqueous solubility.Can significantly increase solubility in aqueous media.The required pH may not be compatible with the experimental conditions (e.g., cell viability, enzyme activity).
Heating Increasing the kinetic energy of the system to overcome the lattice energy of the solid.Simple to implement.The compound may be heat-labile; solubility may decrease upon cooling.
Particle Size Reduction Increasing the surface area-to-volume ratio to enhance the rate of dissolution.[3][6]Improves dissolution rate.May not increase equilibrium solubility; requires specialized equipment.
Formulation with Excipients Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[6]Can significantly improve aqueous solubility for in vivo applications.May introduce additional components that could interfere with certain assays.

References

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.).
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Identifying and minimizing byproducts in (3-(5-Bromopyrimidin-2-yl)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Welcome to the technical support resource for the synthesis of this compound, a key intermediate in pharmaceutical development.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, focusing on the identification and minimization of byproducts. We will explore the prevalent two-step synthetic route involving a Suzuki-Miyaura coupling followed by an ester reduction, providing expert insights, troubleshooting protocols, and validated methodologies.

Overview of the Synthetic Pathway

The most common and scalable synthesis of this compound proceeds in two key stages. First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is used to form the C-C bond between the pyrimidine and phenyl rings. This is followed by the reduction of an ester group to the desired primary alcohol.

Synthetic_Pathway cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Ester Reduction SM1 5-Bromo-2-chloropyrimidine Intermediate Methyl 3-(5-bromopyrimidin-2-yl)benzoate SM1->Intermediate Pd Catalyst, Base SM2 (3-(Methoxycarbonyl)phenyl)boronic acid SM2->Intermediate Final_Product This compound Intermediate->Final_Product 1. Add LiAlH4 2. Aqueous Workup Reducing_Agent LiAlH4 in THF Reducing_Agent->Final_Product

Caption: General two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during synthesis.

Part 1: The Suzuki-Miyaura Coupling Stage

Question 1: My Suzuki coupling reaction has a low or non-existent yield of the desired ester intermediate. What are the likely causes?

Answer: A low yield in Suzuki-Miyaura couplings often points to one of three areas: the catalyst system, reaction conditions, or reagent quality.

  • Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxygen. Incomplete degassing allows oxygen to oxidize Pd(0) to Pd(II), which is less effective and can promote side reactions.[3]

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. Assemble your reaction glassware under a positive pressure of inert gas.

  • Incorrect Base: The base is crucial for activating the boronic acid for transmetalation.[4] A base that is too weak or has poor solubility in the reaction medium will stall the catalytic cycle.

    • Solution: For couplings with electron-deficient heteroaryl halides like bromopyrimidines, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[5][6] Ensure the base is finely powdered to maximize its surface area and solubility.

  • Reactivity of Halides: In 5-bromo-2-chloropyrimidine, the chlorine at the 2-position is generally more reactive in Suzuki couplings than the bromine at the 5-position due to the electronic nature of the pyrimidine ring.[7] Your choice of starting materials must account for this differential reactivity to ensure the desired connectivity.

Question 2: I've isolated my product, but it's contaminated with a significant amount of a biaryl byproduct, 1,1'-biphenyl-3,3'-dicarboxylic acid dimethyl ester. How can I prevent this?

Answer: This impurity is the result of the homocoupling of your boronic acid reagent. This is a classic byproduct in Suzuki reactions.

  • Primary Cause: The primary cause of boronic acid homocoupling is the presence of oxygen.[3] Oxygen can interfere with the catalytic cycle, leading to the oxidative dimerization of the boronic acid.

  • Prevention Strategy: The most effective preventative measure is meticulous degassing of your reaction mixture and solvents. Running the reaction under a strict inert atmosphere is non-negotiable for minimizing this byproduct. Using a slight excess of the bromopyrimidine component can also help favor the cross-coupling pathway.[8]

Part 2: The Ester Reduction Stage

Question 1: After the reduction step, my NMR spectrum shows a small peak consistent with an aldehyde, not just the desired alcohol. Why did the reaction not go to completion?

Answer: The reduction of an ester to a primary alcohol with Lithium Aluminium Hydride (LiAlH₄) is a two-step process that proceeds through an aldehyde intermediate. The presence of a residual aldehyde impurity indicates an incomplete reaction.

  • Cause: This is typically due to insufficient reducing agent. LiAlH₄ is highly reactive and can be quenched by atmospheric moisture or acidic impurities in your solvent or on your glassware.[9][10] The reduction of the ester to the aldehyde consumes one equivalent of hydride, and the subsequent reduction of the aldehyde to the alcohol consumes a second.[11]

  • Solution:

    • Use Excess LiAlH₄: Always use a molar excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. Add the LiAlH₄ slowly to a solution of the ester in THF at 0 °C to control the initial exothermic reaction.[9]

Question 2: I'm trying to use Sodium Borohydride (NaBH₄) for the reduction to make the procedure safer, but the reaction is not working. Why?

Answer: This is a common query related to chemoselectivity. NaBH₄ is a much milder reducing agent than LiAlH₄. While NaBH₄ readily reduces aldehydes and ketones, it is generally not reactive enough to reduce esters to primary alcohols under standard conditions.[12]

  • Explanation: The carbonyl of an ester is less electrophilic than that of an aldehyde or ketone, making it more resistant to reduction. The powerful nature of LiAlH₄, stemming from the weaker and more polar Al-H bond compared to the B-H bond, is required for this transformation.[9][10]

  • Recommendation: For this specific reduction, LiAlH₄ is the appropriate reagent. While NaBH₄ is safer to handle, it lacks the necessary reactivity. Always handle LiAlH₄ with extreme care in a fume hood, away from any protic sources.

Question 3: The workup of my LiAlH₄ reaction results in a gelatinous precipitate that is very difficult to filter. How can I improve this?

Answer: This is a very common issue when quenching LiAlH₄ reactions. The aluminum salts formed during the aqueous workup can create a fine, gelatinous suspension. A sequential quenching procedure, often called a Fieser workup, is highly effective at producing a granular, easily filterable solid.

  • Optimized Workup Protocol: After the reaction is complete and cooled to 0 °C, quench by adding reagents sequentially and slowly in the following ratio: For 'x' g of LiAlH₄ used, add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water Stir the resulting mixture vigorously for 15-30 minutes at room temperature. This procedure should result in a granular precipitate of aluminum salts that can be easily removed by filtration.

Troubleshooting Guide: Byproduct Summary

Observed Byproduct / Issue Likely Source Reaction Primary Cause Recommended Preventative Action
Dimethyl biphenyl-3,3'-dicarboxylate Suzuki HomocouplingPresence of O₂ in the reaction vessel.[3]Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas (Ar or N₂).
(3-Methoxyphenyl)methanol ProtodeborylationExcess base or protic impurities reacting with the boronic acid.Use the stoichiometric amount of base required. Ensure all reagents and solvents are anhydrous.
5-Bromo-pyrimidine DechlorinationSide reaction at the catalytic center.Optimize catalyst loading and reaction temperature. Avoid prolonged reaction times at high temperatures.
Methyl 3-(5-bromopyrimidin-2-yl)benzaldehyde Incomplete ReductionInsufficient LiAlH₄ or premature quenching.Use a 1.5-2.0 molar excess of LiAlH₄. Ensure anhydrous conditions to prevent reagent quenching.[9]

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling and drive the reaction to completion.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser) at 120°C overnight and allow to cool under a stream of argon or nitrogen.

  • Reagent Charging: To the reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), (3-(methoxycarbonyl)phenyl)boronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv., finely powdered).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of Dioxane and Water. The solvent should be thoroughly sparged with argon for 30 minutes prior to use.

  • Reaction: Equip the flask with a condenser and heat the mixture to 85°C under a positive pressure of argon. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Protocol 2: LiAlH₄ Reduction and Optimized Workup

This protocol ensures complete reduction and simplifies the workup.

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, argon inlet, and magnetic stirrer, dissolve the crude methyl 3-(5-bromopyrimidin-2-yl)benzoate (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • LiAlH₄ Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF (1.5 equiv.) via the dropping funnel over 30 minutes. A slight evolution of gas may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until all starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Assuming you used 'Y' mL of the 1.0 M LiAlH₄ solution (which contains Z grams of LiAlH₄), quench by sequentially adding:

    • Z mL of water (dropwise, very slowly)

    • Z mL of 15% (w/v) aqueous NaOH

    • 3 * Z mL of water

  • Isolation: Stir the mixture vigorously for 30 minutes. The salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified.

Protocol 3: Purification by Flash Column Chromatography

This is often necessary to remove residual starting materials or byproducts.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The less polar byproducts will elute first, followed by the desired product.

  • Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing Byproduct Formation and Troubleshooting

The following diagrams illustrate the formation pathway of a key byproduct and a logical troubleshooting workflow.

Byproduct_Formation Boronic_Acid (3-(Methoxycarbonyl)phenyl)boronic acid Oxidative_Dimerization Oxidative Dimerization Boronic_Acid->Oxidative_Dimerization Pd0 Pd(0) Catalyst Pd0->Oxidative_Dimerization promotes Oxygen O₂ (Contaminant) Oxygen->Oxidative_Dimerization Homocoupled_Byproduct Dimethyl biphenyl-3,3'-dicarboxylate Oxidative_Dimerization->Homocoupled_Byproduct caption Formation of Homocoupling Byproduct Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stage Which stage failed? Start->Check_Stage Suzuki Suzuki Coupling Check_Stage->Suzuki Stage 1 Reduction Reduction Check_Stage->Reduction Stage 2 Check_Suzuki Analyze Suzuki CRU Suzuki->Check_Suzuki Check_Reduction Analyze Reduction CRU Reduction->Check_Reduction SM_Present Starting Materials Present? Check_Suzuki->SM_Present Yes Homocoupling Homocoupling Byproduct? Check_Suzuki->Homocoupling No Aldehyde Aldehyde Present? Check_Reduction->Aldehyde Yes Emulsion Workup Emulsion? Check_Reduction->Emulsion No Sol_SM Increase Temp/Time Check Catalyst Activity SM_Present->Sol_SM Sol_Homocoupling Improve Degassing Use Inert Atmosphere Homocoupling->Sol_Homocoupling Yes Sol_Aldehyde Use Excess LiAlH₄ Ensure Anhydrous Conditions Aldehyde->Sol_Aldehyde Sol_Emulsion Use Fieser Workup (H₂O, NaOH, H₂O) Emulsion->Sol_Emulsion Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • MedchemExpress.com. (n.d.). This compound | Drug Intermediate.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • TargetMol. (n.d.). This compound.
  • ResearchGate. (n.d.). Grignard Reactions Involving Halogenated Pyrimidines.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • NIH. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

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Technical Support Center: Optimizing Reaction Conditions for Coupling with (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of palladium-catalyzed cross-coupling reactions with (3-(5-Bromopyrimidin-2-yl)phenyl)methanol.

Welcome to the technical support resource for this compound, a key intermediate in pharmaceutical synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The inherent electronic properties of the 5-bromopyrimidine moiety—specifically its electron-deficient nature and the potential for the pyrimidine nitrogen to coordinate with the catalyst—present unique challenges that require carefully tailored reaction conditions.[3]

This document provides in-depth protocols, troubleshooting guides, and frequently asked questions for three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. However, the coupling of electron-deficient heteroaryl halides like 5-bromopyrimidine requires specific catalyst systems to achieve high efficiency and minimize side reactions.[4]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical to modulate the electron density at the palladium center, facilitating the challenging oxidative addition step with the electron-poor pyrimidine ring.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(L₂) Complex OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'B(OR)₂ Base Diaryl_Pd Ar-Pd(II)-Ar'(L₂) Complex Transmetal->Diaryl_Pd RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for challenging heteroaryl bromides.

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand if not using a precatalyst, and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv) and the arylboronic acid or ester (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or THF/water 5:1 mixture) via syringe. The typical concentration is 0.1 M.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Optimization Table
ParameterRecommendationRationale & Causality
Palladium Source Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)Precatalysts provide a reliable source of the active Pd(0) species and often lead to more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂.[5]
Ligand Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos)These ligands accelerate the rate-limiting oxidative addition of the electron-deficient bromopyrimidine and promote the final reductive elimination step.[6][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong base is required to facilitate the transmetalation step. K₃PO₄ is often effective and compatible with a wide range of functional groups.[6][8]
Solvent Aprotic polar solvents (e.g., 1,4-Dioxane, THF, Toluene) with or without waterThe choice of solvent affects the solubility of the reagents and the base. An aqueous mixture can sometimes accelerate the reaction, but for substrates prone to protodeboronation, an anhydrous system may be better.[5][6]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barrier for oxidative addition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[9][10]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl amine bonds. The reaction is highly sensitive to the choice of ligand, base, and the exclusion of air and moisture.[11]

Catalytic Cycle Overview

The cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(L₂) Complex OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord H₂NR' Amido_Complex [Ar-Pd(II)-NHR'(L₂)]⁺ Complex AmineCoord->Amido_Complex Deprotonation Deprotonation Amido_Complex->Deprotonation Base Amido_Pd Ar-Pd(II)-NR'(L₂) Amido Complex Deprotonation->Amido_Pd RedElim Reductive Elimination Amido_Pd->RedElim RedElim->Pd0 Regeneration Product Ar-NHR' (Coupled Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Optimized Protocol: Buchwald-Hartwig Amination

Strictly anaerobic conditions are mandatory for this reaction.[12]

  • Reaction Setup: In a glovebox or using Schlenk techniques, add the palladium precatalyst (e.g., t-BuXPhos Pd G3, 1-2 mol%) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equiv) to a flame-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe.

  • Reaction Execution: Heat the reaction to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS. These reactions can be rapid (1-8 hours).

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Parameter Optimization Table
ParameterRecommendationRationale & Causality
Palladium Source Air-stable precatalysts (e.g., G3 or G4 palladacycles)Precatalysts ensure the efficient in situ generation of the active monoligated Pd(0) species upon exposure to the base, improving reaction reliability.[13][14]
Ligand Bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)These ligands are essential for promoting both the oxidative addition and the C-N bond-forming reductive elimination, which can be slow for electron-deficient substrates.[11][15]
Base Strong, non-nucleophilic bases (NaOt-Bu, KOt-Bu, LHMDS)A strong base is required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle. The choice can affect functional group tolerance.[12][16]
Solvent Anhydrous, deoxygenated aprotic solvents (Toluene, Dioxane, THF)Oxygen and water can irreversibly oxidize and deactivate the Pd(0) catalyst, leading to reaction failure. Rigorous exclusion is critical.[12]
Temperature 80 - 110 °CHigher temperatures are generally required to drive the reaction, particularly for less reactive amines or sterically hindered substrates.[17]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides. The reaction traditionally uses a dual palladium and copper(I) catalyst system, although copper-free variants are increasingly popular to prevent side reactions.[18][19]

Catalytic Cycle Overview

The reaction involves two interconnected cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle generates a copper acetylide intermediate that participates in the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-Br(L₂) Pd0->PdII_Complex Oxidative Addition (Ar-Br) Alkynyl_Pd Ar-Pd(II)-C≡CR(L₂) PdII_Complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Regeneration Product Ar-C≡CR Alkynyl_Pd->Product Reductive Elimination CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Base Cu_Acetylide->PdII_Complex To Transmetalation Cu_Acetylide->CuI Regeneration Alkyne H-C≡CR

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.

Optimized Protocol: Sonogashira Coupling (Copper-Free)

This copper-free protocol minimizes the risk of alkyne homocoupling (Glaser coupling).[20][21]

  • Reaction Setup: To a Schlenk flask, add the palladium source (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and ligand if needed.

  • Reagent Addition: Under an argon atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Solvent and Base: Add an anhydrous solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Reaction Execution: Heat the mixture to 50-80 °C. For copper-free systems, slightly higher temperatures or longer reaction times may be necessary compared to copper-cocatalyzed reactions.[22][23]

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or a dilute acid (e.g., 1M HCl) to remove the amine base, followed by brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography.

Parameter Optimization Table
ParameterRecommendationRationale & Causality
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable palladium sources for Sonogashira couplings. The choice often depends on the specific substrate and conditions.[19][24]
Copper Co-catalyst Optional (CuI)The copper(I) co-catalyst accelerates the reaction by forming a copper acetylide, but its omission prevents the formation of alkyne homocoupling byproducts.[25] For cleaner reactions, copper-free is often preferred.[23]
Base Amine bases (Et₃N, i-Pr₂NEt, Pyrrolidine)The base is crucial for deprotonating the terminal alkyne. Pyrrolidine has been shown to be effective in mild, copper-free conditions.[22]
Solvent DMF, THF, AcetonitrileThe solvent must dissolve all components. DMF is a good polar aprotic solvent that often facilitates the reaction, especially for less reactive bromides.[24][26]
Temperature 25 - 80 °CSonogashira couplings can often be run under mild conditions. Room temperature is feasible for reactive substrates, while heating may be required for others.[18]

General Troubleshooting Guide

When a coupling reaction fails or gives poor results, a systematic approach is essential. Use this guide to diagnose common issues.

Troubleshooting_Flowchart Start Reaction Issue: Low Yield / No Reaction / Multiple Products Check_Setup Step 1: Verify Reaction Setup - Inert atmosphere (Ar/N₂)? - Anhydrous/degassed solvents? - Reagent purity? Start->Check_Setup Setup_OK Setup is Correct Check_Setup->Setup_OK Yes Setup_Fix Action: Re-run with rigorous anaerobic/anhydrous technique. Purify starting materials. Check_Setup->Setup_Fix No Check_Catalyst Step 2: Evaluate Catalyst System - Catalyst/precatalyst active? - Ligand appropriate for substrate? - Base strength/solubility adequate? Setup_OK->Check_Catalyst Setup_Fix->Start Retry Catalyst_OK Catalyst System is Appropriate Check_Catalyst->Catalyst_OK Yes Catalyst_Fix Action: Switch to a precatalyst. Use a more electron-rich/bulky ligand. Screen different bases (e.g., K₃PO₄ vs NaOtBu). Check_Catalyst->Catalyst_Fix No Check_Conditions Step 3: Assess Reaction Conditions - Temperature too low? - Reaction time sufficient? - Concentration optimal? Catalyst_OK->Check_Conditions Catalyst_Fix->Start Retry Conditions_OK Conditions Seem Correct Check_Conditions->Conditions_OK Yes Conditions_Fix Action: Increase temperature. Extend reaction time. Adjust concentration (0.05-0.2 M). Check_Conditions->Conditions_Fix No Analyze_Side_Products Step 4: Analyze Side Products - Debromination? -> Milder base/lower temp. - Homocoupling? -> Slower addition/Cu-free. - Protodeboronation? -> Anhydrous conditions. Conditions_OK->Analyze_Side_Products Conditions_Fix->Start Retry

Caption: Systematic troubleshooting workflow for coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling yield is low and I see significant starting material. What should I try first? A: Low conversion in Suzuki couplings with bromopyrimidines often points to inefficient oxidative addition or catalyst inhibition. First, consider changing your ligand to a more electron-rich and bulky dialkylbiaryl phosphine, such as XPhos or SPhos.[6] These are specifically designed to accelerate the difficult oxidative addition step with electron-deficient heteroaryl halides. Also, ensure your base (e.g., K₃PO₄) is finely ground and adequately solubilized, as this is critical for the transmetalation step.[27]

Q2: I am observing significant debromination of my this compound starting material. How can I prevent this? A: Debromination is a common side reaction, often caused by conditions that are too harsh or by impurities. Try lowering the reaction temperature or using a milder base. For Buchwald-Hartwig reactions, switching from an alkoxide base to a carbonate or phosphate base might help, although this may require a more active ligand.[11] For Suzuki reactions, ensure your boronic acid is pure, as impurities can facilitate this side pathway.[3]

Q3: In my Sonogashira coupling, the main byproduct is the homocoupled alkyne dimer. What is the best way to avoid this? A: This side reaction, known as Glaser coupling, is catalyzed by the copper(I) species.[25] The most effective solution is to switch to a copper-free Sonogashira protocol.[20][21] If you must use a copper-cocatalyzed system, try adding the terminal alkyne slowly via syringe pump over the course of the reaction. This keeps its instantaneous concentration low, disfavoring the dimerization pathway.

Q4: Is it necessary to use expensive palladium precatalysts? Can I just use Pd(OAc)₂ or Pd₂(dba)₃? A: While simpler palladium sources can work, they require in-situ reduction to the active Pd(0) state, a step that can be inefficient and lead to the formation of inactive palladium black, resulting in poor reproducibility.[12][28] Modern palladacycle precatalysts (like the G3 and G4 series) are designed to cleanly and quantitatively generate the active monoligated Pd(0) species under the reaction conditions, leading to more reliable and efficient catalysis, especially for challenging substrates.[14]

Q5: The benzylic alcohol in my starting material seems sensitive. Could it be interfering with the reaction? A: The benzylic alcohol is generally stable under most neutral or moderately basic Suzuki and Sonogashira conditions. However, under the strongly basic conditions of a Buchwald-Hartwig amination (e.g., with NaOt-Bu), the alcohol could be deprotonated. While this alkoxide is not typically a competitive nucleophile, it could potentially interact with the catalyst or other reagents. If you suspect interference, protection of the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether may be necessary, though this adds steps to your synthesis.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Liang, B., et al. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Polshettiwar, V., & Varma, R. S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • So, C. M., & Lau, C. P. (2006). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Banu, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Banu, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Chem-Space. (2025). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • ResearchGate. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. [Link]

  • BenchChem. (2025).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Michalak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • BenchChem. (2025).
  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Al-Hujran, T. A., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • ChemBK. (n.d.). This compound. ChemBK. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]

  • ResearchGate. (2014). Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. The St. Olaf College Chemistry Department. [Link]

  • ResearchGate. (2018). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. [Link]

  • El-Sheref, E. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • BenchChem. (2025). A Convenient Procedure for Sonogashira Reactions Using Propyne. BenchChem.
  • LookChem. (n.d.). Cas 1092568-90-5,this compound. LookChem. [Link]

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Technical Support Center: Stability and Degradation of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations and general best practices for pharmaceutical intermediates, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] The hygroscopic nature of many organic compounds and the potential for degradation at ambient temperatures necessitate these controlled conditions to ensure long-term stability.

Q2: How stable is this compound under standard laboratory conditions?

A2: While specific stability data for this compound is not extensively published, its chemical structure, featuring a benzylic alcohol and a bromopyrimidine ring, suggests potential sensitivity to atmospheric oxygen, light, and elevated temperatures. Benzylic alcohols are susceptible to oxidation, and halogenated heterocyclic rings can be subject to various degradation pathways.[2][3][4] Therefore, prolonged exposure to ambient laboratory conditions is not recommended.

Q3: What are the visual signs of degradation for this compound?

A3: Visual signs of degradation may include a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., clumping of a solid, indicating moisture absorption), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for confirming the purity and stability of the compound.

Q4: Can I store this compound in solution? If so, for how long and under what conditions?

A4: Storing this compound in solution is possible for short periods, but it is generally less stable than when stored as a solid. The choice of solvent is critical. Protic solvents like methanol could potentially react with the compound over time. If you must store it in solution, use a high-purity, dry, aprotic solvent. It is advisable to prepare solutions fresh. For short-term storage, aliquot the solution into small, tightly sealed vials and store at -20°C or below, protected from light. To minimize degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment.

II. Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying and characterizing the degradation of this compound.

Problem: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?

Solution: A systematic approach involving analytical method development and forced degradation studies is necessary.

Step 1: Develop a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and other potential impurities.[5][6][7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[5][8][9]

Protocol for Developing a Stability-Indicating RP-HPLC Method:

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of small molecules.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH can help in obtaining sharp peaks for ionizable compounds.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of a dilute solution of this compound.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components, including potential degradation products.

  • Optimization: Adjust the gradient, flow rate, and temperature to achieve good resolution between the main peak and any impurity peaks. The goal is to have a method that can separate the parent compound from all potential degradation products.

Step 2: Perform Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and demonstrating the specificity of your analytical method.[10][11] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Summary of Forced Degradation Conditions:

Stress ConditionTypical ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 N HCl at 60°C for 24-48 hoursHydrolysis of the pyrimidine ring or other susceptible bonds.
Base Hydrolysis 0.1 N NaOH at 60°C for 24-48 hoursHydrolysis of the pyrimidine ring, potential for debromination.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the benzylic alcohol to an aldehyde or carboxylic acid.[2][3][4]
Thermal Degradation 80°C for 48-72 hours (solid and solution)General decomposition.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light for a defined periodPhotolytic cleavage of bonds, potential for debromination.[12]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1 N NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Thermal Thermal (80°C) Prep->Thermal Expose to Photo Photolytic (UV/Vis light) Prep->Photo Expose to Analysis Analyze stressed samples by Stability-Indicating HPLC Acid->Analysis Analyze Base->Analysis Analyze Oxidation->Analysis Analyze Thermal->Analysis Analyze Photo->Analysis Analyze LCMS Identify degradation products by LC-MS Analysis->LCMS Characterize peaks

Caption: Experimental workflow for forced degradation studies.

Step 3: Analyze the Results and Identify Degradation Products
  • HPLC Analysis: Inject the stressed samples into the HPLC system. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. A non-homogenous peak indicates co-elution with a degradation product.

  • Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should ideally be close to 100% of the initial concentration. This helps to ensure that all significant degradation products are detected.

  • Identification of Degradation Products: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This information, combined with knowledge of the starting material's structure, allows for the elucidation of the degradation product structures.

III. Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Oxidation of the Benzylic Alcohol: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde, (3-(5-Bromopyrimidin-2-yl)phenyl)methanal, and further to the carboxylic acid, 3-(5-Bromopyrimidin-2-yl)benzoic acid.[2][3][4]

  • Hydrolysis of the Bromopyrimidine Ring: Under strong acidic or basic conditions, the bromopyrimidine ring may undergo hydrolysis, potentially leading to debromination or ring opening.[13]

  • Photodegradation: Aromatic brominated compounds can be susceptible to photodebromination upon exposure to UV light.[12]

Diagram of Potential Degradation Pathways:

Degradation_Pathways Parent This compound Aldehyde (3-(5-Bromopyrimidin-2-yl)phenyl)methanal Parent->Aldehyde Oxidation (e.g., H₂O₂) Debrominated Debrominated Product Parent->Debrominated Photodegradation (UV light) Hydrolyzed Ring-Opened/Hydrolyzed Products Parent->Hydrolyzed Acid/Base Hydrolysis CarboxylicAcid 3-(5-Bromopyrimidin-2-yl)benzoic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential degradation pathways of the target compound.

By following this structured approach, researchers can effectively assess the stability of this compound, troubleshoot potential degradation issues, and develop a robust understanding of its chemical behavior under various experimental and storage conditions.

IV. References

  • Chemical Communications.

  • Chemical Communications (RSC Publishing).

  • Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K.

  • PubMed.

  • Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.

  • IJPPR.

  • IJCRT.

  • ChemBK.

  • ResearchGate.

  • APIsec.

  • LCGC International.

  • vscht.cz.

  • monoscope.

  • IJCST.

  • SlideShare.

  • ResearchGate.

  • PubMed.

  • Monoscope.

  • Wikipedia.

  • Site24x7.

  • AppMaster.

  • Creative Proteomics Blog.

  • Biosciences Biotechnology Research Asia.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • PMC - PubMed Central.

  • Google Patents.

  • Journal of Materials Chemistry C (RSC Publishing).

  • ResearchGate.

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Technical Support Center: N-Alkylation of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the N-alkylation of pyrimidine rings. This essential transformation is a cornerstone in the synthesis of a vast range of biologically active molecules, from antiviral nucleoside analogues to kinase inhibitors.[1][2] However, the inherent electronic nature of the pyrimidine ring presents unique and often frustrating challenges in achieving desired regioselectivity and yield.

This guide is structured to function as a direct line to our application support team. We've compiled our most frequently encountered troubleshooting scenarios and technical questions from researchers in the field. Our goal is not just to provide protocols, but to equip you with the underlying principles to diagnose issues in your own experiments and rationally design more effective reaction strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may be encountering at the bench. Each answer provides a causal explanation and actionable steps for remediation.

Q1: My reaction yields a mixture of N- and O-alkylated products. How can I improve N-selectivity?

A1: This is the most common regioselectivity challenge in pyrimidine chemistry, particularly with pyrimidinone substrates. The outcome of the reaction is a classic tug-of-war between kinetic and thermodynamic control.

  • N-Alkylation is typically the kinetically favored product. The nitrogen atom is often the most nucleophilic site, leading to a faster initial reaction.

  • O-Alkylation is often the thermodynamically favored product, as the resulting aromatic system can be more stable.

To favor the kinetic N-alkylation product, you must create conditions that prevent the reaction from equilibrating to the more stable O-alkylated isomer.[3]

Key Strategies to Enhance N-Alkylation:

  • Solvent Choice: Use non-polar or less polar aprotic solvents (e.g., THF, Dioxane, Toluene). These solvents do not effectively solvate and stabilize the charged oxygen anion, thus disfavoring the O-alkylation pathway.[3] Polar solvents like DMF or DMSO can favor O-alkylation.[3]

  • Base Selection: Employ a milder, non-nucleophilic base. Strong bases (like NaH or alkoxides) can fully deprotonate the pyrimidine, leading to a higher population of the oxygen anion and favoring the thermodynamic product. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal.[3][4]

  • Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C to room temperature). Lowering the energy of the system helps to trap the kinetically formed N-alkylated product and prevents rearrangement or competing pathways.[3]

Troubleshooting Workflow for N- vs. O-Alkylation

G start Problem: Mixture of N- and O-Alkylation check_solvent Step 1: Analyze Solvent start->check_solvent check_base Step 2: Evaluate Base check_solvent->check_base Using polar solvent (DMF, DMSO)? Switch to non-polar (THF, Toluene). check_temp Step 3: Assess Temperature check_base->check_temp Using strong base (NaH, t-BuOK)? Switch to milder base (K₂CO₃, Cs₂CO₃). solution Outcome: Favored N-Alkylation check_temp->solution Running at high temp? Lower temperature (e.g., 0°C to RT).

Caption: Decision workflow for optimizing N-alkylation selectivity.

Comparative Reaction Conditions:

ParameterFavors N-Alkylation (Kinetic)Favors O-Alkylation (Thermodynamic)
Solvent Non-polar (Toluene, THF, Dioxane)Polar Aprotic (DMF, DMSO)
Base Mild (K₂CO₃, Cs₂CO₃)Strong (NaH, NaOMe, t-BuOK)
Temperature Low (0 °C to Room Temp)Elevated (Reflux)
Q2: I'm observing di-alkylation on both ring nitrogens (N1 and N3). How can I achieve selective mono-alkylation?

A2: This issue arises when both ring nitrogens are available for alkylation and the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

Key Strategies for Mono-alkylation:

  • Stoichiometry Control: This is the simplest first step. Use the pyrimidine as the limiting reagent or use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.

  • Silylation as an In-Situ Protecting Group: A highly effective method involves a one-pot, two-step procedure. First, the pyrimidine is treated with a silylating agent like hexamethyldisilazane (HMDS). This forms a silylated intermediate which is then reacted with the alkylating agent, often leading to excellent N1-selectivity and preventing di-alkylation.[5]

  • Formal Protecting Group Strategy: For unambiguous results, especially when N3-alkylation is desired, a protecting group strategy is superior. The N1 position can be protected, for example, with a tert-butyloxycarbonyl (Boc) group. This physically blocks the N1 position, forcing alkylation to occur exclusively at N3. The Boc group can then be removed under mild acidic conditions.[6][7]

Experimental Protocol: N1-Selective Alkylation via Silylation[5]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrimidine derivative (1.0 mmol) and a catalyst such as ammonium sulfate in hexamethyldisilazane (HMDS, 1.5 mL).

  • Heat the mixture to reflux for 2 hours. The pyrimidine should dissolve as it becomes silylated.

  • Cool the reaction mixture, remove the excess HMDS under reduced pressure, and dissolve the resulting silylated pyrimidine oil in anhydrous acetonitrile (2.5 mL).

  • Add the alkylating agent (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture at 80 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, filter the mixture and evaporate the solvent to yield the crude N1-alkylated product, which can then be purified by column chromatography.

Q3: My reaction is very slow or fails to proceed to completion, leaving unreacted starting material.

A3: Low conversion can stem from several factors related to the reactivity of your specific substrates and the chosen conditions.[8]

Troubleshooting Steps for Low Conversion:

  • Check Your Alkylating Agent: The nature of the leaving group is critical. Reactivity follows the order: Iodide > Triflate (OTf) > Bromide > Chloride. If you are using an alkyl chloride or bromide with a low success rate, consider switching to the corresponding alkyl iodide.

  • Additive for Halides: When using alkyl bromides or chlorides, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction via an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[9]

  • Increase Temperature: Many N-alkylations require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to 60-80 °C or to the reflux temperature of your solvent. Always monitor for side product formation by TLC.[8]

  • Solvent and Solubility: Ensure your pyrimidine starting material and base are at least partially soluble in the reaction solvent. If solubility is an issue, switching to a more polar solvent like acetonitrile or DMF may be necessary, but be mindful of the potential impact on N- vs. O-selectivity as discussed in Q1.[8]

Frequently Asked Questions (FAQs)

This section covers broader topics and provides foundational knowledge for planning your experiments.

Q1: What are the most common and reliable methods for the N-alkylation of pyrimidines?

A1: There are three principal methods, each with its own advantages depending on the substrate and desired outcome.

  • Direct Alkylation with Alkyl Halides: This is the most traditional method. The pyrimidine is deprotonated with a base (e.g., K₂CO₃, Cs₂CO₃, NaH) and then treated with an alkyl halide (R-X). It is cost-effective but often requires careful optimization to control regioselectivity.[1][4][10]

  • Mitsunobu Reaction: This reaction is exceptionally useful for alkylating with primary or secondary alcohols. It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol in situ.[11] The key advantages are its incredibly mild conditions and a predictable inversion of stereochemistry at the alcohol's carbon center, which is crucial in chiral synthesis.[12][13]

  • Buchwald-Hartwig Amination: While primarily known for forming aryl-N bonds, this palladium-catalyzed cross-coupling reaction is a powerful tool for N-arylation of pyrimidines and related heterocycles.[14][15] It is the go-to method for creating a bond between a pyrimidine nitrogen and an aromatic or heteroaromatic ring, a task not achievable by the other methods.[16]

Sources

Technical Support Center: Functionalization of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sometimes challenging intermediate. Here, we will address common reactivity issues, provide troubleshooting strategies, and offer detailed protocols to ensure the success of your synthetic endeavors.

Understanding the Reactivity of this compound

The molecule this compound presents a unique set of opportunities and challenges for chemical modification. Its structure contains three key functional handles: a reactive C-Br bond on an electron-deficient pyrimidine ring, a benzylic alcohol, and the phenyl ring itself. The interplay between these groups dictates the molecule's reactivity and the feasibility of various transformations.

The 5-bromopyrimidine moiety is particularly susceptible to palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This makes the C-Br bond at the 5-position a prime site for functionalization via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] However, the electron-deficient nature of the pyrimidine ring can influence catalyst activity and may require careful optimization of reaction conditions to achieve high yields and avoid side reactions.[2]

The benzylic alcohol introduces another layer of complexity. While it can be a site for further functionalization, such as etherification, it can also interfere with certain cross-coupling reactions, particularly those requiring strong bases or high temperatures. In such cases, protection of the alcohol may be necessary.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low conversion?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors:

  • Catalyst and Ligand Choice: The electron-deficient nature of the 5-bromopyrimidine ring can make oxidative addition, a key step in the catalytic cycle, more challenging. Using a sufficiently electron-rich and sterically bulky phosphine ligand, such as SPhos or XPhos, can often enhance catalyst activity. Pre-formed palladium catalysts can also provide more consistent results.[5]

  • Base Selection: The choice of base is critical. While stronger bases like sodium tert-butoxide can be effective, they may also promote side reactions, especially involving the benzylic alcohol. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better starting point, although they may require higher temperatures.[5][6]

  • Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used.[6] The reaction temperature often needs to be elevated (80-110 °C) to drive the reaction to completion, but this must be balanced against potential substrate decomposition.

  • Reagent Quality: Ensure your boronic acid or ester is of high purity and that the palladium catalyst has not been deactivated by exposure to air.

Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly in palladium-catalyzed couplings.[6] To mitigate this:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[6]

  • Lower the Reaction Temperature: Higher temperatures can favor hydrodehalogenation.[6] Try running the reaction at the lowest temperature that still allows for reasonable conversion.

  • Screen Ligands: Some ligands are more prone to promoting this side reaction than others.[6] Experimenting with different phosphine ligands can be beneficial.

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction, as this can contribute to catalyst decomposition pathways that lead to hydrodehalogenation.

Q3: Do I need to protect the benzylic alcohol before attempting a cross-coupling reaction?

A3: Whether to protect the alcohol depends on the specific reaction conditions.

  • For Suzuki, Heck, and Sonogashira couplings that use relatively mild bases (e.g., K₂CO₃, Cs₂CO₃), protection may not be necessary.

  • For Buchwald-Hartwig aminations that often employ strong bases like NaOtBu or LiHMDS, protection of the alcohol as a silyl ether (e.g., TBDMS) or benzyl ether is highly recommended to prevent deprotonation and potential side reactions.[3][4][7]

Q4: What are the best conditions for a Buchwald-Hartwig amination with this substrate?

A4: Successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base.

  • Catalyst/Ligand System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, Xantphos) is a good starting point.[8][9]

  • Base: As mentioned, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[8] If your substrate is base-sensitive, weaker bases like K₃PO₄ can be used, but may require higher temperatures and longer reaction times.[6]

  • Solvent: Anhydrous toluene or 1,4-dioxane are common solvents for this reaction.[6]

Troubleshooting Guide

This section provides a more in-depth guide to overcoming common challenges encountered during the functionalization of this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing poor results with your Suzuki-Miyaura coupling, follow this troubleshooting workflow:

troubleshooting_suzuki start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base) start->check_reagents check_reagents->start Reagents Impure check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_catalyst Optimize Catalyst System (Screen Ligands, Try Pre-catalyst) check_conditions->optimize_catalyst Conditions Standard optimize_base Optimize Base (Switch to stronger/weaker base, check stoichiometry) optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improved Yield protect_alcohol Consider Protecting Hydroxymethyl Group optimize_base->protect_alcohol Still Low Yield optimize_base->success Improved Yield protect_alcohol->success Improved Yield

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: Poor Reactivity in Buchwald-Hartwig Amination

For challenges with Buchwald-Hartwig amination, consider the following:

troubleshooting_buchwald start Poor Reactivity in Buchwald-Hartwig protect_alcohol Protect Hydroxymethyl Group start->protect_alcohol check_catalyst Ensure Active Catalyst (Use Pre-catalyst, Check Ligand Quality) check_catalyst->start Catalyst Inactive check_base Verify Base Strength & Stoichiometry (NaOtBu, LiHMDS) check_catalyst->check_base Catalyst Active check_base->start Base Issue increase_temp Increase Reaction Temperature Incrementally check_base->increase_temp Base is Appropriate amine_reactivity Check Amine Reactivity (Consider pKa, Steric Hindrance) increase_temp->amine_reactivity No Improvement success Successful Amination increase_temp->success Improved Reactivity protect_alcohol->start Alcohol Unprotected protect_alcohol->check_catalyst Alcohol Protected amine_reactivity->success Amine is Suitable

Caption: Troubleshooting workflow for poor reactivity in Buchwald-Hartwig amination.

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for common functionalization reactions. Note that these are general guidelines and may require optimization for your specific substrate and coupling partner.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5) or PdCl₂(dppf) (3)- or dppf (3)K₂CO₃ (2) or K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (2)RuPhos (4) or Xantphos (4)NaOtBu (1.4) or LiHMDS (2.2)Toluene or 1,4-Dioxane100
Sonogashira PdCl₂(PPh₃)₂ (2)-CuI (4)Et₃N/Toluene25-80
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF/H₂O (1:1)80-120
Etherification --NaH (1.2)THF0 - 25

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Protection of the Hydroxymethyl Group (as a TBDMS ether)
  • Dissolve this compound (1.0 equiv) in an anhydrous solvent (e.g., DCM or DMF).

  • Add imidazole (1.5 equiv) and TBDMSCl (1.2 equiv) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Protocol 3: General Procedure for Buchwald-Hartwig Amination (with protected alcohol)
  • To an oven-dried reaction vessel, add the TBDMS-protected this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., RuPhos, 0.04 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of the TBDMS Ether
  • Dissolve the TBDMS-protected compound in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M in THF).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify by column chromatography to obtain the deprotected alcohol.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Benchchem. (n.d.). Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (n.d.).
  • Organic Synthesis. (n.d.). Protecting Groups.
  • ACS Publications. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Navigating Spectroscopic Data of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common inconsistencies and challenges encountered during the spectroscopic analysis of this compound. Leveraging predictive data and established spectroscopic principles, this resource provides in-depth troubleshooting in a practical question-and-answer format.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established chemical shift models and fragmentation patterns. This serves as a baseline for comparison with your experimental results.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationNotes
Pyrimidine-H~ 8.80s2HThe two equivalent protons on the pyrimidine ring.
Phenyl-H (adjacent to pyrimidine)~ 8.35s1HAromatic proton ortho to the pyrimidine substituent.
Phenyl-H~ 7.50 - 7.65m3HRemaining aromatic protons on the phenyl ring.
-CH₂-~ 4.80s2HBenzylic protons.
-OHVariable (e.g., ~ 1.5 - 2.5)br s1HChemical shift is highly dependent on concentration and solvent purity.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Pyrimidine-C (C-Br)~ 118
Pyrimidine-C~ 158
Pyrimidine-C (C-N)~ 164
Phenyl-C (C-CH₂OH)~ 142
Phenyl-C (C-pyrimidine)~ 138
Phenyl-CH~ 125 - 130
-CH₂OH~ 65

Table 3: Predicted Mass Spectrometry Data (EI)

m/zInterpretationNotes
264/266[M]⁺Molecular ion peak, showing the characteristic 1:1 ratio for a single bromine atom.
247/249[M-OH]⁺Loss of the hydroxyl radical.
185[M-Br]⁺Loss of the bromine radical.
157[C₁₁H₉N₂O]⁺ - C₆H₅Fragmentation of the phenyl group.

Troubleshooting Guide & FAQs

¹H NMR Spectroscopy

Q1: My aromatic region shows a complex pattern of overlapping signals, making it difficult to assign the peaks. What can I do?

This is a common issue when analyzing aromatic compounds.[1]

  • Try a Different Solvent: Changing the NMR solvent can alter the chemical shifts of your protons and may resolve overlapping signals. Solvents like benzene-d₆ can induce significant shifts in aromatic protons compared to chloroform-d₃.

  • Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 800 MHz) will increase the dispersion of the signals.

  • 2D NMR Techniques: Running a COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the spin systems within the phenyl and pyrimidine rings.

Q2: The integration of my aromatic protons is not what I expected. Why might this be?

Incorrect integration can arise from several factors:

  • Peak Overlap: If your aromatic signals are not well-resolved, the integration can be inaccurate.

  • Inadequate Relaxation Delay (d1): Aromatic protons can have longer relaxation times. Ensure your d1 delay is sufficient (typically 5 times the longest T1) for quantitative analysis.

  • Presence of Impurities: Unidentified peaks in the aromatic region from starting materials or byproducts will affect the integration.

Q3: The hydroxyl (-OH) proton signal is very broad, or I can't see it at all. Is my compound degrading?

This is a very common and expected behavior for hydroxyl protons.[1]

  • Chemical Exchange: The hydroxyl proton can undergo rapid chemical exchange with trace amounts of water in the NMR solvent or with other hydroxyl groups. This exchange broadens the signal, sometimes to the point where it is indistinguishable from the baseline.

  • Confirmation with D₂O: To confirm the presence of the -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and the peak will disappear.

  • Solvent Effects: The chemical shift and appearance of the -OH proton are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, the hydrogen bonding to the solvent slows down the exchange, often resulting in a sharper, more defined peak.

Q4: I see unexpected singlets in my ¹H NMR spectrum, for example around δ 2.1 and δ 7.2 ppm.

These are likely residual solvent peaks.

  • Acetone: A singlet around δ 2.1 ppm is characteristic of residual acetone.

  • Chloroform: A singlet at δ 7.26 ppm is the residual proton signal from the CDCl₃ solvent itself.[2][3]

  • Grease: Broad signals, often in the δ 0.5-1.5 ppm range, can be due to grease from glass joints.

Below is a troubleshooting workflow for unexpected peaks in your ¹H NMR spectrum.

G start Unexpected Peak in ¹H NMR check_solvent Is the peak a known solvent or grease signal? start->check_solvent d2o_exchange Does the peak disappear upon D₂O exchange? check_solvent->d2o_exchange No solvent Identify as solvent/grease. Consider using fresh solvent. check_solvent->solvent Yes impurity_check Could it be a starting material or common byproduct? d2o_exchange->impurity_check No oh_nh Assign as exchangeable proton (-OH, -NH). d2o_exchange->oh_nh Yes impurity Compare with spectra of potential impurities. Re-purify sample. impurity_check->impurity Yes unknown Consider structural isomer or unexpected reaction product. Further analysis needed (2D NMR, MS). impurity_check->unknown No

Caption: Troubleshooting unexpected ¹H NMR signals.

Mass Spectrometry

Q5: My mass spectrum shows two major peaks for the molecular ion at m/z 264 and 266 with roughly equal intensity. Is this an impurity?

No, this is the expected isotopic pattern for a compound containing one bromine atom.[4][5][6] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, you will observe a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of nearly equal abundance. This is a key indicator that your compound contains a single bromine atom.

Q6: I am not seeing the molecular ion peak in my mass spectrum. What could be the reason?

For some molecules, the molecular ion is unstable and readily fragments. In such cases, you may only observe the fragmentation peaks. Consider using a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation compared to Electron Ionization (EI).

Experimental Protocols

D₂O Exchange for ¹H NMR
  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the hydroxyl proton should have disappeared or significantly diminished in the second spectrum.

References

  • University of Rochester. Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]

  • LCGC International. (2006, April 1). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Ohio State University Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Longdom Publishing. (2023). Exploring the Importance of Isotopic Patterns in Scientific Analysis. [Link]

  • Pearson. Mass Spect:Isotopes Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. [Link]

  • SDSU NMR Facility. Common Problems. Department of Chemistry. [Link]

  • Waters Corporation. Interpreting Mass Spectrometry Output. [Link]

  • Wiley Online Library. (2019). Common problems and artifacts encountered in solution-state NMR experiments. [Link]

  • Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • ResearchGate. (2023). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. (2021). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. [Link]

Sources

Technical Support Center: Safe Handling of Hazardous Decomposition Products from Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with the essential technical knowledge and practical, field-proven protocols for safely managing hazardous decomposition products that may arise during your work with brominated compounds. The following information is structured in a question-and-answer format to directly address the challenges and uncertainties you may face in the laboratory. Our core mission is to ensure your safety and the integrity of your research through expertise, validated protocols, and authoritative guidance.

Section 1: Frequently Asked Questions (FAQs) - First Response & Identification

This section covers the immediate steps to take upon suspecting the generation of hazardous byproducts and how to identify them.

Q1: My reaction involving a brominated starting material has turned a dark reddish-brown and is fuming. What am I likely dealing with, and what is my first priority?

A1: A dark reddish-brown, fuming liquid or vapor with a sharp, suffocating odor is the classic sign of elemental bromine (Br₂) evolution.[1][2] Your immediate priority is personal safety and containment.

  • Cease the Reaction: If it is safe to do so, stop heating and/or adding reagents to the reaction.

  • Ensure Ventilation: Keep the reaction within the chemical fume hood and ensure the sash is pulled down to the appropriate height.[3]

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Do Not Inhale Vapors: Elemental bromine is highly corrosive to the respiratory tract.[3]

Q2: I've noticed a sharp, acrid smell from my experiment, and a white fume appears when I hold a pH strip near the reaction outlet. What could this be?

A2: This strongly indicates the formation of hydrogen bromide (HBr) gas. HBr is a colorless gas with a sharp, irritating odor that forms dense white fumes of hydrobromic acid upon contact with atmospheric moisture.[4][5] It is highly corrosive to the eyes, skin, and respiratory system.[4][5]

Q3: My experiment was conducted at a high temperature (e.g., pyrolysis, high-temp synthesis), and I'm left with a complex, tar-like residue. What are the potential hazards?

A3: High-temperature decomposition of brominated organic compounds can produce a complex and highly hazardous mixture.[6] Beyond Br₂ and HBr, you must be concerned with:

  • Brominated Products of Incomplete Combustion (BPICs): These can include brominated benzenes and phenols.[6][7]

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): These are highly toxic and persistent organic pollutants that can form under thermal stress.[6][7]

Given the high potential toxicity, this residue must be handled with extreme caution, using full personal protective equipment (PPE), and treated as a dedicated hazardous waste stream.

Section 2: Troubleshooting Guide - Neutralization and Decontamination Protocols

This section provides detailed, step-by-step instructions for managing specific hazardous decomposition products.

Handling Elemental Bromine (Br₂) Spills and Vapors

Q4: I have a small spill of elemental bromine (<10 mL) inside my fume hood. What is the correct neutralization protocol?

A4: For small spills, a prepared spill kit and a methodical approach are crucial.

Protocol: Neutralizing a Small Bromine Spill

  • Ensure PPE: Before approaching the spill, you must be wearing two pairs of nitrile or neoprene gloves, a lab coat, and ANSI-approved safety goggles with a face shield.[3][8][9]

  • Containment: If the liquid is spreading, contain it with an inert absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels.[10]

  • Neutralization: Slowly and carefully add a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the spill area.[11][12] The reddish-brown color of the bromine will disappear as it is reduced to colorless, harmless bromide ions (Br⁻).

    • Causality: The thiosulfate ion is a reducing agent that reacts with elemental bromine (a strong oxidizing agent) in the following reaction: 2Na₂S₂O₃(aq) + Br₂(l) → 2NaBr(aq) + Na₂S₄O₆(aq).

  • Test for Completion: After the color has vanished, you can test for residual bromine by carefully holding a strip of potassium iodide-starch paper near the spill area (do not touch the liquid). An immediate blue-black color indicates the presence of an oxidizing agent (bromine), and more thiosulfate solution is needed.

  • Final Cleanup: Once neutralization is complete, soak up the liquid with an inert absorbent. Place the absorbent material and any contaminated items into a clearly labeled, sealed container for halogenated hazardous waste.[13]

  • Decontamination: Wipe the affected surface with the sodium thiosulfate solution, followed by water.

Q5: How do I manage bromine vapors being released from my reaction?

A5: Bromine vapors should be directed into a gas scrubber before they can exit into the fume hood exhaust.

Protocol: Setting Up a Bromine Vapor Scrubber

  • Connect Tubing: Connect the outlet of your reaction apparatus (e.g., condenser) to a gas inlet tube via chemical-resistant tubing.

  • Prepare Scrubber Solution: Fill a gas-washing bottle or a bubbler with a 10% sodium thiosulfate solution.

  • Route Gas Flow: Immerse the gas inlet tube below the surface of the scrubber solution. Ensure there is a vent to the fume hood atmosphere to prevent pressure buildup. The bromine vapor will be neutralized as it bubbles through the solution.

Managing Hydrogen Bromide (HBr) Gas and Acidic Byproducts

Q6: My reaction is generating HBr gas. What is the most effective way to scrub the off-gas?

A6: HBr is an acidic gas and is best neutralized by scrubbing with a basic solution.

Protocol: HBr Gas Neutralization

  • Assemble Scrubber: Use a similar setup to the bromine scrubber (gas-washing bottle).

  • Choose a Base: Fill the scrubber with a 5-10% solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).[4][14]

    • Causality & Experience: Sodium bicarbonate is often preferred for laboratory-scale reactions as it is a weaker base and the neutralization reaction is less exothermic and more easily controlled. You will observe bubbling (CO₂ evolution) as the HBr is neutralized: HBr(g) + NaHCO₃(aq) → NaBr(aq) + H₂O(l) + CO₂(g). If using NaOH, the reaction is: HBr(g) + NaOH(aq) → NaBr(aq) + H₂O(l).[15][16]

  • Monitor Scrubber: If vigorous gas evolution is expected, use a large enough flask for the scrubber and consider using two scrubbers in series to ensure complete neutralization.

Q7: How do I neutralize a reaction mixture that has become strongly acidic due to HBr generation?

A7: Neutralize the cooled reaction mixture by slowly adding a base.

  • Cool the Mixture: Ensure the reaction flask is in an ice bath to manage the heat generated during neutralization.

  • Slow Addition: Slowly and with stirring, add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[17] Add the base dropwise or in small portions to control the effervescence (if using bicarbonate) and the exotherm.

  • Monitor pH: Periodically check the pH of the aqueous layer with a pH strip or meter until it is neutral (pH ~7).

Section 3: System-Level Safety & Disposal

This section outlines the essential engineering controls, PPE, and waste management procedures that form a self-validating system of safety.

Q8: What are the mandatory engineering controls and PPE for working with brominated compounds?

A8: A multi-layered approach to safety is required, combining engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood: All work with brominated compounds and their potential decomposition products must be performed in a certified chemical fume hood.[3][8][18]

  • Ventilation and Alarms: Consider installing bromine and/or HBr gas detectors with alarms in areas where these substances are stored or used frequently.[18]

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible.[3][19]

Personal Protective Equipment (PPE) Summary:

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety Goggles & Face ShieldANSI Z87.1 Compliant[8]Protects against chemical splashes, vapors, and aerosols. The face shield is worn over goggles for full-face protection.[20]
Hand Protection Chemical-Resistant GlovesNeoprene, Nitrile, or Fluorinated Rubber[3][9]Prevents direct skin contact. Double-gloving is recommended. Check manufacturer's resistance guide for specific compounds.
Body Protection Flame-Resistant Lab CoatNomex® or 100% Cotton[8]Protects skin and personal clothing from contamination. Must be fully buttoned.
Respiratory Protection NIOSH-Approved RespiratorRequired for spill response outside a fume hood.[8]Protects against inhalation of hazardous vapors. Users must be fit-tested and trained.
Q9: How must I dispose of waste generated from handling these decomposition products?

A9: Proper waste segregation is critical to prevent hazardous reactions and ensure environmental safety.

Protocol: Hazardous Waste Disposal

  • Segregate Waste Streams:

    • Brominated Organic Waste: Any reaction residues, contaminated solvents, or solids should be collected in a dedicated, clearly labeled container for "Halogenated Organic Waste".[8][13]

    • Aqueous Waste: Neutralized solutions (e.g., from scrubbers or spill cleanups) containing bromide salts should be collected in a separate aqueous waste container. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

    • Solid Waste: Contaminated absorbents, gloves, and bench paper must be placed in a sealed, labeled bag or container for solid hazardous waste.[12]

  • Labeling: All waste containers must be labeled with the full chemical names of the contents.

  • Justification: Never mix brominated organic waste with non-halogenated waste streams.[13] The combustion of mixed waste can lead to the formation of highly toxic brominated dioxins and furans.[13][21]

Visualized Workflows and Logic Diagrams

To further clarify these critical processes, the following diagrams illustrate the decision-making and operational workflows.

Decomposition_Response_Decision_Tree start Suspicion of Hazardous Decomposition Product fuming Red-Brown Fuming Liquid/Vapor? start->fuming acidic Acrid Smell / Acidic Fumes? fuming->acidic No br2 Likely Elemental Bromine (Br₂). PRIORITY: Containment & Safety. fuming->br2 Yes thermal High-Temp Reaction? (>250°C) acidic->thermal No hbr Likely Hydrogen Bromide (HBr). PRIORITY: Scrub Off-Gas. acidic->hbr Yes bpic Potential for BPICs / PBDD/Fs. PRIORITY: Treat as Highly Toxic Waste. thermal->bpic Yes unknown Treat as Unknown Hazardous Waste. Consult EHS. thermal->unknown No

Caption: Decision tree for identifying potential hazardous decomposition products.

Bromine_Spill_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup a 1. Alert Personnel & Ensure Ventilation b 2. Don Full PPE (Goggles, Face Shield, Double Gloves) a->b c 3. Contain Spill with Inert Absorbent b->c d 4. Add Sodium Thiosulfate (10%) Until Colorless c->d e 5. Collect Neutralized Mixture & Contaminated Materials d->e f 6. Decontaminate Surface e->f g 7. Package & Label Waste for Halogenated Disposal f->g

Caption: Step-by-step workflow for managing a small bromine spill.

References

  • NIOSH Pocket Guide to Chemical Hazards - Bromine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The heterocyclic compound (3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Its structural motif, featuring a substituted pyrimidine ring linked to a functionalized phenyl group, is of significant interest in medicinal chemistry. This guide provides an in-depth comparison of two prominent synthetic routes for this key intermediate, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Followed by Reduction

This robust and widely applicable route leverages the power of palladium-catalyzed cross-coupling to construct the core biaryl structure, followed by a standard reduction to unmask the desired benzylic alcohol. This approach is favored for its high functional group tolerance and generally good yields.[3][4]

Scientific Rationale and Mechanistic Considerations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][6] In this proposed synthesis, the key bond formation occurs between 2,5-dibromopyrimidine and (3-(methoxycarbonyl)phenyl)boronic acid. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition to the more reactive C-Br bond of the pyrimidine ring. Subsequent transmetalation with the boronic acid and reductive elimination affords the coupled product. The choice of a palladium catalyst and ligands is crucial for efficient reaction, with phosphine-based ligands being common.[6]

Following the successful coupling, the ester functionality is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7] This non-selective reagent readily reduces esters to alcohols.

Visualizing the Workflow: Suzuki Coupling Route

Suzuki_Route cluster_0 Suzuki-Miyaura Coupling cluster_1 Reduction 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Coupled Ester Coupled Ester 2,5-Dibromopyrimidine->Coupled Ester Pd Catalyst, Base 3-Methoxycarbonylphenyl\nboronic acid 3-Methoxycarbonylphenyl boronic acid 3-Methoxycarbonylphenyl\nboronic acid->Coupled Ester Final Product This compound Coupled Ester->Final Product LiAlH4, THF

Caption: Synthetic workflow for Route 1 via Suzuki Coupling.

Detailed Experimental Protocol: Route 1

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,5-dibromopyrimidine (1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the methyl 3-(5-bromopyrimidin-2-yl)benzoate intermediate.

Step 2: Ester Reduction

  • Dissolve the purified methyl 3-(5-bromopyrimidin-2-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere and cool to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF to the cooled ester solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Collect the filtrate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[7]

Route 2: Grignard Reaction with a Protected Aldehyde Followed by Deprotection and Reduction

Scientific Rationale and Mechanistic Considerations

The Grignard reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon atom, such as that in a carbonyl group. In this proposed synthesis, a Grignard reagent is prepared from 2,5-dibromopyrimidine. This reagent then reacts with a protected benzaldehyde derivative, such as 3-formylbenzaldehyde ethylene acetal. The acetal protecting group is crucial to prevent the Grignard reagent from reacting with the aldehyde functionality on the phenyl ring.

Following the Grignard reaction, the acetal is deprotected under acidic conditions to reveal the aldehyde. The final step involves the reduction of this aldehyde to the desired primary alcohol, which can be achieved with a milder reducing agent like sodium borohydride (NaBH₄).

Visualizing the Workflow: Grignard Route

Grignard_Route cluster_0 Grignard Reaction & Deprotection cluster_1 Reduction 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Coupled Aldehyde Coupled Aldehyde 2,5-Dibromopyrimidine->Coupled Aldehyde 1. Mg, THF 2. Acidic Workup Protected Benzaldehyde Protected Benzaldehyde Protected Benzaldehyde->Coupled Aldehyde Final Product This compound Coupled Aldehyde->Final Product NaBH4, Methanol

Caption: Synthetic workflow for Route 2 via Grignard Reaction.

Detailed Experimental Protocol: Route 2

Step 1: Grignard Reaction and Deprotection

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere.

  • Add a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension to initiate the Grignard reagent formation.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C and add a solution of 3-formylbenzaldehyde ethylene acetal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform an acidic workup with dilute hydrochloric acid to hydrolyze the acetal.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-(5-bromopyrimidin-2-yl)benzaldehyde.

Step 2: Aldehyde Reduction

  • Dissolve the crude 3-(5-bromopyrimidin-2-yl)benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC.

  • Quench the reaction by the addition of water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by flash column chromatography.

Performance Comparison: A Head-to-Head Analysis

ParameterRoute 1: Suzuki-Miyaura Coupling & ReductionRoute 2: Grignard Reaction & Reduction
Starting Materials 2,5-dibromopyrimidine, (3-(methoxycarbonyl)phenyl)boronic acid2,5-dibromopyrimidine, 3-formylbenzaldehyde ethylene acetal
Key Reagents Palladium catalyst, Base (e.g., K₂CO₃), LiAlH₄Magnesium, NaBH₄, Acid for deprotection
Number of Steps 22 (Grignard and deprotection can be considered one pot)
Overall Yield Generally moderate to highCan be variable, sensitive to reaction conditions
Functional Group Tolerance High (Suzuki coupling is very tolerant)Moderate (Grignard reagents are sensitive to acidic protons)
Scalability Generally good, though catalyst cost can be a factorCan be challenging to scale up due to the exothermic nature of Grignard reactions
Safety Considerations Palladium catalysts can be toxic and require careful handling. LiAlH₄ is highly reactive with water.Grignard reagents are highly reactive and pyrophoric. Diethyl ether is highly flammable.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Grignard reaction pathways offer viable strategies for the synthesis of this compound.

Route 1 (Suzuki-Miyaura Coupling) is often the preferred method in modern synthetic chemistry due to its high reliability, functional group tolerance, and generally good yields. The commercial availability of a wide range of boronic acids and palladium catalysts further enhances its appeal.[4] For process development and scale-up, the cost and removal of the palladium catalyst are key considerations.

For researchers in drug discovery and development, the choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific functional groups present in more complex analogues. For initial small-scale synthesis and library generation, the Suzuki-Miyaura coupling route is likely to be more efficient and reliable.

References

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A Senior Application Scientist's Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol and its Role in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison with Alternative Functionalized Pyrimidines for Drug Discovery and Materials Science

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant number of kinase inhibitors.[1][2] Its prevalence in nature as a key component of DNA and RNA further underscores its biological significance.[3][4] For researchers and drug development professionals, the ability to strategically functionalize the pyrimidine ring is paramount to accessing novel chemical space and developing next-generation therapeutics. This guide provides an in-depth technical comparison of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol , a versatile building block, with other functionalized pyrimidines, supported by experimental data and protocols.

The Strategic Advantage of this compound

This compound offers a unique combination of reactive handles that make it a highly valuable intermediate in multi-step syntheses. The 5-bromo substituent provides a site for facile palladium-catalyzed cross-coupling reactions, while the 2-aryl group, bearing a hydroxymethyl moiety, allows for further derivatization or can act as a key pharmacophoric element. This dual functionality enables the construction of complex molecular architectures with a high degree of control.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a dihalopyrimidine, typically 2-chloro-5-bromopyrimidine, with (3-(hydroxymethyl)phenyl)boronic acid. The chemoselectivity of this reaction is a key consideration, as the reactivity of the carbon-halogen bond in palladium-catalyzed couplings generally follows the order I > Br > Cl.[5] This allows for the selective reaction at the more reactive 5-bromo position, leaving the 2-chloro position untouched for subsequent transformations if desired.

Comparative Reactivity in Key Synthetic Transformations

To objectively assess the utility of this compound, we will compare its performance in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—against other representative functionalized pyrimidines. For this comparison, we will consider the following alternatives:

  • Alternative A: 2-Aryl-5-chloropyrimidine: Represents a less reactive, but often more cost-effective, building block.

  • Alternative B: 2-Aryl-5-iodopyrimidine: Represents a more reactive analogue, often leading to higher yields under milder conditions.

  • Alternative C: 5-Bromo-2-(thiophen-2-yl)pyrimidine: Introduces a different heteroaryl group at the 2-position to assess electronic effects.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[6][7]

Logical Workflow for Suzuki-Miyaura Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Alkynyl_Pd R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Reductive Elimination Product R¹-C≡CR² Alkynyl_Pd->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Deprotonation (R²C≡CH, Base) Cu_acetylide->Pd_complex Cu_acetylide->CuX

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF655~90
Alternative A: 2-Phenyl-5-chloropyrimidinePhenylacetylenePd₂(dba)₃ (3)XPhos (6), CuI (5)Cs₂CO₃Dioxane10018~50-65
Alternative B: 2-Phenyl-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (1)CuI (2)Et₃NDMFRT3>95
Alternative C: 5-Bromo-2-(thiophen-2-yl)pyrimidinePhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF606~85

Analysis: Similar to the Suzuki coupling, the iodo-pyrimidine (Alternative B) demonstrates the highest reactivity, coupling at room temperature in a short time. This compound again shows excellent reactivity, providing a high yield under relatively mild conditions. The chloro-analogue (Alternative A) is significantly less reactive and requires a more specialized catalyst system and higher temperatures to achieve a moderate yield. The Sonogashira coupling is a prime example where the higher reactivity of the bromo- over the chloro-substituent is a distinct advantage for process efficiency.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals. [8][9]

Substrate Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
This compound Morpholine Pd₂(dba)₃ (1.5) BINAP (3) NaOtBu Toluene 100 16 ~80-90
Alternative A: 2-Phenyl-5-chloropyrimidine Morpholine Pd(OAc)₂ (2) XPhos (4) Cs₂CO₃ Dioxane 110 24 ~70-80
Alternative B: 2-Phenyl-5-iodopyrimidine Morpholine Pd₂(dba)₃ (1) BINAP (2) NaOtBu Toluene 80 8 >90

| Alternative C: 5-Bromo-2-(thiophen-2-yl)pyrimidine | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | ~75-85 |

Analysis: The reactivity trend remains consistent in the Buchwald-Hartwig amination. The iodo-pyrimidine (Alternative B) is the most reactive substrate. This compound performs very well, providing high yields. Interestingly, the chloro-pyrimidine (Alternative A), while still requiring a more robust catalyst system (XPhos is often superior for C-Cl bond activation), can be a viable substrate for C-N bond formation, sometimes with comparable yields to the bromo-analogue, albeit under more forcing conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Sparge the solution with argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS, typically 12-16 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of this compound
  • To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction at the desired temperature (room temperature to 65 °C) until completion (monitored by TLC or LC-MS, typically 3-6 hours).

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography. [10]

General Procedure for Buchwald-Hartwig Amination of this compound
  • To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) and BINAP (3 mol%).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene.

  • Seal the tube and heat to 100 °C for 16-24 hours.

  • Cool the reaction mixture to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly versatile and efficient building block in the synthesis of complex, functionalized pyrimidine derivatives. Its 5-bromo substituent provides a reliable handle for a range of palladium-catalyzed cross-coupling reactions, offering a favorable balance of reactivity, stability, and cost-effectiveness when compared to its chloro and iodo counterparts. While 5-iodopyrimidines offer superior reactivity, often allowing for milder reaction conditions, the higher cost and potential instability can be limiting factors. Conversely, 5-chloropyrimidines, though economically attractive, frequently require more specialized and expensive catalyst systems and harsher conditions to achieve satisfactory yields.

The presence of the 2-(3-(hydroxymethyl)phenyl) group further enhances the synthetic utility of the title compound, providing a site for further diversification or serving as a key structural motif for biological activity. For researchers in drug discovery and materials science, a thorough understanding of the comparative reactivity of these functionalized pyrimidines is essential for the rational design of efficient and robust synthetic strategies.

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A Comparative Guide to the Bioactivity of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the bioactivity of a series of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol derivatives. We will explore their synthesis, anticancer properties, and delve into their mechanism of action as potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Promise of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its inherent ability to interact with a wide array of biological targets has made it a privileged scaffold in drug discovery.[1][2] Within this class, 5-bromopyrimidine derivatives have emerged as a particularly promising avenue for the development of novel anticancer agents due to their diverse biological activities.[3] This guide focuses on derivatives of this compound, a key intermediate for the synthesis of various active compounds, and provides a comparative analysis of their bioactivity, supported by experimental data.[4][5][6]

The rationale for exploring derivatives of this parent compound lies in the established potential of the 5-bromopyrimidine core to serve as a scaffold for potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] By strategically modifying the substituents on the pyrimidine ring, it is possible to develop compounds with high affinity and selectivity for specific cancer-associated kinases.

Synthesis of 2,4-Disubstituted-5-Bromopyrimidine Derivatives

The synthesis of the 5-bromopyrimidine derivatives discussed in this guide commences with the versatile starting material, 5-bromo-2,4-dichloropyrimidine. A multi-step reaction sequence is employed to introduce various substituents at the C2 and C4 positions of the pyrimidine ring, leading to a library of novel analogs.[8][9]

The general synthetic approach involves the sequential nucleophilic substitution of the chlorine atoms at the C2 and C4 positions. This allows for the introduction of a diverse range of functional groups, including substituted anilines and other aromatic moieties, which are crucial for establishing key interactions within the ATP-binding pocket of target kinases.[8][9]

Comparative Bioactivity of 5-Bromopyrimidine Analogs

The anticancer potential of the synthesized 5-bromopyrimidine derivatives was evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical function, was determined for each derivative.

The following table summarizes the in vitro cytotoxicity data for a selection of 2,4-disubstituted-5-bromopyrimidine analogs. Dasatinib, a well-established tyrosine kinase inhibitor, was used as a reference compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromopyrimidine Analogs [3]

CompoundHCT116 (Colon)A549 (Lung)K562 (Leukemia)U937 (Leukemia)
5c >100>1000.015 ± 0.0030.021 ± 0.005
5e >100>1000.019 ± 0.0040.025 ± 0.006
6g >100>1000.028 ± 0.0050.031 ± 0.007
9e 15.6 ± 1.521.5 ± 2.10.011 ± 0.0020.015 ± 0.003
9f 19.8 ± 1.925.4 ± 2.50.014 ± 0.0030.018 ± 0.004
10c >100>1000.021 ± 0.0040.028 ± 0.006
Dasatinib 2.5 ± 0.25.1 ± 0.40.005 ± 0.0010.008 ± 0.001

Analysis of Bioactivity Data:

The data presented in Table 1 reveals that several of the synthesized 5-bromopyrimidine analogs exhibit potent cytotoxic activity, particularly against the K562 and U937 leukemia cell lines. Notably, compounds 9e and 9f demonstrated significant activity against all tested cell lines, albeit with lower potency compared to Dasatinib. The high potency of compounds 5c and 5e against leukemia cell lines suggests a potential selectivity towards kinases implicated in hematological malignancies.

Mechanism of Action: Targeting Key Signaling Pathways

The observed anticancer activity of these 5-bromopyrimidine derivatives is attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation and survival. The structural features of these compounds, particularly the 2,4-dianilino-5-bromopyrimidine scaffold, are consistent with those of known kinase inhibitors.[10][11][12]

Inhibition of Bcr-Abl Tyrosine Kinase

Several of the most potent compounds were evaluated for their ability to inhibit the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[9] The results indicated that compounds 5c , 5e , and 9e were effective inhibitors of Bcr-Abl kinase. This finding correlates well with their potent cytotoxicity against the K562 cell line, which is characterized by the Bcr-Abl fusion protein.

Potential Inhibition of p38 MAPK and CDK Signaling

The p38 mitogen-activated protein kinase (MAPK) and cyclin-dependent kinase (CDK) pathways are critical regulators of cell cycle progression and cellular responses to stress, and their dysregulation is frequently observed in cancer.[7][13][14] The pyrimidine scaffold is a common feature in many p38 MAPK and CDK inhibitors.[15] While direct enzymatic assays for p38 MAPK and CDK inhibition were not reported for all the compounds in the primary source, the structural similarity of these derivatives to known inhibitors suggests that they may also exert their anticancer effects through the modulation of these pathways.

The following diagram illustrates the p38 MAPK signaling pathway and a potential point of inhibition by the 5-bromopyrimidine derivatives.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) MK2->Transcription_Factors Inhibitor 5-Bromopyrimidine Derivative Inhibitor->p38 Inhibition Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Simplified p38 MAPK signaling pathway and potential inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key experiments performed.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[3][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 5-bromopyrimidine derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, K562, U937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 5-bromopyrimidine derivatives and Dasatinib

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the reference drug, Dasatinib.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.

Objective: To quantify the inhibitory potency of the 5-bromopyrimidine derivatives against target kinases (e.g., Bcr-Abl, p38 MAPK, CDKs).

General Protocol (Luminescence-based):

  • Reaction Setup: A reaction mixture containing the kinase, a specific substrate peptide, and ATP is prepared in a kinase assay buffer.[1][10]

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • ADP Detection: A reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. The signal is typically luminescent.

  • Data Analysis: The luminescent signal is measured, and the IC50 values are calculated from dose-response curves.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of novel anticancer agents. The 2,4-disubstituted-5-bromopyrimidine derivatives presented in this guide demonstrate significant cytotoxic activity against various cancer cell lines, with a particularly noteworthy effect on leukemia cells. Their mechanism of action appears to be, at least in part, through the inhibition of key tyrosine kinases such as Bcr-Abl, with potential activity against other critical signaling pathways like p38 MAPK and CDKs.

The structure-activity relationship insights gained from this comparative analysis provide a rational basis for the further optimization of this chemical series. Future efforts should focus on enhancing the potency and selectivity of these compounds, as well as evaluating their efficacy in in vivo models of cancer. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising class of pyrimidine-based kinase inhibitors.

References

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthetic pathway to a novel compound is only half the journey. The subsequent validation of its purity is a critical, non-negotiable step that underpins the reliability of all downstream biological and pharmacological data. This guide provides an in-depth comparison of analytical methodologies for ascertaining the purity of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to ensure the highest degree of scientific integrity.

The molecular structure of this compound, with its constituent bromopyrimidine and phenylmethanol moieties, presents a unique analytical challenge.[3][4] Potential impurities can arise from unreacted starting materials, by-products from side reactions, or degradation products. Therefore, a multi-pronged analytical approach is not just recommended, but essential.

The Orthogonal Approach: A Pillar of Trustworthy Purity Assessment

A single analytical technique, no matter how powerful, can be susceptible to blind spots. An impurity might co-elute with the main peak in chromatography, or be invisible to a specific detector. To mitigate this, we employ an orthogonal approach, utilizing multiple analytical techniques that rely on different physicochemical principles. This ensures a comprehensive and trustworthy purity assessment. Our recommended workflow for this compound is outlined below.

Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Confirmatory & Complementary Analysis Initial Synthesis Initial Synthesis Preliminary TLC Thin-Layer Chromatography (TLC) Initial Synthesis->Preliminary TLC Quick Purity Check HPLC_UV HPLC-UV (Quantitative Purity) Preliminary TLC->HPLC_UV Proceed if single spot LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Characterize impurities qHNMR Quantitative ¹H NMR (Absolute Purity & Structure) HPLC_UV->qHNMR Confirm structure & quantify Elemental_Analysis Elemental Analysis (Elemental Composition) qHNMR->Elemental_Analysis Verify elemental composition Thermal_Analysis Thermal Analysis (DSC/TGA) qHNMR->Thermal_Analysis Assess thermal properties FTIR FTIR Spectroscopy (Functional Group Identity) qHNMR->FTIR Confirm functional groups

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific question being asked. Are we quantifying the primary component, identifying an unknown impurity, or confirming the overall structure? The following table provides a comparative overview of the most relevant techniques for analyzing this compound.

Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[5]Quantitative purity, impurity profile, retention time.High sensitivity and resolution, widely applicable, robust and reliable.[6][7]Requires a suitable chromophore for UV detection, co-elution of impurities is possible.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[8]Molecular weight of the main component and impurities, structural fragmentation patterns.High sensitivity and specificity, powerful for impurity identification.[9][10][11]Ionization efficiency can vary between compounds, quantification can be challenging.
Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The signal is proportional to the number of nuclei.[12]Absolute purity determination without a specific reference standard, structural confirmation.Non-destructive, provides both qualitative and quantitative data, highly accurate.[13][14][15]Lower sensitivity than HPLC, requires a certified internal standard.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.[16][17]Percentage composition of C, H, N, and other elements (e.g., Br).Confirms the elemental formula of the synthesized compound.[18]Does not distinguish between isomers, requires a relatively pure sample.[19]
Thermal Analysis (DSC/TGA) Measures changes in physical properties as a function of temperature.[20][21]Melting point, decomposition temperature, presence of residual solvents or hydrates.Provides information on solid-state properties and thermal stability.[22][23][24]Not suitable for identifying specific impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of functional groups.[8]Presence of key functional groups (e.g., -OH, C-Br, aromatic C-H).Fast and non-destructive, excellent for confirming the identity of the compound against a reference standard.[25]Provides limited information on purity.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC with UV detection is the workhorse for determining the purity of small organic molecules in the pharmaceutical industry.[5][6][26] For this compound, the aromatic rings and the pyrimidine system provide strong UV absorbance, making this a highly sensitive method.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common starting point for a molecule of this polarity would be a gradient of acetonitrile and water (both with 0.1% formic acid).

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare the synthesized sample at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm).

    • Gradient Elution: A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Data Analysis:

    • Calculate the area percent of the main peak in the chromatogram of the synthesized sample. This provides the relative purity.

    • For a more accurate quantitative assessment, use the reference standard to create a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: When HPLC-UV reveals impurity peaks, LC-MS is the next logical step to gain structural information about these unknown components.[9][10][27] The high-resolution mass spectrometry (HRMS) capability can provide the elemental composition of the impurities.

Step-by-Step Protocol:

  • Chromatographic Conditions: Utilize the same HPLC method developed for the purity assessment to ensure correlation of peaks.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.

    • Polarity: Run in both positive and negative ion modes to maximize the chances of detecting all impurities.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000).

    • Fragmentation (MS/MS): For significant impurity peaks, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural clues.

  • Data Analysis:

    • Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra.

    • Determine the molecular weight of each impurity from its mass-to-charge ratio (m/z).

    • Use HRMS data to propose elemental compositions.

    • Analyze the fragmentation patterns from MS/MS to elucidate the structures of the impurities.

Quantitative ¹H NMR (qHNMR) for Absolute Purity

Rationale: qHNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[13][15] It relies on a certified internal standard of known purity and concentration.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Logical Framework for Method Selection

The choice of analytical techniques should be guided by the stage of research and the specific questions that need to be answered. The following diagram illustrates a decision-making process for selecting the appropriate purity validation methods.

Method Selection Logic Start Start Routine_Screening Routine Synthesis Screening Start->Routine_Screening Impurity_Profiling Impurity Profiling for Process Optimization Start->Impurity_Profiling Reference_Standard_Cert Certification of a Reference Standard Start->Reference_Standard_Cert Final_Product_Release Final Product Release for Preclinical Studies Start->Final_Product_Release TLC_HPLC TLC and/or HPLC-UV Routine_Screening->TLC_HPLC HPLC_LCMS HPLC-UV and LC-MS/MS Impurity_Profiling->HPLC_LCMS Full_Suite HPLC, qHNMR, Elemental Analysis, Thermal Analysis, FTIR Reference_Standard_Cert->Full_Suite ICH_Methods Validated HPLC, LC-MS, qHNMR under ICH Guidelines Final_Product_Release->ICH_Methods

Caption: Decision tree for analytical method selection.

Regulatory Context: Adherence to ICH Guidelines

For drug development professionals, adherence to regulatory guidelines is paramount. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A).[28][29][30] These guidelines establish thresholds for reporting, identification, and qualification of impurities. For instance, for a new drug substance, impurities present at a level of ≥0.10% should generally be identified.[29] The analytical procedures described in this guide should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and scientifically rigorous approach. By employing an orthogonal set of analytical techniques, including chromatography, mass spectrometry, NMR, and others, researchers can build a comprehensive and trustworthy purity profile. This not only ensures the reliability of subsequent research but also forms the foundation for regulatory acceptance in a drug development context. The experimental protocols and comparative data presented in this guide are intended to serve as a robust starting point for scientists working with this and structurally related molecules.

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Navigating the Labyrinth of Selectivity: A Guide to Cross-Reactivity Studies for Derivatives of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. For researchers working with novel compounds derived from scaffolds like (3-(5-Bromopyrimidin-2-yl)phenyl)methanol, a comprehensive understanding of their interaction profile across the biological landscape is not just advantageous—it is imperative. This guide provides an in-depth, technically-grounded framework for designing and executing robust cross-reactivity studies for this class of compounds, ensuring the generation of reliable and translatable data for informed decision-making in drug development programs.

The pyrimidine core of the parent compound is a well-established pharmacophore, frequently found in molecules targeting a wide array of protein families, most notably protein kinases. The conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a significant concern, potentially leading to unforeseen toxicities or a dilution of the desired therapeutic effect.[1] Therefore, a systematic evaluation of cross-reactivity is a cornerstone of preclinical development.

The Strategic Imperative of Early and Comprehensive Profiling

Proactively assessing the selectivity of novel chemical entities derived from this compound offers a multitude of strategic advantages. Early identification of off-target binding can mitigate the risk of costly late-stage clinical trial failures.[2] Furthermore, a well-defined selectivity profile can unveil opportunities for polypharmacology, where interactions with multiple targets might yield a synergistic therapeutic outcome. This guide will delineate a multi-pronged approach, combining in-silico prediction, biochemical screening, and cell-based validation to construct a comprehensive cross-reactivity profile.

A Multi-Tiered Approach to De-risking Novel Compounds

Our recommended workflow for assessing the cross-reactivity of derivatives of this compound is a phased approach, designed to progressively refine our understanding of a compound's interaction profile.

Cross_Reactivity_Workflow A In-Silico Profiling (Structural Homology Analysis) B Tier 1: Broad Kinome Screening (Biochemical Assays) A->B Prioritize Kinase Panel C Tier 2: Dose-Response Profiling (IC50/Kd Determination) B->C Identify Primary & Secondary Hits D Tier 3: Cellular Target Engagement (e.g., NanoBRET™, CETSA®) C->D Confirm On-Target Activity in Cells E Tier 4: Phenotypic & Off-Target Screening (Cell-Based Assays) D->E Assess Functional Consequences F Comprehensive Selectivity Profile E->F Integrate Data for Decision Making

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

In-Silico First Pass: Predicting Potential Interactions

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the likely cross-reactivity profile of novel compounds.

Methodology: Structural Similarity Analysis

A common and effective in-silico approach involves comparing the ATP-binding site of the intended primary target with that of other kinases.[3] This can be achieved using software tools that analyze the structural and electrostatic properties of these binding pockets.

Experimental Protocol: In-Silico Kinase Pocket Similarity Profiling

  • Obtain a high-resolution crystal structure of the primary target kinase, preferably in complex with a ligand structurally related to the this compound scaffold.

  • Utilize a computational platform (e.g., Schrödinger Maestro, MOE) to align the ATP-binding site of the primary target against a library of known kinase structures.

  • Calculate a similarity score for each pairwise alignment based on parameters such as amino acid identity, pocket shape, and electrostatic potential.

  • Rank kinases based on their binding site similarity to the primary target. This ranked list will inform the composition of the initial biochemical screening panel.

Tier 1 & 2: Broad Biochemical Profiling and Potency Determination

Biochemical assays are the workhorse of selectivity profiling, providing a direct measure of a compound's ability to inhibit the enzymatic activity of a large number of kinases.

Methodology: Kinase Selectivity Profiling Systems

Commercially available kinase selectivity profiling systems offer a standardized and high-throughput method to screen compounds against a broad panel of kinases.[4][5] These systems typically utilize luminescence-based assays that measure the amount of ADP produced, which is directly proportional to kinase activity.[5]

Experimental Protocol: Single-Dose and Dose-Response Kinase Profiling

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. For single-dose screening, a final assay concentration of 1 µM is standard.

  • Assay Setup: Utilize a pre-formatted 384-well plate containing the kinase panel.[5] Add the test compound, kinase, and the corresponding substrate/ATP mixture to the appropriate wells.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).[5]

  • Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the subsequent light output using a luminometer.

  • Data Analysis (Single-Dose): Calculate the percent inhibition for each kinase relative to a DMSO control. Hits are typically defined as kinases showing >50% inhibition.

  • Dose-Response (IC50 Determination): For identified hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Compound Primary Target IC50 (nM) Off-Target Kinase 1 IC50 (nM) Off-Target Kinase 2 IC50 (nM) Selectivity Score (Off-Target 1 / Primary)
Derivative A151500>10000100
Derivative B25250500010
Derivative C501008002

Table 1: Example of comparative IC50 data for derivatives of this compound.

Tier 3: Validating Target Engagement in a Cellular Context

While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are crucial to confirm that a compound interacts with its intended target in a more physiologically relevant setting.[6]

Methodology: Bioluminescence Resonance Energy Transfer (BRET)

NanoBRET™ is a widely used BRET-based assay that measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. Competitive displacement of the tracer by a test compound results in a decrease in the BRET signal.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line stably expressing the NanoLuc®-tagged kinase of interest.

  • Assay Setup: Seed the cells in a 96-well plate. Add the NanoBRET™ tracer and varying concentrations of the test compound.

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Detection: Add the Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Tier 4: Uncovering Unintended Functional Consequences with Cell-Based Assays

Beyond direct target engagement, it is essential to understand the downstream functional consequences of a compound's activity, including any off-target effects. Cell-based assays provide a powerful platform for this assessment.[2][7]

Methodology: Reporter Gene Assays

Reporter gene assays are used to monitor the activity of specific signaling pathways. These assays employ a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor. Changes in reporter gene expression indicate modulation of the upstream signaling pathway.

Experimental Protocol: Pathway-Focused Reporter Gene Assay Panel

  • Select a panel of reporter cell lines representing key signaling pathways commonly affected by off-target kinase activity (e.g., NF-κB, MAPK/ERK, PI3K/Akt).

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a sufficient time to allow for changes in gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme.

  • Data Analysis: Normalize the reporter activity to a control and determine the concentration at which the compound modulates pathway activity.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Off-Target Kinase Receptor->Kinase1 Signal Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation DNA DNA TF->DNA Gene Reporter Gene DNA->Gene Transcription

Figure 2: Hypothetical off-target signaling pathway modulation.

Compound NF-κB Pathway EC50 (µM) MAPK/ERK Pathway EC50 (µM) PI3K/Akt Pathway EC50 (µM) Cytotoxicity CC50 (µM)
Derivative A>50>50>50>100
Derivative B15>502580
Derivative C25110

Table 2: Example of cell-based assay data for functional profiling.

Conclusion: Synthesizing Data for a Holistic View

The ultimate goal of these cross-reactivity studies is to build a comprehensive and multi-dimensional understanding of a compound's biological activity. By integrating data from in-silico predictions, broad biochemical screening, cellular target engagement, and functional pathway analysis, researchers can confidently prioritize the most promising lead candidates for further development. This rigorous, evidence-based approach is fundamental to navigating the complexities of drug discovery and increasing the probability of success in bringing safe and effective new medicines to patients.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–128. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • BioNauta. (2025). Inside the Cell: How Cell-Based Assays Reveal Drug Function. Available at: [Link]

  • E-ReactKIN, a Chemical Systems Biology approach. PLoS computational biology, 7(5), e1002037. Available at: [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2008). Prediction of kinase inhibitors cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. BMC chemical biology, 8(Suppl 1), S3. Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 105(2), 635–640. Available at: [Link]

  • Lebedenko, S., & K-R., W. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Methods in molecular biology (Clifton, N.J.), 1386, 161–178. Available at: [Link]

  • ResearchGate. (2025). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Available at: [Link]

  • ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Available at: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]

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Spectroscopic analysis comparison with similar brominated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel and existing brominated heterocyclic compounds is a cornerstone of rigorous scientific advancement. The introduction of a bromine atom into a heterocyclic scaffold imparts significant changes to its physicochemical properties, profoundly influencing its biological activity and synthetic utility. Spectroscopic analysis provides an indispensable toolkit for confirming molecular structure, assessing purity, and understanding the electronic environment of these vital compounds.

This guide offers an in-depth comparative analysis of the spectroscopic signatures of common brominated heterocyclic compounds. We will explore how the position and number of bromine substituents, as well as the nature of the heterocyclic ring system, manifest in UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By understanding these characteristic patterns, researchers can confidently identify and differentiate between various brominated heterocycles.

The Influence of Bromine on Spectroscopic Properties

The high atomic mass, unique isotopic distribution (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), and electronegativity of bromine leave a distinct footprint on the spectra of heterocyclic compounds.[1][2][3] This guide will dissect these effects across different analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The introduction of a bromine atom, a chromophore, can cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent heterocycle. This is due to the extension of the conjugated π-system by the lone pair electrons of bromine. The magnitude of this shift is dependent on the position of the bromine atom and the nature of the heterocyclic ring.

For instance, the UV-Vis spectrum of furan exhibits a π → π* transition.[4] Bromination of the furan ring, as in 2-(bromoacetyl)benzo(b)furan, results in a modified absorption profile.[5] Similarly, the absorption spectra of brominated N-triphenylamine derivatives are influenced by the solvent polarity, indicating changes in the electronic ground and excited states.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. In brominated heterocycles, the most significant feature is the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 700 and 600 cm⁻¹.[1] The exact position of this band can be influenced by the electronic environment and the substitution pattern on the ring.

For example, in 2-amino-4-bromopyridine, the C-Br stretch is observed in the 700-600 cm⁻¹ range.[1] The IR spectra of pyridine and its quaternary salts show distinct changes in the C-H aromatic and C=C/C=N vibration regions upon modification.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The electronegativity of bromine causes a deshielding effect on adjacent protons, resulting in a downfield shift of their resonance signals compared to the parent heterocycle. The magnitude of this shift is dependent on the proximity of the proton to the bromine atom. For instance, in 2-bromothiophene, the proton at the C5 position is significantly shifted downfield.[8]

Coupling constants (J-values) are also affected by the presence of bromine, providing crucial information about the relative positions of protons on the ring. In the ¹H NMR spectrum of 3-bromofuran-2,5-dione adducts, the coupling constants between bridgehead protons are key to determining the endo or exo stereochemistry.[9]

¹³C NMR Spectroscopy

The carbon atom directly attached to the bromine atom experiences a significant shielding effect due to the "heavy atom effect," causing its signal to shift upfield. Conversely, adjacent carbon atoms may be slightly deshielded. This pattern is a hallmark of bromination and is invaluable for assigning carbon signals. For example, in the ¹³C NMR spectrum of highly brominated quinolines, the carbons bearing bromine atoms show characteristic upfield shifts.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is readily identified by its characteristic isotopic pattern.[2][3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively).[1] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity for a molecule containing one bromine atom. For molecules with multiple bromine atoms, the isotopic pattern becomes more complex, following a predictable distribution (e.g., a 1:2:1 ratio for two bromine atoms).[2][11] This isotopic signature is a definitive indicator of the presence and number of bromine atoms in a molecule.[12]

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a selection of brominated heterocyclic compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Brominated Heterocycles

CompoundH2H3H4H5H6H7
2-Bromothiophene -~6.93 (dd)~6.73 (dd)~7.05 (dd)--
3-Bromofuran [13]~7.4-~6.4~7.4--
2-Bromopyridine [14][15]-~7.25 (t)~7.48 (d)~7.55 (t)~8.35 (d)-
4-Bromoindole [16]~7.2~6.5-~7.1~7.3~7.0
5-Bromoindole [17]~7.2~6.4~7.2-~7.7~7.3
6-Bromoindole [18]~7.1~6.4~7.5~7.0-~7.5
5,7-Dibromoquinoline [10]~8.47 (d)-~7.70 (d)---

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Brominated Heterocycles

| Compound | C2 | C3 | C4 | C5 | C6 | C7 | C8 | |---|---|---|---|---|---|---|---|---| | 2-Bromopyridine [14] | ~142.4 | ~122.8 | ~138.6 | ~128.4 | ~150.3 | - | - | | 2-Aminopyrazine [14] | ~155.0 | ~135.0 | ~133.0 | ~142.5 | - | - | - | | 3-Bromofuran-2,5-dione [19] | ~150-170 | - | - | ~150-170 | - | - | - | | Highly Brominated Quinolines [10] | ~149.8 | ~103.2 | ~137.3 | ~120.2 | - | ~102.8 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Table 3: Key IR Absorption Bands (cm⁻¹) for Selected Brominated Heterocycles

CompoundC-H Aromatic StretchC=N/C=C StretchC-Br StretchOther Key Bands
2-Bromopyrazine [14]~3050-3100~1550-1580~600-700-
2-Aminopyrazine [14]~3000-3100--N-H Stretch: ~3300-3500
2-Amino-4-bromopyridine [1]-1580-1450700-600N-H Scissoring: 1580-1450
3-Bromofuran-2,5-dione [19]---C=O Stretch: ~1850-1800 & ~1780-1740

Table 4: Mass Spectrometry Data for Selected Brominated Heterocycles

CompoundMolecular Formula[M]⁺ (m/z)[M+2]⁺ (m/z)Key Fragmentation
2-Bromothiophene C₄H₃BrS162164Loss of Br, loss of CS
2-Amino-4-bromopyridine [1]C₅H₅BrN₂173 ([M+H]⁺ with ⁷⁹Br)175 ([M+H]⁺ with ⁸¹Br)-
Ethyl 5-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate [20]C₁₀H₈BrN₂O₂269 ([M+H]⁺)271 ([M+H]⁺)-

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Compound of interest (5-10 mg for ¹H, 20-50 mg for ¹³C)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in the NMR tube.[11][14]

  • Internal Standard: Add a small amount of TMS as an internal standard (δ = 0.00 ppm).[11][14]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[14]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[14]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.[14]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[14]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of the compound.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Compound of interest (solid or liquid)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[14]

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal.[14]

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[11][14]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Compound of interest

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[11]

  • Ionization: Ionize the sample using an appropriate method (e.g., EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.[11]

  • Data Analysis: Identify the molecular ion peak(s) to determine the molecular weight and confirm the presence and number of bromine atoms by analyzing the isotopic pattern.[1] Analyze the fragmentation pattern to gain further structural information.[1]

Visualizing the Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Isotopic Pattern) MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure NMR_Logic Start Acquire ¹H and ¹³C NMR Spectra Integration Analyze Signal Integration (Proton Ratios) Start->Integration Chemical_Shift Analyze Chemical Shifts (Electronic Environment) Start->Chemical_Shift Coupling Analyze Coupling Constants (Proton Connectivity) Start->Coupling Assignment Assign Signals to Specific Nuclei Integration->Assignment Chemical_Shift->Assignment Coupling->Assignment Structure_Confirmation Confirm Molecular Structure Assignment->Structure_Confirmation

Caption: Logic for structural assignment using NMR spectroscopy.

Conclusion

The spectroscopic analysis of brominated heterocyclic compounds provides a wealth of structural information. By carefully examining the data from UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently determine the molecular structure, substitution pattern, and electronic properties of these important molecules. This guide serves as a foundational resource, offering a comparative overview and standardized protocols to aid in the characterization of this diverse and valuable class of compounds.

References

  • A Comparative Guide to the Spectroscopic Analysis of 3,4-Dibromothiophene and its Derivatives. Benchchem.
  • Validating 3-Bromofuran-2,5-dione Adducts: A Comparative Guide to Spectroscopic Techniques. Benchchem.
  • An In-depth Technical Guide to the Physicochemical Properties of 3-Bromofuran-2,5-dione. Benchchem.
  • Bromination of a pyrrolo-pyrimidine by real-time continuous reaction monitoring mass spectrometry analysis. Microsaic Systems.
  • 4-Bromoindole(52488-36-5) 1H NMR spectrum. ChemicalBook.
  • Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. Benchchem.
  • Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health.
  • 2-Bromothiophene(1003-09-4) 1H NMR. ChemicalBook.
  • 6-Bromo-1H-indole(52415-29-9) 1H NMR. ChemicalBook.
  • 5-Bromoindole(10075-50-0) 1H NMR. ChemicalBook.
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  • Thiophene, 2-bromo-. National Institute of Standards and Technology.
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A Comparative In-Silico Docking Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide provides a comprehensive in-silico comparison of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol derivatives against three critical protein kinase targets implicated in oncology: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. Through detailed protocols and comparative data, we will explore the potential of these derivatives as kinase inhibitors, benchmarked against established drugs.

The rationale for selecting these targets is rooted in the well-documented activity of pyrimidine derivatives against various cancers.[3][4] EGFR is a key driver in many solid tumors, and its inhibition is a validated therapeutic strategy.[5][6] VEGFR-2 is a central regulator of angiogenesis, a process crucial for tumor growth and metastasis.[1][7] PIM-1 kinase is overexpressed in numerous cancers and plays a vital role in cell survival and proliferation, making it an attractive therapeutic target.[8][9]

This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind each step of the in-silico docking workflow, from ligand and protein preparation to the critical analysis of docking results.

I. The In-Silico Docking Workflow: A Methodological Overview

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[10][11] A typical workflow involves the preparation of both the ligand (the small molecule, in our case, the pyrimidine derivatives) and the receptor (the protein target), followed by the docking simulation and subsequent analysis.

Experimental Workflow: Ligand and Protein Preparation

The fidelity of in-silico docking results is fundamentally dependent on the meticulous preparation of both the ligand and the protein. The following protocol outlines the critical steps to ensure the structural integrity and chemical correctness of the molecules entering the docking simulation.

Ligand_Protein_Preparation cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing (e.g., ChemDraw) l2 Conversion to 3D & Energy Minimization (e.g., Chem3D, Open Babel) l1->l2 l3 Assign Gasteiger Charges & Define Rotatable Bonds l2->l3 p1 Retrieve Crystal Structure (Protein Data Bank) p2 Remove Water & Co-crystallized Ligands p1->p2 p3 Add Polar Hydrogens & Repair Missing Residues p2->p3 p4 Assign Partial Charges (e.g., Kollman charges) p3->p4 Molecular_Docking_Workflow start Prepared Ligand & Protein Files grid Define Grid Box (Encompasses the Active Site) start->grid docking Run Docking Simulation (e.g., AutoDock Vina) grid->docking output Generate Docked Poses & Binding Affinity Scores docking->output Post_Docking_Analysis input Docking Output (Poses & Scores) analysis Analyze Binding Affinity Scores input->analysis visualization Visualize Binding Interactions (e.g., PyMOL, Discovery Studio) analysis->visualization comparison Compare with Competitor Compounds visualization->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar conclusion Draw Conclusions & Propose Further Studies sar->conclusion

Sources

A Comparative Guide to Catalyst Efficacy in the Synthesis of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (3-(5-Bromopyrimidin-2-yl)phenyl)methanol is a critical building block whose synthesis relies heavily on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The success of this C-C bond formation is not merely incidental; it is dictated by the rational selection of a catalytic system. The electron-deficient nature of the pyrimidine ring and the presence of the bromine atom present unique challenges that only a well-chosen catalyst can overcome.

This guide provides an in-depth comparison of various catalytic systems for this synthesis. We move beyond simple protocols to explain the causality behind experimental choices, offering a framework for rational catalyst selection and optimization. Our analysis is grounded in data from analogous transformations on structurally similar heteroaryl halides, providing a reliable benchmark for performance.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The efficacy of any catalyst in this synthesis is determined by its ability to efficiently navigate the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The catalyst's ligand architecture and the electronic properties of the metal center are critical factors that influence the rate and success of each step, particularly with a challenging substrate like 5-bromopyrimidine.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Aryl-Pd(II)-Halide Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Diaryl-Pd(II) Complex Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product ArylHalide 5-Bromopyrimidine Derivative ArylHalide->OxAdd R-X Organoboron (3-(hydroxymethyl)phenyl) boronic acid + Base Organoboron->Transmetalation R'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Performance Benchmark: A Tale of Two Catalyst Classes

The choice of catalyst for coupling with 5-bromopyrimidine derivatives often comes down to a decision between traditional, broadly available catalysts and modern, highly-engineered systems. While the former can be effective, the latter consistently provides superior results for this class of electron-deficient heterocycles.

Traditional Palladium/Phosphine Systems: The Baseline

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the historic workhorses of cross-coupling chemistry.[1] They are relatively inexpensive and readily available. However, for challenging substrates like 5-bromopyrimidine, their performance can be hampered. The relatively low electron-donating ability of PPh₃ can lead to slower rates of oxidative addition. More critically, these systems are often prone to side reactions, most notably debromination of the starting material, which reduces overall yield.[2]

In one study on a similar bromo-pyrimidine derivative, PdCl₂(PPh₃)₂ resulted in only a 9% yield of the desired product, with the major product resulting from debromination.[2] This underscores the limitations of traditional phosphine ligands for this specific transformation.

Modern Catalytic Systems: The Key to High Efficacy

To overcome the hurdles presented by electron-deficient heteroaryl halides, a new generation of catalysts has been developed. These systems feature bulky, electron-rich ligands that fundamentally alter the reactivity of the palladium center, dramatically improving performance.

A. Buchwald Ligands & Advanced Phosphines (e.g., XPhos, SPhos, dppf): These ligands are characterized by their steric bulk and strong sigma-donating capabilities. This architecture accelerates both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle. The steric hindrance promotes the dissociation of ligands to create a coordinatively unsaturated species ready for oxidative addition, while their electron-rich nature makes the palladium center more nucleophilic, facilitating this key step.

For instance, a screening of catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole revealed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) provided a superior 84% yield in just 2 hours.[3] This significantly outperformed Pd(PPh₃)₄, which yielded only 22% under the same conditions.[3] Similarly, the use of an XPhos-based precatalyst (XPhosPdG2) was essential to achieve high yields (up to 89%) in the coupling of a brominated pyrazolo[1,5-a]pyrimidin-5-one, effectively suppressing the competing debromination reaction.[2]

B. Nickel-Based Catalysts: The Economic & Sustainable Alternative: Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium.[4] Being more earth-abundant, nickel is an attractive option for large-scale synthesis.[4] Nickel catalysts can exhibit unique reactivity profiles and are particularly effective at activating strong carbon-halogen bonds.[4][5] While often requiring slightly higher temperatures, simple nickel salts like NiCl₂ combined with appropriate ligands can be highly effective. This approach offers a greener and more economical route, though optimization may be required to match the high turnover numbers of the most advanced palladium systems.[5]

Data Summary: Catalyst Performance in Analogous Couplings

The following table summarizes experimental data from the literature on Suzuki-Miyaura couplings of structurally similar bromo-heteroaryl substrates. This data provides a strong predictive framework for catalyst selection in the synthesis of this compound.

Catalyst SystemLigandSubstrateYield (%)Reaction Time (h)Key ObservationReference
Pd(PPh₃)₄PPh₃5-bromo-1-ethyl-1H-indazole22%4Low yield, less effective.[3]
PdCl₂(PPh₃)₂PPh₃3-bromo pyrazolo[1,5-a]pyrimidin-5-one9%-Significant debromination side product (91%).[2]
Pd(dppf)Cl₂dppf5-bromo-1-ethyl-1H-indazole84%2High yield and fast conversion.[3]
XPhosPdG2XPhos3-bromo pyrazolo[1,5-a]pyrimidin-5-one67-89%0.33 (MW)Suppresses debromination, excellent yields.[2]
Pd(PCy₃)₂PCy₃5-bromo-1-ethyl-1H-indazole57%2Moderate yield.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura coupling using both a traditional and a high-efficacy catalyst system.

Experimental_Workflow start Start combine Combine Reactants: 5-Bromopyrimidine derivative, Boronic Acid, Base start->combine purge Purge Vessel with Inert Gas (Ar or N₂) combine->purge add_catalyst Add Palladium Catalyst & Ligand purge->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent heat Heat & Stir (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolate & Characterize Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Protocol 1: High-Efficacy Method Using a Modern Catalyst System

This protocol is based on systems that have demonstrated superior performance for challenging heteroaryl couplings.

  • Materials:

    • 5-bromo-2-substituted-pyrimidine (1.0 equiv)

    • (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground

    • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Procedure:

    • To a dry Schlenk flask, add the 5-bromopyrimidine derivative, (3-(hydroxymethyl)phenyl)boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the Pd(dppf)Cl₂ catalyst to the flask.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[3]

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Traditional Method Using Pd(PPh₃)₄

This protocol serves as a baseline for comparison. While potentially lower-yielding, it uses a more conventional catalyst.

  • Materials:

    • 5-bromo-2-substituted-pyrimidine (1.0 equiv)

    • (3-(hydroxymethyl)phenyl)boronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • Toluene and Water (10:1 ratio), degassed

  • Procedure:

    • Combine the 5-bromopyrimidine derivative, (3-(hydroxymethyl)phenyl)boronic acid, and sodium carbonate in a dry reaction vessel.

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add the Pd(PPh₃)₄ catalyst.

    • Add the degassed toluene and water.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress periodically. Be aware of the potential for debromination.

    • After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and perform an aqueous workup as described in Protocol 1.

    • Purify the crude product by column chromatography.

Conclusion and Recommendations

The synthesis of this compound via Suzuki-Miyaura coupling is a prime example of a transformation where catalyst selection is not merely an option, but a necessity for success.

  • For Maximum Efficacy and Yield: Modern palladium catalyst systems employing bulky, electron-rich phosphine ligands such as Pd(dppf)Cl₂ or Buchwald-type precatalysts (e.g., XPhosPdG2 ) are strongly recommended. These systems offer faster reaction times, higher yields, and critically, suppress the formation of unwanted side products like the debrominated starting material.[2][3] They represent the state-of-the-art for this class of transformation.

  • For Cost-Sensitive, Large-Scale Synthesis: Nickel-based catalysts present a viable and economical alternative.[4] While they may require more extensive optimization of reaction conditions (temperature, solvent, base), their lower cost and high abundance make them an attractive option for industrial applications.

Traditional catalysts like Pd(PPh₃)₄ should be considered a last resort for this specific substrate class, to be used only when modern alternatives are unavailable, and with the expectation of lower yields and the need for more rigorous purification. By understanding the mechanistic principles and leveraging the comparative data, researchers can confidently select a catalytic system to reliably and efficiently synthesize this valuable drug intermediate.

References

Navigating the Structural Landscape for Potent Kinase Inhibition: A Comparative Guide to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the strategic modification of a core chemical scaffold is paramount to unlocking enhanced potency, selectivity, and desirable pharmacokinetic properties. This guide delves into the structural activity relationship (SAR) of analogs based on the (3-(5-Bromopyrimidin-2-yl)phenyl)methanol scaffold, a promising starting point for the development of novel kinase inhibitors. While direct, extensive SAR studies on this specific parent compound are not widely published, we can infer critical insights by examining structurally related 2,4-disubstituted pyrimidine derivatives that have been successfully developed as potent inhibitors of key cellular kinases, such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

The 2,4-Disubstituted Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The 2-phenylpyrimidine moiety is a well-established pharmacophore in kinase inhibitor design. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket makes it an attractive anchor for developing potent and selective inhibitors. The this compound scaffold falls within this promising class of compounds.

Our comparative analysis will be grounded in the principles elucidated from studies of related 2,4-disubstituted pyrimidine inhibitors, particularly those targeting TAK1, a critical kinase in inflammatory and cancer signaling pathways.[1] Understanding the SAR of these analogs provides a predictive framework for designing novel derivatives of this compound with enhanced biological activity.

Decoding the Structural Activity Relationship: Key Modification Hotspots

The core scaffold of this compound presents several key positions where chemical modifications can significantly impact biological activity. These include the pyrimidine ring, the phenyl ring, and the methanol group.

Modifications on the Pyrimidine Ring (Position 5)

The bromine atom at the 5-position of the pyrimidine ring is a crucial handle for introducing chemical diversity. Structure-activity relationship studies on related pyrimidine derivatives have shown that this position can be exploited to enhance potency and selectivity.

  • Rationale for Modification: The 5-position is often solvent-exposed in the kinase ATP binding pocket, allowing for the introduction of a variety of substituents without disrupting the core binding interactions. Modifications here can be used to fine-tune physicochemical properties, such as solubility and metabolic stability, and to explore additional interactions with the protein surface.

  • Comparative Analysis: In a study on 2,4-disubstituted pyrimidine inhibitors of TAK1, modifications at a position analogous to the 5-position of our core scaffold were explored. While direct replacement of the bromo group was not detailed, the study highlights the importance of substituents on the pyrimidine ring for overall activity. For instance, the presence of a substituent that can engage in additional interactions can lead to a significant boost in potency.

Modifications on the Phenyl Ring

The substitution pattern on the 2-phenyl ring is a critical determinant of inhibitor potency and selectivity. The position and nature of the substituents can influence the orientation of the phenyl ring within the binding pocket and can lead to additional interactions with the kinase.

  • The Methanol Group: The (hydroxymethyl) group at the meta-position of the phenyl ring is a key feature of the parent scaffold. This group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the active site.

    • Inferred SAR: Based on general principles of kinase inhibitor design, replacement or modification of the methanol group is expected to have a profound impact on activity. For instance, conversion to a methyl ether could probe the requirement for hydrogen bond donation, while oxidation to an aldehyde or carboxylic acid would introduce different electronic and steric properties.

  • Other Phenyl Substituents: The introduction of other substituents on the phenyl ring can be used to probe different regions of the ATP binding pocket.

    • Comparative Example: In the development of covalent TAK1 inhibitors based on a 2,4-disubstituted pyrimidine scaffold, various substituents were explored on the phenyl ring to optimize interactions and introduce a reactive group for covalent bond formation. This underscores the importance of this region for achieving high potency.[1]

The Linker between the Phenyl and Pyrimidine Rings

While our core scaffold features a direct bond, related studies have explored variations in the linkage between the phenyl and pyrimidine moieties.

  • Comparative Insight: A study on 2,4-disubstituted pyrimidine inhibitors revealed that changing an ether linkage to an amine linkage between the phenyl group and the pyrimidine core resulted in a decrease in potency against TAK1.[1] This suggests that the nature of this linker is critical for maintaining the optimal geometry for binding.

Comparative Activity of Structurally Related Analogs

To illustrate the impact of these modifications, the following table summarizes the activity of representative 2,4-disubstituted pyrimidine analogs from a study on TAK1 inhibitors. While not direct analogs of this compound, they share the core 2-phenylpyrimidine scaffold and provide valuable SAR insights.

Compound IDR1 (Linker)R2 (Covalent Warhead)TAK1 IC50 (nM)MEK1 IC50 (nM)
1 OH34>10,000
5 NHH1,000-10,000100-1,000

Data extracted from a study on covalent TAK1 inhibitors, highlighting the importance of the linker.[1]

Experimental Protocols

General Synthesis of (3-(5-Substituted-pyrimidin-2-yl)phenyl)methanol Analogs

The following is a representative, step-by-step methodology for the synthesis of analogs based on the this compound scaffold, adapted from literature procedures for the synthesis of 2,5-disubstituted pyrimidines.

Workflow for Analog Synthesis

G cluster_0 Starting Materials cluster_1 Suzuki Coupling cluster_2 Product A 3-(Hydroxymethyl)phenylboronic acid C Pd-catalyzed cross-coupling A->C B 2-Chloro-5-bromopyrimidine B->C D This compound C->D

Caption: General synthetic route via Suzuki coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-(hydroxymethyl)phenylboronic acid (1.2 equivalents) and 2-chloro-5-bromopyrimidine (1.0 equivalent) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) is added a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base (e.g., K2CO3, 2.0 equivalents).

  • Reaction Execution: The reaction mixture is degassed with nitrogen or argon and then heated to reflux (typically 80-100 °C) for a specified period (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Biochemical Kinase Assay Protocol

To evaluate the inhibitory activity of the synthesized analogs, a biochemical kinase assay is employed. The following is a general protocol for a luminescence-based kinase assay.

Kinase Assay Workflow

G A Prepare kinase, substrate, ATP, and inhibitor solutions B Add kinase and inhibitor to microplate wells A->B C Initiate reaction by adding ATP and substrate B->C D Incubate at room temperature C->D E Add detection reagent to stop the reaction and generate luminescent signal D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: General workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase of interest (e.g., TAK1), a suitable substrate, ATP, and the test compounds (analogs of this compound) at various concentrations in an appropriate assay buffer.

  • Assay Plate Preparation: Add the kinase and the test compounds to the wells of a microplate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP levels by adding a detection reagent that generates a luminescent signal inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values for each compound are then calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. By leveraging the extensive knowledge gained from SAR studies of structurally related 2,4-disubstituted pyrimidines, researchers can rationally design and synthesize new analogs with improved potency and selectivity. Future efforts should focus on systematic modifications at the 5-position of the pyrimidine ring and the hydroxymethyl group on the phenyl ring to fully explore the chemical space and identify lead candidates for further preclinical development. The integration of structure-based drug design, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in accelerating the discovery of next-generation therapeutics.

References

  • Tan, L., et al. (2015). Structure-guided development of covalent TAK1 inhibitors. Journal of Medicinal Chemistry, 58(1), 183-195. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol. As a research chemical and drug intermediate, ensuring its responsible handling and disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance.[1] This guide is designed for laboratory professionals, including researchers, scientists, and drug development experts, who handle this and structurally similar compounds.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical's inherent risks is the foundation of safe disposal. The structure of this compound contains key functional groups that inform its hazard profile.

  • Brominated Heterocycle: The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound.[4][6][7] Such compounds are often subject to stringent disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts (e.g., hydrogen bromide) upon improper incineration. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds (HOCs) and restricts their land disposal.[7][8]

  • Pyrimidine Ring: This nitrogen-containing heterocyclic ring is a common motif in pharmaceuticals. Pyridine- and pyrimidine-based compounds can exhibit toxicological properties and often require careful handling to avoid inhalation or skin contact.[9][10][11][12]

  • Phenylmethanol Group: This group can cause skin, eye, and respiratory irritation.

An SDS for the similar compound, (3-Bromopyridin-2-yl)methanol, indicates hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[13] A similar profile can be inferred for the topic compound.

Inferred Hazard Data Summary
Hazard ClassificationAssociated Structural MoietyRationale & Potential EffectsPrimary Precaution
Acute Toxicity (Oral) Pyrimidine & BromineHarmful if swallowed.[13][14]Avoid ingestion; do not eat or drink in the lab.[10][12]
Skin Irritation Phenylmethanol & PyrimidineCauses skin irritation upon contact.[13][14]Wear appropriate chemical-resistant gloves and a lab coat.[9]
Serious Eye Irritation Phenylmethanol & PyrimidineCauses serious eye irritation.[13][14]Wear chemical safety goggles at all times.[12]
Respiratory Irritation Phenylmethanol & PyrimidineMay cause respiratory tract irritation if inhaled as dust or aerosol.[13][14]Handle exclusively within a certified chemical fume hood.[9]
Hazardous Waste Brominated Organic StructureClassified as halogenated organic waste, requiring specialized disposal.[4][6]Segregate from all other waste streams.

Part 2: Pre-Disposal Safety and Spill Management

Before beginning any waste consolidation or disposal procedure, ensure all safety measures are in place.

Essential Personal Protective Equipment (PPE)

Your first line of defense is robust PPE. The following should be considered mandatory when handling this compound in any form (pure, in solution, or as waste).

  • Eye/Face Protection: Chemical safety goggles are required. A face shield should be used if there is a significant splash risk.[12]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for pyridine-like compounds.[15] Always check the manufacturer's compatibility chart for your specific gloves. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.

  • Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[9]

  • Respiratory Protection: All handling of this compound that could generate dust or aerosols must be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation.[9][15]

Spill Response Protocol

Accidents can occur, and a clear, immediate response plan is critical.

  • Evacuate & Alert: For a large spill, evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office.[15]

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[4]

  • Contain: For small, manageable spills, wear your full PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[16][17]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[10]

  • Label & Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol in Part 3.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes/rinsate as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to treat it as Regulated Halogenated Organic Hazardous Waste . Never dispose of this chemical down the drain or in regular trash.[18]

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safety and compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all waste streams containing this compound.[17]

  • Halogenated vs. Non-Halogenated: This waste must be kept separate from non-halogenated solvent waste.[4][6] Mixing them can significantly increase disposal costs and complexity.[5][6]

  • Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[4][13]

Step 2: Containerization and Labeling
  • Select a Container: Choose a robust, leak-proof container with a secure, threaded screw cap. The container material must be compatible with the chemical and any solvents used.[5][18]

  • Label Correctly: Label the container before adding any waste.[4] The label must include:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "this compound". Do not use abbreviations.[4]

    • An accurate list of all constituents, including solvents, with percentage estimates.[18]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Solid Waste: Collect unadulterated compound, contaminated weighing papers, and used gloves in the designated solid waste container.

  • Liquid Waste: Collect solutions and reaction mixtures in the designated liquid waste container. Keep the container closed at all times except when actively adding waste.[4][5][18]

  • Empty Containers: An "empty" container that held the pure compound is not truly empty and must be disposed of properly. Triple rinse the container with a suitable solvent (e.g., methanol, ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[18] Subsequent rinses may also need to be collected depending on institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for proper disposal.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Hazard Assessment: Is it a Brominated Organic Compound? A->B C YES: Treat as Halogenated Hazardous Waste B->C Inferred from structure D Don Appropriate PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves C->D E Work in a Certified Chemical Fume Hood D->E F Select a Designated Container for 'Halogenated Organic Waste' E->F G Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Constituents, Date F->G H Accumulate Waste: - Pure Compound & Contaminated Solids - Solutions & Rinsate G->H I Keep Container Securely Closed and in Secondary Containment H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Request Waste Pickup from Institutional EHS Office or Licensed Waste Contractor J->K L Professional Disposal: High-Temperature Incineration K->L Compliant Route

Caption: Decision workflow for the safe disposal of this compound.

Step 4: Arrange for Final Disposal

The only acceptable final disposal route is through a licensed hazardous waste management service.

  • Contact EHS: When your waste container is nearly full (approximately 75%), or before a prolonged laboratory shutdown, contact your institution's EHS department to schedule a waste pickup.[6][17]

  • Provide Documentation: Accurately describe the contents of the waste container as requested by the disposal professionals.

  • Ultimate Disposal: The standard and environmentally appropriate disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize hazardous combustion products like hydrogen bromide.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2022, December 15). Safety Data Sheet: pyridine.
  • Jubilant Ingrevia Limited. (n.d.). Pyridine ACS Safety Data Sheet.
  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for (4-(5-Bromopyridin-3-yl)phenyl)methanol.
  • Guidechem. (n.d.). This compound 1092568-90-5 wiki.
  • MedchemExpress.com. (2024, November 13). Safety Data Sheet for (3-Bromopyridin-2-yl)methanol.
  • MedchemExpress.com. (n.d.). This compound | Drug Intermediate.
  • Benchchem. (n.d.). Proper Disposal of (4-(Pyridin-3-yl)phenyl)methanol: A Guide for Laboratory Professionals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). (6-BROMO-PYRIDIN-2-YL)-PHENYL-METHANOL Safety Data Sheets.

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A Researcher's Guide to the Safe Handling of (3-(5-Bromopyrimidin-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, compounds like (3-(5-Bromopyrimidin-2-yl)phenyl)methanol, a key intermediate in various synthetic pathways, require meticulous attention to safety and handling protocols.[1][2] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the integrity of the research.

This document moves beyond a simple checklist, offering a procedural and logical approach to safety. By understanding the why behind each step, you, the researcher, are empowered to make informed decisions, fostering a culture of safety and scientific excellence in your laboratory.

I. Hazard Recognition and Risk Assessment: The Foundation of Safe Handling

Safety data for analogous compounds, such as (4-(5-Bromopyridin-3-yl)phenyl)methanol and (6-Bromo-pyridin-2-yl)methanol, indicate the following potential hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Ingestion of the compound may be detrimental to health.[3][4]

The American Chemical Society (ACS) promotes the RAMP framework for laboratory safety, which we will adopt: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[5][6]

Table 1: Hazard Assessment Summary for this compound

Hazard Category Potential Risk Route of Exposure Severity
Acute Toxicity (Oral) Harmful if swallowedIngestionModerate
Skin Corrosion/Irritation Causes skin irritationDermal ContactModerate
Serious Eye Damage/Irritation Causes serious eye irritationOcular ContactHigh
Specific Target Organ Toxicity May cause respiratory irritationInhalationModerate
II. Minimizing Exposure: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that we first implement engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

  • Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted in a certified chemical fume hood.[7][8] This is non-negotiable and serves to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[8]

Your PPE is your personal shield. Its selection should be deliberate and based on the assessed risks.[7][9]

Table 2: Recommended Personal Protective Equipment

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory.[10] For operations with a higher risk of splashing (e.g., transferring solutions), a full-face shield must be worn over the goggles.[10] All eye and face protection must be ANSI Z87.1 compliant.[9][10]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable starting point for general handling.[9] However, for prolonged contact or when handling the compound in solution, consult a glove compatibility chart for the specific solvent being used. Always double-glove when handling highly concentrated solutions. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[11]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.[10] This protects against splashes and contact with contaminated surfaces.
Respiratory As needed, based on risk assessmentFor routine handling within a fume hood, a respirator is typically not required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.[12] All respirator use must be in accordance with a written institutional respiratory protection program.[10]
Feet Closed-Toed ShoesNo open-toed shoes or sandals are permitted in the laboratory.[10]
III. Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan minimizes the risk of error and exposure.

  • Designate a Handling Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Pre-weighing Checklist:

    • Confirm the fume hood is functioning correctly.

    • Don all required PPE as outlined in Table 2.

    • Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the fume hood.

  • Weighing:

    • Use a tared weigh boat or paper.

    • Handle the solid compound with care to avoid generating dust.

    • Immediately cap the primary container after dispensing the desired amount.

    • Clean any minor spills on the balance with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

  • Solvent Addition: Add the solvent to the solid compound slowly and in a controlled manner to prevent splashing.

  • Vessel Sealing: Ensure the reaction vessel is properly sealed to prevent the escape of vapors.

  • Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.

IV. Emergency Preparedness: Spill and Exposure Response

Preparation is key to mitigating the impact of an emergency.[5][7]

  • Small Spills (within the fume hood):

    • Alert nearby colleagues.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside the fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

V. Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh paper, gloves, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated organic waste.[15] Do not pour any amount down the drain.[16]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[17]

The entire handling and disposal workflow can be visualized as follows:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Procedures A Risk Assessment (RAMP Framework) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood (Verify Airflow, Clear Area) B->C D Weighing Solid Compound C->D Begin Handling E Dissolution & Reaction Setup D->E J Spill Containment (Absorbent Material) D->J If Spill Occurs K Exposure Response (Flush Area, Seek Medical Aid) D->K If Exposure Occurs F Reaction Monitoring E->F E->J E->K G Segregate Waste (Solid vs. Liquid) F->G Post-Reaction H Label Waste Containers (Halogenated Organics) G->H I Store for Professional Disposal H->I

Caption: Workflow for Handling this compound.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice. This commitment to safety is the bedrock upon which groundbreaking research is built.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Safety. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). ACS at the State Fair. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • The National Academies Press. (n.d.). LCSS: BROMINE. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Environmental Health & Safety, University of Colorado Boulder. (2024, August 4). Common Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.